molecular formula C12H9BrClNO2 B1303697 Ethyl 6-bromo-4-chloroquinoline-3-carboxylate CAS No. 206257-39-8

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

Cat. No.: B1303697
CAS No.: 206257-39-8
M. Wt: 314.56 g/mol
InChI Key: YGMLKBFPHVLHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H9BrClNO2 and its molecular weight is 314.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-bromo-4-chloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMLKBFPHVLHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377321
Record name ethyl 6-bromo-4-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206257-39-8
Record name ethyl 6-bromo-4-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-bromo-4-chloroquinoline-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate is a halogenated quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research. Its rigid, heterocyclic scaffold serves as a versatile building block, particularly in the development of targeted cancer therapeutics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and its pivotal role as an intermediate in the synthesis of kinase inhibitors, with a focus on the PI3K/Akt/mTOR signaling pathway. Detailed experimental protocols and data are presented to facilitate its application in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueReference
CAS Number 206257-39-8[1]
Molecular Formula C₁₂H₉BrClNO₂[1][2]
Molecular Weight 314.56 g/mol [2][3]
Appearance Solid
Melting Point 100-102 °C
Purity ≥95%[4]
Storage Refrigerator, Room Temperature[1]
Solubility Soluble in common organic solvents such as Dichloromethane and Ethyl Acetate.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~8.90 s 1H H2
~8.30 d 1H H5
~7.90 dd 1H H7
~7.70 d 1H H8
~4.40 q 2H -CH₂-CH₃

| ~1.40 | t | 3H | -CH₂-CH₃ |

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ) ppm Assignment
~165 C=O (ester)
~150 C4
~148 C8a
~145 C2
~138 C7
~130 C5
~128 C4a
~125 C8
~122 C6
~120 C3
~62 -CH₂-CH₃

| ~14 | -CH₂-CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumC-H stretch (aromatic)
~2900-3000MediumC-H stretch (aliphatic)
~1720-1740StrongC=O stretch (ester)
~1550-1600Medium-StrongC=C and C=N stretch (quinoline ring)
~1200-1300StrongC-O stretch (ester)
~1000-1100MediumC-Cl stretch
~550-650MediumC-Br stretch
Mass Spectrometry (MS)

The predicted monoisotopic mass is 312.95053 Da.[7] Key fragments in mass spectrometry would likely arise from the loss of the ethoxy group (-OCH₂CH₃), followed by the carbonyl group (-CO), and subsequent cleavages of the quinoline ring.

m/zPredicted Adduct
313.95781[M+H]⁺
335.93975[M+Na]⁺
311.94325[M-H]⁻

Synthesis

A common synthetic route to this compound involves the cyclization and subsequent chlorination of a substituted aniline precursor.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related quinoline derivatives.

Materials:

  • 4-bromoaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ethanol

  • Hexanes

  • Toluene

Procedure:

Step 1: Synthesis of Ethyl 2-((4-bromophenyl)amino)methylene)-3-oxobutanoate

  • In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in ethanol.

  • Add diethyl ethoxymethylenemalonate (DEEM) (1.1 equivalents) to the solution.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

  • In a separate flask, heat diphenyl ether to approximately 250 °C.

  • Slowly add the product from Step 1 in portions to the hot diphenyl ether.

  • Maintain the temperature for 30-60 minutes.

  • Cool the mixture to room temperature and add hexanes to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with hexanes, and dry.

Step 3: Chlorination to this compound

  • To the dried product from Step 2, add an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux (around 110 °C) for 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the crude product by filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford pure this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various biologically active molecules, most notably inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[8]

Role as a Precursor to PI3K/mTOR Inhibitors

This compound serves as a critical starting material for the synthesis of dual PI3K/mTOR inhibitors such as GSK2126458 (Omipalisib) . The 4-chloro position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains, while the ester at the 3-position can be further modified.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[9][10][11] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation GSK2126458 GSK2126458 (Omipalisib) GSK2126458->PI3K GSK2126458->mTORC2 GSK2126458->mTORC1

Figure 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow: Synthesis of a PI3K Inhibitor Precursor

The following workflow illustrates the use of this compound in the synthesis of a key intermediate for a PI3K inhibitor.

Synthesis_Workflow start Ethyl 6-bromo-4-chloro quinoline-3-carboxylate reaction1 Nucleophilic Aromatic Substitution (SNAr) start->reaction1 reagent1 Substituted Aniline (e.g., 2-amino-5-methylpyridine) reagent1->reaction1 intermediate1 Ethyl 6-bromo-4-((5-methylpyridin -2-yl)amino)quinoline-3-carboxylate reaction1->intermediate1 reaction2 Ester Reduction intermediate1->reaction2 reagent2 Reducing Agent (e.g., LiAlH4 or DIBAL-H) reagent2->reaction2 intermediate2 (6-bromo-4-((5-methylpyridin-2-yl)amino) quinolin-3-yl)methanol reaction2->intermediate2 reaction3 Oxidation intermediate2->reaction3 reagent3 Oxidizing Agent (e.g., MnO2) reagent3->reaction3 final_intermediate 6-bromo-4-((5-methylpyridin-2-yl)amino) quinoline-3-carbaldehyde reaction3->final_intermediate

Figure 2: Synthetic workflow from the core intermediate.

Conclusion

This compound is a high-value intermediate for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its utility in the construction of potent PI3K/mTOR inhibitors highlights its importance in modern drug discovery. The data and protocols presented in this guide are intended to support further research and development efforts in this promising area of medicinal chemistry.

References

An In-depth Technical Guide to the Structure Elucidation of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural elucidation of ethyl 6-bromo-4-chloroquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. The document outlines the synthetic pathway, spectroscopic analysis, and data interpretation used to confirm the molecule's structure.

Introduction

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry. Its structural confirmation is paramount for its application in drug discovery and development. This guide details the comprehensive analytical workflow employed to elucidate and verify its chemical structure.

Synthesis Pathway

The synthesis of this compound is typically achieved through a multi-step process. A common route involves the cyclization of a substituted aniline precursor. One documented method involves the reaction of 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid ethyl ester with thionyl chloride in the presence of DMF.[1]

G A 6-bromo-1-[(4-methoxyphenyl)methyl]- 4-oxoquinoline-3-carboxylic acid ethyl ester C This compound A->C Cyclization 75°C, 16h B Thionyl Chloride (SOCl2) DMF (catalyst) B->A G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (Filtration, Washing) Synthesis->Purification HNMR ¹H NMR Purification->HNMR MS Mass Spectrometry Purification->MS CNMR ¹³C NMR (Predicted) HNMR->CNMR MS->CNMR IR IR Spectroscopy (Predicted) CNMR->IR Structure Final Structure Confirmed IR->Structure

References

Technical Guide: Properties and Applications of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (CAS 206257-39-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate, identified by CAS number 206257-39-8, is a highly functionalized quinoline derivative. Its chemical structure makes it a valuable intermediate in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, particularly in the development of targeted therapeutics. While this compound is primarily utilized as a synthetic building block, its role in the creation of potent kinase inhibitors underscores its importance in modern drug discovery.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

PropertyValueReference
CAS Number 206257-39-8[1]
IUPAC Name This compound[2]
Molecular Formula C₁₂H₉BrClNO₂[1][3]
Molecular Weight 314.56 g/mol [1][4]
Appearance White to off-white solid
Melting Point 100-102 °C
Boiling Point 378.3 ± 37.0 °C (Predicted)
Density 1.578 g/cm³ (Predicted)
Solubility Immiscible in water
Storage Inert atmosphere, 2-8°C

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. Below are detailed experimental protocols for its preparation.

Synthesis from 4-Bromoaniline and Ethyl Propiolate

This method involves a three-step synthesis starting from 4-bromoaniline.[5]

Experimental Protocol:

  • Step 1: Synthesis of ethyl 3-(4-bromoanilino)acrylate

    • To a solution of 4-bromoaniline (50 g, 290.66 mmol) in methanol (500 ml) under a nitrogen atmosphere, add ethyl propiolate (28.51 g, 290.66 mmol).

    • Heat the mixture to 40°C and stir for 48 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to yield crude ethyl 3-(4-bromoanilino)acrylate, which is used directly in the next step.[5]

  • Step 2: Synthesis of 6-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester

    • Dissolve the crude ethyl 3-(4-bromoanilino)acrylate in diphenyl ether (150 ml).

    • Slowly add this solution to diphenyl ether (470 ml) preheated to 200°C.

    • Maintain the reaction at this temperature for 2 hours.

    • Cool the reaction mixture to room temperature and pour it into petroleum ether (1500 ml).

    • Allow the mixture to stand overnight, then collect the precipitate by filtration.

    • Wash the solid with ethyl acetate (150 ml) and dry to obtain 6-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester.[5]

  • Step 3: Synthesis of this compound

    • Suspend 6-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester (10 g, 33.77 mmol) in toluene (100 ml).

    • Add phosphorus oxychloride (15.28 g, 111.58 mmol) to the suspension.

    • Reflux the mixture for 2 hours, monitoring the reaction by TLC.

    • After cooling, remove the solvent and excess phosphorus oxychloride by vacuum distillation.

    • Treat the solid residue with ether (100 ml), filter, and dry to yield this compound.[6]

Synthesis Workflow:

Synthesis_Workflow A 4-Bromoaniline + Ethyl Propiolate B Ethyl 3-(4-bromoanilino)acrylate A->B Methanol, 40°C C 6-Bromo-4-hydroxyquinoline- 3-carboxylic acid ethyl ester B->C Diphenyl ether, 200°C D Ethyl 6-bromo-4-chloroquinoline- 3-carboxylate (CAS 206257-39-8) C->D POCl₃, Toluene, Reflux

Figure 1. Synthesis of this compound.
Alternative Synthesis via Chlorination with Thionyl Chloride

This protocol provides an alternative chlorination step.[7]

Experimental Protocol:

  • Suspend 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid ethyl ester (160 g, 384.37 mmol) in thionyl chloride (800 mL).

  • Add N,N-dimethylformamide (DMF) (0.119 mL, 1.54 mmol) at room temperature.

  • Heat the mixture to 75°C and stir for 16 hours.

  • Remove the solvent under reduced pressure.

  • Co-distill the residue with toluene twice.

  • Treat the resulting material with n-hexane (500 mL).

  • Collect the precipitate by filtration, wash with n-hexane (200 mL), and dry under vacuum to obtain the product.[7]

Biological Activity and Mechanism of Action

Direct biological activity data for this compound is not extensively reported in the scientific literature. Its primary significance lies in its role as a key intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors.

The quinoline core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[2][8] For instance, certain quinoline-carboxylic acid derivatives have shown potential as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis and a target for cancer therapy.[9][10]

Applications in Drug Discovery and Development

The most prominent application of this compound is in the synthesis of advanced kinase inhibitors targeting the PI3K/mTOR signaling pathway.

Intermediate in the Synthesis of Torin2 Analogs

This compound is a crucial starting material for the synthesis of analogs of Torin2. Torin2 is a potent and selective second-generation ATP-competitive inhibitor of mTOR kinase and also shows significant activity against other PIKK family kinases like ATR (Ataxia Telangiectasia and Rad3-related).[11] The mTOR and ATR signaling pathways are critical regulators of cell growth, proliferation, and DNA damage response, making them important targets in cancer therapy.[11][12][13]

Kinase_Inhibitor_Synthesis A Ethyl 6-bromo-4-chloroquinoline- 3-carboxylate B Multi-step Synthesis A->B Starting Material C Torin2 Analogs B->C Chemical Transformations D ATR/mTOR Kinase Inhibition C->D Biological Target

Figure 4. Simplified ATR signaling pathway and inhibition.

Conclusion

This compound (CAS 206257-39-8) is a pivotal chemical intermediate with significant applications in the field of drug discovery and development. While it may not possess notable intrinsic biological activity, its structural features make it an ideal precursor for the synthesis of complex heterocyclic compounds. Its established role in the development of potent kinase inhibitors targeting fundamental cellular pathways like mTOR and ATR highlights its value to researchers and scientists in the ongoing search for novel therapeutics, particularly in oncology. This guide provides a foundational understanding of its properties and applications to aid in its effective utilization in research and development.

References

Physical and chemical properties of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate is a halogenated quinoline derivative that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural complexity, featuring a quinoline core substituted with bromine, chlorine, and an ethyl carboxylate group, makes it a versatile scaffold for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance based on the activities of structurally related compounds.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and development as a potential therapeutic agent. A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₂H₉BrClNO₂[1][2][3]
Molecular Weight 314.56 g/mol [1][2][3]
CAS Number 206257-39-8[2][4]
Appearance Solid[1][4]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in various organic solvents.[5]
Purity Typically ≥95% - 98%[3][4]
Storage Store in a refrigerator.[4]

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Table 2: Spectral Data of this compound
TechniqueData
¹H NMR (CDCl₃) Signals corresponding to the ethyl group and aromatic protons on the quinoline ring.
Mass Spectrometry Molecular ion peaks consistent with the calculated molecular weight.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the cyclization and subsequent chlorination of a suitable precursor. The following protocol is a generalized procedure based on established methods for quinoline synthesis.

Experimental Workflow for Synthesis

cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination 4-bromoaniline 4-bromoaniline Intermediate_Adduct Intermediate Adduct 4-bromoaniline->Intermediate_Adduct Heat Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Intermediate_Adduct Cyclization Thermal Cyclization (e.g., in Diphenyl ether) Intermediate_Adduct->Cyclization Ethyl_6_bromo_4_hydroxyquinoline_3_carboxylate Ethyl 6-bromo-4-hydroxy- quinoline-3-carboxylate Cyclization->Ethyl_6_bromo_4_hydroxyquinoline_3_carboxylate Chlorination Chlorination (e.g., POCl₃) Ethyl_6_bromo_4_hydroxyquinoline_3_carboxylate->Chlorination Final_Product Ethyl 6-bromo-4-chloro- quinoline-3-carboxylate Chlorination->Final_Product

Caption: Synthetic pathway for this compound.

Materials:

  • 4-bromoaniline

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether (or other high-boiling point solvent)

  • Phosphorus oxychloride (POCl₃)

  • Appropriate solvents for reaction and purification (e.g., ethanol, ethyl acetate, hexane)

Procedure:

  • Condensation: A mixture of 4-bromoaniline and diethyl ethoxymethylenemalonate is heated, typically at 100-140°C, to form the intermediate ethyl 3-((4-bromophenyl)amino)acrylate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: The intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to a high temperature (around 250°C) to induce cyclization. This step yields Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. The product is typically isolated by precipitation upon cooling and dilution with a non-polar solvent like hexane, followed by filtration.

  • Chlorination: The resulting 4-hydroxyquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with gentle heating, to convert the hydroxyl group at the 4-position to a chloro group.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford pure this compound.

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of the synthesized compound.

Experimental Workflow for Physical Property Determination

cluster_mp Melting Point cluster_bp Boiling Point cluster_sol Solubility Sample Pure Sample of Ethyl 6-bromo-4-chloro- quinoline-3-carboxylate Capillary_Tube Pack in Capillary Tube Sample->Capillary_Tube BP_Apparatus Micro Boiling Point Apparatus Sample->BP_Apparatus Solvents Various Solvents (e.g., Water, Ethanol, DMSO) Sample->Solvents MP_Apparatus Melting Point Apparatus Observe_Melt Observe Melting Range MP_Apparatus->Observe_Melt Capillary_Tube->MP_Apparatus Heat_Observe Heat and Observe Boiling BP_Apparatus->Heat_Observe Mix_Observe Mix and Observe Dissolution Solvents->Mix_Observe

Caption: Workflow for determining key physical properties.

  • Melting Point: A small amount of the crystalline solid is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the substance melts is recorded.

  • Boiling Point: Due to the high boiling point of quinoline derivatives, micro-boiling point determination methods are often preferred to minimize sample usage.

  • Solubility: The solubility is determined by adding a small, weighed amount of the compound to a known volume of various solvents (e.g., water, ethanol, DMSO, chloroform) at a specific temperature and observing for dissolution.

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the functional groups present on the quinoline ring.

  • 4-Chloro Group: The chlorine atom at the 4-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, alcohols, and thiols. This reactivity is a key feature for the synthesis of diverse derivatives.

  • Ester Group: The ethyl carboxylate group at the 3-position can undergo hydrolysis to the corresponding carboxylic acid or can be converted to amides.

  • Stability: Halogenated quinolines are generally stable under normal laboratory conditions. However, they should be protected from strong acids, bases, and high temperatures to prevent degradation.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited in the public domain, the broader class of halogenated quinolines has demonstrated significant biological activities, particularly as antimicrobial and anticancer agents.[6][7]

Antimicrobial Activity

Halogenated quinolines have been shown to be effective against a range of bacteria, including drug-resistant strains like MRSA and VRE.[6][8] They are also known to eradicate bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics.[6][8][9] The proposed mechanism of action for some halogenated quinolines involves the chelation of metal ions essential for bacterial enzyme function or the disruption of bacterial cell membranes.[9]

Anticancer Activity

Many quinoline derivatives have been investigated for their potential as anticancer agents.[10][11] One of the key mechanisms of action for some quinoline-based anticancer drugs is the inhibition of receptor tyrosine kinases (RTKs).[12] RTKs are crucial for cell signaling pathways that control cell growth, proliferation, and survival.[12] By inhibiting these kinases, quinoline derivatives can disrupt cancer cell signaling and induce apoptosis.[12]

Hypothesized Signaling Pathway Inhibition

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds P1 Dimerization & Autophosphorylation RTK->P1 Downstream_Signaling Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) P1->Downstream_Signaling Activates Cellular_Response Cell Proliferation & Survival Downstream_Signaling->Cellular_Response Leads to Inhibitor Ethyl 6-bromo-4-chloro- quinoline-3-carboxylate (Hypothesized) Inhibitor->P1 Inhibits

Caption: Hypothesized inhibition of a generic RTK signaling pathway.[12]

This diagram illustrates a potential mechanism where a quinoline derivative, such as this compound, could inhibit the autophosphorylation of a receptor tyrosine kinase, thereby blocking downstream signaling and preventing cancer cell proliferation.[12] It is important to note that this is a generalized pathway, and the specific molecular targets for this compound would need to be determined through dedicated biological assays.

Conclusion

This compound is a valuable building block in medicinal chemistry with significant potential for the development of new therapeutic agents. Its rich chemistry allows for the synthesis of a wide array of derivatives, and the known biological activities of related compounds suggest promising avenues for future research, particularly in the areas of antimicrobial and anticancer drug discovery. Further investigation into the specific biological targets and mechanisms of action of this compound and its analogs is warranted to fully realize its therapeutic potential.

References

Technical Guide: Physicochemical Properties of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for Ethyl 6-bromo-4-chloroquinoline-3-carboxylate, a quinoline derivative of interest in synthetic chemistry and drug discovery. The information is presented to support research and development activities.

Molecular Identity and Properties

The fundamental molecular characteristics of this compound are essential for experimental design, reaction stoichiometry, and analytical characterization. Key identifiers and properties are summarized below.

Data Presentation: Core Molecular Information

IdentifierValue
Molecular Formula C₁₂H₉BrClNO₂[1][2][3][4]
Molecular Weight 314.56 g/mol [1][2][3]
IUPAC Name ethyl 6-bromo-4-chloro-3-quinolinecarboxylate
CAS Number 206257-39-8[1][3][4][5]

Structural Relationship

The structure of this compound is derived from a core quinoline ring, substituted at specific positions with bromo, chloro, and ethyl carboxylate functional groups. Understanding this relationship is key to predicting its chemical behavior and reactivity.

A This compound B Quinoline Core A->B C Substituents A->C D 6-Bromo C->D E 4-Chloro C->E F 3-Ethyl Carboxylate C->F

Caption: Logical diagram illustrating the structural components of the target molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically specific to the research context. Standard methodologies would include:

  • Synthesis: Heterocyclic ring formation followed by functional group interconversion, or direct functionalization of a pre-formed quinoline scaffold. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Purification: Column chromatography using silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradients) followed by recrystallization to achieve high purity.

  • Characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

    • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of bromine and chlorine.

    • Melting Point Analysis: To assess purity. A known melting point for this compound is 100-102°C.[4]

References

Navigating the Solubility Landscape of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its solubility in organic solvents is a critical parameter for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating downstream processes. This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of publicly available quantitative solubility data, this document outlines a detailed experimental protocol for determining solubility using the isothermal equilibrium method. Furthermore, it presents a framework for data presentation and a logical workflow for solvent selection to aid researchers in their laboratory work.

Introduction

This compound (CAS No. 101840-01-3) is a heterocyclic compound frequently utilized in medicinal chemistry and drug discovery. Its utility as a precursor is noted in the synthesis of novel kinase inhibitors and other therapeutic agents.[1] The manipulation of this intermediate in a laboratory or industrial setting necessitates a thorough understanding of its solubility characteristics. Proper solvent selection, guided by accurate solubility data, can significantly impact reaction yield, purity of the final product, and the efficiency of crystallization processes.

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents has not been reported in peer-reviewed journals or public databases. The data presented in Table 1 is hypothetical and for illustrative purposes only . It serves as a template for researchers to populate with their own experimental findings. The selection of solvents is based on those mentioned in synthetic and purification procedures for this compound and related structures.[1][2][3][4][5]

Table 1: Illustrative Solubility of this compound at 25°C

SolventDielectric Constant (approx.)Solubility ( g/100 mL) - Hypothetical DataObservations
n-Hexane1.88< 0.1Insoluble
n-Heptane1.92< 0.1Insoluble
Toluene2.381.5Sparingly Soluble
Diphenyl Ether3.692.0Sparingly Soluble
Ethyl Acetate6.025.8Soluble
Chloroform4.8115.2Freely Soluble
Methylene Chloride8.9318.5Freely Soluble
1,4-Dioxane2.217.3Soluble
Methanol32.70.8Slightly Soluble
Petroleum Ether~1.9< 0.1Insoluble

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol describes the isothermal equilibrium (shake-flask) method, a widely accepted technique for determining the thermodynamic solubility of a solid in a solvent.[6][7]

Materials and Equipment
  • This compound (solid, pure form)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance (± 0.1 mg)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Drying oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. An excess of solid should be visible at the bottom of the vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at various time points.[8]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.[9]

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification (Gravimetric Method):

    • For a simple, direct measurement, a known volume of the clear, saturated filtrate can be transferred to a pre-weighed, dry evaporating dish.[2]

    • The solvent is then carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

    • The dish containing the dry solid residue is weighed. The difference in weight gives the mass of the dissolved solute.

    • Solubility is calculated as grams of solute per 100 mL of solvent.

  • Quantification (Instrumental Analysis):

    • HPLC/UV-Vis: Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against concentration.

    • Analyze the diluted sample from step 2 and determine its concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Data Reporting

Solubility should be reported in g/100 mL or mg/mL, and the temperature at which the measurement was performed must be specified. Each measurement should be performed in triplicate to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound and selecting an appropriate solvent for a subsequent application like crystallization.

G start Start: Define Objective (e.g., Crystallization Solvent) select_solvents Select Candidate Solvents (Based on literature, polarity, etc.) start->select_solvents prep_exp Prepare Experiment: - Weigh Compound - Add to Solvents select_solvents->prep_exp equilibrate Equilibrate Samples (Shake-Flask Method at const. Temp) prep_exp->equilibrate settle_filter Settle & Filter (Remove excess solid) equilibrate->settle_filter quantify Quantify Concentration (Gravimetric, HPLC, or UV-Vis) settle_filter->quantify data_analysis Analyze Data & Calculate Solubility (e.g., g/100mL) quantify->data_analysis evaluate Evaluate Solvent Performance: - High solubility at high temp? - Low solubility at low temp? - Crystal quality? data_analysis->evaluate select_best Select Optimal Solvent(s) evaluate->select_best  Yes no_good No suitable solvent found evaluate->no_good  No end End: Optimized Process select_best->end no_good->select_solvents Re-evaluate solvent choices

Caption: Workflow for solubility determination and solvent selection.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides researchers and drug development professionals with the necessary tools to determine this critical parameter. The detailed experimental protocol for the isothermal equilibrium method offers a reliable approach for generating accurate solubility data. By systematically applying this methodology and utilizing the provided templates for data organization and workflow visualization, scientists can make informed decisions regarding solvent selection, leading to improved efficiency and outcomes in the synthesis, purification, and formulation of novel therapeutics derived from this important intermediate.

References

The Anticancer Potential of Substituted Quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused heterocyclic aromatic system, is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[1][2] Its derivatives have attracted considerable attention in oncology due to their potent anticancer properties, which are exerted through various mechanisms to inhibit the proliferation of cancer cells and induce cell death.[3][4] This technical guide offers a detailed overview of the anticancer activity of substituted quinoline derivatives, with a focus on quantitative data, comprehensive experimental methodologies, and the key signaling pathways involved.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of substituted quinoline derivatives is primarily assessed by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against different cancer cell lines. These metrics indicate the concentration of a compound needed to inhibit cell growth or proliferation by 50%, with a lower value signifying greater potency.[1] The following tables summarize the reported anticancer activities of various substituted quinoline derivatives.

Table 1: Anticancer Activity of Quinoline-Chalcone Derivatives [1]

CompoundCancer Cell LineIC50 (µM)
12eMGC-803 (Gastric)1.38
HCT-116 (Colon)5.34
MCF-7 (Breast)5.21
6HL-60 (Leukemia)0.59
7HepG-2 (Liver)2.71
A549 (Lung)7.47
MCF-7 (Breast)6.55

Table 2: Anticancer Activity of Anilino-Fluoroquinolone Derivatives [1]

CompoundCancer Cell LineIC50 (µM)
Not SpecifiedMGC-803 (Gastric)1.38
HCT-116 (Colon)5.34
MCF-7 (Breast)5.21

Table 3: In-vitro Anti-proliferative Activity of Selected Substituted Quinoline Derivatives [5]

Compound ID/SeriesSubstitution PatternCancer Cell LineActivity (IC₅₀ / GI₅₀ in µM)
Compound 5aQuinoline-based EGFR/HER-2 dual inhibitorMCF-7 (Breast)0.025 - 0.082 (GI₅₀)
A-549 (Lung)0.025 - 0.082 (GI₅₀)
Compounds 13e, 13f, 13hPyridine at C4, various substituents on quinolinePC-3 (Prostate)2.61, 4.73, 4.68
KG-1 (Leukemia)3.56, 4.88, 2.98

Antimicrobial, Antiviral, and Anti-inflammatory Activities

Beyond their anticancer effects, substituted quinolines have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[6][7][8]

Table 4: Antimicrobial Activity of Selected Quinoline Derivatives

CompoundOrganismMIC (µg/mL)
4-hydroxy-3-iodo-quinol-2-oneMRSA-1 (Irish hospital strain)0.097[6]
Distinct MRSA strain0.049[6]
Non-typeable MRSA strain0.049[6]
Compound Qa5Xanthomonas oryzae (Xoo)3.12[9][10]
Compound 6Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli3.12 - 50[11]
7-(2-(aminomethyl)morpholino) derivative 28Gram-positive bacteriaBetter than ciprofloxacin, norfloxacin, and ofloxacin[12]

Table 5: Antiviral Activity of Selected Quinoline Derivatives

CompoundVirusIC50 (µM)
Compound 9bInfluenza A virus (IAV)0.88 - 6.33[13]
Compound 1aeInfluenza A virus (IAV)1.87[14]
Compounds 1b, 1g-h, 1af, 1ahRespiratory Syncytial Virus (RSV)3.10 - 6.93[14]
MefloquineZika Virus (ZIKV)~3 times more potent than chloroquine[15]

Mechanisms of Action

Substituted quinolines exert their biological effects through a variety of mechanisms. In cancer, these include the inhibition of topoisomerases, which are crucial for DNA replication and transcription, and the targeting of ATP-binding sites of kinases in pro-survival signaling pathways like PI3K/AKT and EGFR.[2] Some derivatives also induce apoptosis by causing mitochondrial dysfunction or the overproduction of reactive oxygen species (ROS).[2][16] Their antimicrobial action can involve the disruption of the bacterial cell membrane and induction of intracellular oxidative damage.[10] The antiviral activity of certain quinolines has been attributed to the inhibition of viral RNA transcription and replication.[13][14]

Experimental Protocols

The evaluation of the biological activity of substituted quinoline derivatives relies on a range of in vitro assays. The following are detailed methodologies for key experiments.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[1]

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

  • Cell Treatment: Treat cancer cells with the quinoline compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the quinoline compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Visualizing Molecular Pathways and Experimental Processes

Signaling Pathways Targeted by Anticancer Quinolines

EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER-2 PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline Substituted Quinoline Derivatives Quinoline->EGFR Inhibition Quinoline->PI3K Inhibition

Caption: EGFR and PI3K/AKT signaling pathways targeted by quinoline derivatives.

General Workflow for In Vitro Anticancer Screening

anticancer_workflow cluster_assays Biological Assays start Synthesized Quinoline Derivatives cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Quinoline Derivatives cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis data_analysis Data Analysis (IC50/GI50 Determination) viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Compound Optimization sar->lead_optimization

Caption: Workflow for screening the anticancer activity of quinoline derivatives.

Structure-Activity Relationship (SAR) Logic

sar_logic core Quinoline Scaffold Position 2 Position 3 Position 4 Other Positions activity Biological Activity Anticancer Antimicrobial Antiviral Anti-inflammatory core->activity:p0 core->activity:p1 core->activity:p2 core->activity:p3 substituents Substituent Modifications Electron-donating groups Electron-withdrawing groups Heterocyclic rings Linker length/type substituents->core:f0 substituents->core:f1 substituents->core:f2 substituents->core:f3

References

The Therapeutic Potential of 6-Bromo-4-Chloroquinoline Derivatives: A Comprehensive Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its halogenated derivatives, 6-bromo-4-chloroquinoline serves as a pivotal intermediate in the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of 6-bromo-4-chloroquinoline derivatives, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties.

Synthesis of 6-Bromo-4-Chloroquinoline and Its Derivatives

The parent compound, 6-bromo-4-chloroquinoline, is a versatile precursor for a multitude of derivatives, primarily through nucleophilic substitution at the C-4 position. The chlorine atom at this position is highly susceptible to displacement by various nucleophiles, including amines, alcohols, and thiols, allowing for the introduction of a wide range of substituents and the modulation of the molecule's physicochemical and biological properties.

General Synthetic Pathway

A common synthetic route to 6-bromo-4-chloroquinoline starts from 4-bromoaniline, which undergoes a condensation reaction followed by cyclization and subsequent chlorination. Derivatives are then typically synthesized by reacting 6-bromo-4-chloroquinoline with a desired nucleophile.

G A 4-Bromoaniline B Condensation & Cyclization A->B Reaction with diketene or ethyl acetoacetate C 6-Bromo-4-hydroxyquinoline B->C D Chlorination (e.g., POCl3) C->D E 6-Bromo-4-chloroquinoline D->E F Nucleophilic Substitution (e.g., Amines, Alcohols) E->F G 6-Bromo-4-substituted-quinoline Derivatives F->G

General synthetic scheme for 6-bromo-4-chloroquinoline derivatives.
Experimental Protocols

Synthesis of 6-Bromo-4-chloroquinoline:

A mixture of 6-bromo-4-hydroxyquinoline and a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is heated under reflux. After completion of the reaction, the excess chlorinating agent is removed under reduced pressure. The residue is then carefully poured into ice water and neutralized with a base, such as sodium bicarbonate or potassium carbonate, to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 6-bromo-4-chloroquinoline.

Synthesis of 4-Amino-6-bromoquinoline Derivatives:

6-bromo-4-chloroquinoline is dissolved in a suitable solvent, such as ethanol or isopropanol. The desired substituted aniline (or other amine) is added to the solution, often in the presence of a catalytic amount of acid (e.g., HCl). The reaction mixture is heated to reflux and monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the product is isolated by filtration or by extraction after basification of the reaction mixture. Purification is typically achieved by recrystallization or column chromatography.

Anticancer Activity and Kinase Inhibition

A significant body of research has focused on the development of 6-bromo-4-chloroquinoline derivatives as potent anticancer agents. Many of these compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two key RTKs that play pivotal roles in cancer cell proliferation, survival, and angiogenesis. Several 6-bromo-4-aminoquinoline derivatives have shown potent inhibitory activity against these kinases.

G cluster_0 Cell Membrane cluster_1 Cytoplasm A Growth Factor (e.g., EGF, VEGF) B Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) A->B C Dimerization & Autophosphorylation B->C D Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) C->D E Cell Proliferation, Survival, Angiogenesis D->E Inhibitor 6-Bromo-4-chloroquinoline Derivative Inhibitor->C Inhibition

Mechanism of action of 6-bromo-4-chloroquinoline derivatives as RTK inhibitors.

Quantitative Data on Anticancer Activity:

The anticancer activity of 6-bromo-4-chloroquinoline derivatives is typically evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines and specific kinases.

Derivative TypeTarget/Cell LineIC₅₀ (µM)Reference
6-Bromo-4-anilinoquinolineEGFRVaries (nM to µM range)[1][2]
6-Bromo-4-anilinoquinolineVEGFR-2Varies (nM to µM range)[3][4]
6-Bromo-4-(substituted anilino)MCF-7 (Breast Cancer)Varies[5]
6-Bromo-4-(substituted anilino)A549 (Lung Cancer)Varies[6]
6-Bromo-5-nitroquinolineHT29 (Colon Cancer)Lower than 5-FU[7]
Experimental Protocols for Anticancer and Kinase Activity Assays

MTT Assay for Cytotoxicity:

Cancer cells are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours). After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay:

The inhibitory activity of the compounds against specific kinases (e.g., EGFR, VEGFR-2) is determined using various assay formats, such as ELISA-based assays or radiometric assays. In a typical protocol, the kinase, a substrate (e.g., a synthetic peptide), and ATP are incubated with varying concentrations of the test compound. The extent of substrate phosphorylation is then quantified. The IC₅₀ value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The introduction of a 6-bromo substituent and various moieties at the 4-position can lead to compounds with significant activity against a range of bacteria and fungi.

Quantitative Data on Antimicrobial Activity:

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Derivative TypeMicroorganismMIC (µg/mL)Reference
9-Bromo substituted indolizinoquinolineS. aureus0.031[8]
9-Bromo substituted indolizinoquinolineE. coli2[8]
4-Amino-6-ether-substituted quinolineMRSA0.75 - 3.0[9]
4-Amino-6-ether-substituted quinolineVRE0.75 - 3.0[9]
Various quinoline derivativesS. pneumoniae≤ 0.008[8]
Experimental Protocols for Antimicrobial Activity Assays

Broth Microdilution Method for MIC Determination:

A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target microorganism is then added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G A Prepare serial dilutions of test compound in broth B Inoculate with standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Observe for visible growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

References

Discovery and significance of novel quinoline carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Significance of Novel Quinoline Carboxylates

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2][3] Its fusion of a benzene ring with a pyridine ring provides a unique electronic and steric architecture, making it a versatile template for drug design. Among its many derivatives, quinoline carboxylates have emerged as a particularly promising class. The addition of a carboxylic acid or its ester/amide bioisostere often enhances pharmacological properties by providing a key interaction point for biological targets, improving solubility, and modifying pharmacokinetic profiles.

This technical guide provides a comprehensive overview of recent discoveries in the field of novel quinoline carboxylates. It details their synthesis, explores their diverse pharmacological significance, presents quantitative biological data, and provides detailed experimental protocols for their preparation and evaluation. The aim is to serve as a vital resource for professionals engaged in the discovery and design of next-generation therapeutics based on this remarkable scaffold.

Synthetic Methodologies: From Classic Reactions to Modern Innovations

The synthesis of the quinoline-4-carboxylic acid core has historically been dominated by classical name reactions like the Pfitzinger (from isatin) and Doebner (from an aniline, aldehyde, and pyruvic acid) reactions.[2] While foundational, these methods can suffer from limitations such as harsh conditions or low yields. Recent research has focused on developing more efficient, versatile, and environmentally benign synthetic routes.

A notable modern approach is the one-pot synthesis of quinoline-2-carboxylates from β-nitroacrylates and 2-aminobenzaldehydes.[4][5] This method allows for the creation of a plethora of functionalized derivatives in good overall yields under mild conditions.[4] Similarly, novel one-pot procedures have been developed for quinoline-4-carboxamides, for instance, by reacting N-vinyl-isatins with various primary amines in ethanol. These advancements facilitate the rapid generation of diverse compound libraries for biological screening.

Experimental Protocol: General One-Pot Synthesis of Quinoline-2-Carboxylates

This protocol describes a general, modern procedure for the synthesis of quinoline-2-carboxylate derivatives, adapted from recently developed methods.[1][4]

Materials:

  • Substituted 2-aminobenzaldehydes

  • Substituted β-nitroacrylates

  • 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) (solid base)

  • Acetonitrile (solvent)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminobenzaldehyde (1.0 mmol) and the β-nitroacrylate (1.1 mmol) in acetonitrile (10 mL).

  • Base Addition: Add the solid base, BEMP (1.5 mmol), to the reaction mixture under ambient temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the solid BEMP base. Wash the solid residue with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure quinoline-2-carboxylate derivative.

G cluster_workflow Synthetic Workflow for Quinoline-2-Carboxylates start Dissolve 2-Aminobenzaldehyde and β-Nitroacrylate in Acetonitrile add_base Add BEMP (Solid Base) at Room Temperature start->add_base stir Stir and Monitor Reaction by TLC add_base->stir filter Filter to Remove Solid Base stir->filter concentrate Concentrate Filtrate Under Reduced Pressure filter->concentrate purify Purify by Column Chromatography concentrate->purify end_node Pure Quinoline-2-Carboxylate Product purify->end_node

Caption: General workflow for the one-pot synthesis of quinoline-2-carboxylates.

Pharmacological Significance and Novel Discoveries

Novel quinoline carboxylates and their amide derivatives exhibit a remarkable range of biological activities, positioning them as promising leads for multiple therapeutic areas.

Anticancer Activity

Quinoline carboxylates have demonstrated significant potential as anticancer agents.[1] Certain derivatives show potent antiproliferative activity against a variety of cancer cell lines, including breast (MCF-7), cervical (HeLa), and colorectal (SW480) cancers.[6][7] The mechanisms often involve inducing apoptosis and arresting the cell cycle.[1]

A recent study detailed the design of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent and selective inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cancer metabolism.[8] Another series of quinoline analogs of ketoprofen were synthesized and evaluated as inhibitors of multidrug resistance protein 2 (MRP2), a transporter that contributes to chemotherapy resistance.[9]

Compound Class/DerivativeTarget/Cell LineIC50 ValueReference
Quinoline-2-carboxylic acidMammary (MCF7)Significant Growth Inhibition[6]
Kynurenic acid (hydrate)Mammary (MCF7)Significant Growth Inhibition[6]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P1-P20 series)SIRT3 Enzyme0.89 µM - 18.27 µM[8]
2,4-disubstituted quinoline-3-carboxylic acids (2f, 2l)MCF-7, K562Micromolar Inhibition[10]
Quinoline analogs of ketoprofenA2780/RCIS (MRP2-overexpressing)Varied[9]

Table 1: Summary of Anticancer Activity for Selected Novel Quinoline Carboxylates.

Many anticancer and anti-inflammatory agents function by modulating key cellular signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses, cell proliferation, and survival, and its inhibition is a key therapeutic strategy.

G cluster_pathway Inhibition of NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex (Kinase) Stimuli->IKK Activates Complex IκBα-NF-κB (Inactive Complex) IKK->Complex Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Complex->NFkB Releases p_IkB Phosphorylated IκBα Complex->p_IkB Degradation Ubiquitination & Proteasomal Degradation p_IkB->Degradation Transcription Gene Transcription (Inflammatory Mediators, Cell Survival Proteins) Nucleus->Transcription Initiates Inhibitor Quinoline Carboxylate Derivatives Inhibitor->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Antimicrobial and Antimalarial Activity

The quinoline core is famously associated with antimalarial drugs like chloroquine.[3] Modern research continues to build on this legacy. A novel series of quinoline-4-carboxamides was identified from a phenotypic screen to have potent, multistage antimalarial activity.[11] The lead compound from this series, DDD107498, was found to act via a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2), which is essential for parasite protein synthesis.[11]

In the antibacterial domain, newly synthesized quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides have demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[12]

Compound Class/DerivativeOrganism/StrainActivity MetricValue/ResultReference
Quinoline-6-carboxamides (3a-c)E. coli, S. aureusMICActive in milligram level
2-Chloroquinoline-4-carboxamides (2a-c, 2e, 2f)E. coli, S. aureusMICActive in milligram level[12]
Quinoline-4-carboxamide (DDD107498)P. falciparum (3D7)EC50120 nM (initial hit)[13]
Optimized Quinoline-4-carboxamides (40, 43, 44)P. berghei (in vivo)ED90< 1 mg/kg (oral)[13]
Table 2: Summary of Antimicrobial Activity for Selected Novel Quinoline Carboxylates.
Anti-inflammatory Activity

Several quinoline carboxylic acid derivatives have shown impressive anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, quinoline-4-carboxylic and quinoline-3-carboxylic acids exhibited anti-inflammatory effects comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without showing associated cytotoxicity.[6]

CompoundAssayIC50 ValueReference
Quinoline-4-carboxylic acidLPS-induced inflammation (RAW264.7)Appreciable anti-inflammation[6]
Quinoline-3-carboxylic acidLPS-induced inflammation (RAW264.7)Appreciable anti-inflammation[6]
2-Chloroquinoline-4-carboxylic acid amidesAnimal testing (unspecified)Anti-inflammatory action at 50 mg/kg[14]
Table 3: Summary of Anti-inflammatory Activity for Selected Novel Quinoline Carboxylates.
Other Therapeutic Areas

The therapeutic potential of this scaffold extends further. A series of novel quinoline carboxylic acids were discovered to be potent inhibitors of Diacylglycerol O-Acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis, highlighting their potential for treating metabolic disorders.[15] Additionally, derivatives have been developed as antagonists of the P2X7 receptor (P2X7R), a target implicated in inflammation and cancer.[16]

Experimental Protocol: Antimicrobial Susceptibility Testing

To assess the antibacterial potential of newly synthesized compounds, the Minimum Inhibitory Concentration (MIC) is determined. This protocol is a standard method for evaluating antimicrobial activity.[12]

Materials:

  • Synthesized quinoline carboxylate compounds

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Standard antibiotic for positive control (e.g., Ciprofloxacin)

  • DMSO for compound dissolution

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain overnight in nutrient broth at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of two-fold serial dilutions in nutrient broth in the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compounds.

  • Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Reading Results: Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the absorbance at 600 nm using a plate reader.

G cluster_workflow Experimental Workflow for MIC Determination prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_compounds Serially Dilute Test Compounds in a 96-Well Plate prep_compounds->inoculate controls Set Up Positive, Negative, and Sterility Controls inoculate->controls Parallel Step incubate Incubate Plate at 37°C for 18-24h inoculate->incubate read Read Results Visually or via Spectrophotometer incubate->read end_node Determine MIC Value read->end_node

Caption: Workflow of the MIC assay for antibacterial screening.

Conclusion and Future Outlook

Novel quinoline carboxylates continue to be a rich source of inspiration for drug discovery. Modern synthetic advancements are enabling the creation of increasingly complex and diverse molecular libraries, while sophisticated screening methods are uncovering compounds with novel mechanisms of action against challenging diseases like malaria and drug-resistant cancers. The inherent versatility of the quinoline carboxylate scaffold, combined with its proven track record, ensures its continued prominence in medicinal chemistry.

Future research will likely focus on further refining the structure-activity relationships to enhance potency and selectivity, optimizing pharmacokinetic profiles to improve in vivo efficacy, and exploring new therapeutic applications. The integration of computational modeling with high-throughput synthesis and screening will undoubtedly accelerate the journey of novel quinoline carboxylates from laboratory curiosities to life-saving therapeutics.

References

A Technical Guide to the Spectroscopic and Synthetic Profile of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the synthesis and spectroscopic properties of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate, a key intermediate in pharmaceutical research and development. The information is intended for researchers, chemists, and professionals in the field of drug discovery and medicinal chemistry.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.45t3H-CH₂CH
4.50q2H-CH ₂CH₃
7.85dd1HH-7
8.30d1HH-8
8.55d1HH-5
9.10s1HH-2

Note: The data presented is based on typical values for this compound structure. Precise peak assignments and coupling constants would require experimental confirmation.

¹³C NMR Spectroscopy

Chemical Shift (δ) ppmAssignment
~14-CH₂C H₃
~62-C H₂CH₃
~120-150Aromatic and Quinoline Carbons
~165C =O (Ester)
Infrared (IR) Spectroscopy

Specific experimental IR data for this compound has not been reported in the available literature. Expected characteristic absorption bands based on the functional groups present are:

Wavenumber (cm⁻¹)Functional Group
~3000-3100C-H stretch (aromatic)
~2850-2980C-H stretch (aliphatic)
~1720-1740C=O stretch (ester)
~1550-1600C=C and C=N stretch (quinoline ring)
~1200-1300C-O stretch (ester)
~700-800C-Cl stretch
~500-600C-Br stretch
Mass Spectrometry (MS)

The following table presents predicted mass-to-charge ratios (m/z) for various adducts of this compound.[1]

AdductPredicted m/z
[M+H]⁺313.95781
[M+Na]⁺335.93975
[M-H]⁻311.94325
[M+NH₄]⁺330.98435
[M+K]⁺351.91369
[M]⁺312.94998

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the cyclization of an aniline precursor followed by chlorination.[2][3] A representative procedure is outlined below.

Step 1: Synthesis of Ethyl 3-(4-bromoanilino)acrylate

  • To a solution of 4-bromoaniline (1 equivalent) in a suitable solvent such as methanol, add ethyl propiolate (1.1 equivalents).[4]

  • Heat the reaction mixture at a temperature ranging from 30 to 50°C and stir for 32-48 hours.[4][5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude Ethyl 3-(4-bromoanilino)acrylate, which can be used in the next step without further purification.[4][5]

Step 2: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

  • Dissolve the crude Ethyl 3-(4-bromoanilino)acrylate in a high-boiling point solvent like diphenyl ether.[4][5]

  • Add this solution dropwise to preheated diphenyl ether at approximately 200-250°C.[3][4][5]

  • Maintain the reaction at this temperature for 1-2 hours, monitoring by TLC.[5]

  • After cooling to room temperature, pour the reaction mixture into petroleum ether to precipitate the product.[4][5]

  • Collect the solid by filtration, wash with petroleum ether, and dry to yield Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.[3][4][5]

Step 3: Synthesis of this compound

  • To a suspension of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate in a suitable solvent like toluene, add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][6]

  • A catalytic amount of dimethylformamide (DMF) can be added.[2][6]

  • Heat the mixture to reflux (around 75-110°C) and maintain for several hours until the reaction is complete as indicated by TLC.[2][6]

  • After cooling, carefully quench the reaction mixture with ice water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization or column chromatography to afford this compound.

Visualizations

Synthesis Workflow

G Synthesis of this compound A 4-Bromoaniline + Ethyl Propiolate B Ethyl 3-(4-bromoanilino)acrylate A->B Condensation (Methanol, 30-50°C) C Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate B->C Thermal Cyclization (Diphenyl Ether, 200-250°C) D This compound C->D Chlorination (POCl₃ or SOCl₂)

Caption: Synthetic pathway for this compound.

General Spectroscopic Analysis Workflow

G General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing Sample Ethyl 6-bromo-4-chloro- quinoline-3-carboxylate NMR NMR (¹H, ¹³C) (in CDCl₃ or DMSO-d₆) Sample->NMR IR IR (KBr pellet or thin film) Sample->IR MS Mass Spec (ESI or EI) Sample->MS Process Spectral Interpretation & Structure Confirmation NMR->Process IR->Process MS->Process

Caption: General workflow for the spectroscopic characterization of the target compound.

References

Safety and Handling Precautions for Halogenated Quinolines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated quinolines are a class of heterocyclic aromatic organic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. However, their synthesis, handling, and downstream applications necessitate a thorough understanding of their potential hazards and the implementation of rigorous safety protocols. This technical guide provides a comprehensive overview of the safety and handling precautions for halogenated quinolines, with a focus on quantitative toxicity data, detailed experimental protocols for safety assessment, and visualization of key biological pathways and laboratory workflows.

Toxicological Profile of Halogenated Quinolines

The toxicological properties of quinoline and its derivatives are significantly influenced by the type, number, and position of halogen substituents on the quinoline ring. Halogenation can alter the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby affecting its toxicokinetics and toxicodynamics.

Acute Toxicity

Acute toxicity is typically assessed by determining the median lethal dose (LD50), which is the dose required to cause mortality in 50% of a test population. The available data for quinoline and some of its halogenated derivatives are summarized in the table below. It is crucial to note that toxicity can vary significantly between different isomers of the same halogenated quinoline.

CompoundCAS NumberTest AnimalRoute of AdministrationLD50
Quinoline91-22-5RatOral270 - 460 mg/kg
Quinoline91-22-5RabbitDermal540 mg/kg
Chloroquine phosphate50-63-5RatOral500 mg/kg
5-Chloro-8-hydroxyquinoline130-16-5Guinea PigOral1200 mg/kg
5-Chloro-7-iodo-8-hydroxyquinoline130-26-7CatOral400 mg/kg[1][2]
3-Bromoquinoline5332-24-1--Harmful if swallowed, in contact with skin, or if inhaled[3]
4-Chloroquinoline611-35-8--Harmful if swallowed[4]
7-Chloroquinoline612-61-3--Harmful if swallowed[5]
8-Chloroquinoline611-33-6--Toxic if swallowed[6]

Note: The absence of a specific LD50 value for some compounds in this table does not imply a lack of toxicity. All halogenated quinolines should be handled with care, assuming they are potentially toxic.

Genotoxicity and Mutagenicity

Genotoxicity assessment is critical for identifying compounds that can damage genetic material. The Ames test and the SOS chromotest are two widely used bacterial reverse mutation assays for this purpose.

Studies have shown that quinoline itself is mutagenic in the presence of metabolic activation. The mutagenicity of halogenated quinolines can be influenced by the position of the halogen. For instance, some fluoroquinolines have shown mutagenic potential, while others have not. The genotoxicity of quinoline is thought to be mediated by the formation of reactive epoxide metabolites.[7]

Carcinogenicity

Quinoline is classified as a suspected human carcinogen based on animal studies. Chronic exposure to quinoline has been shown to induce liver tumors in rats and mice. The carcinogenic potential of specific halogenated quinolines is an area of ongoing research, and these compounds should be handled as potential carcinogens.

Experimental Protocols for Safety Assessment

Accurate and reproducible safety assessment is paramount in the development of new chemical entities. The following are detailed methodologies for key in vitro assays used to evaluate the toxicity of halogenated quinolines.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the halogenated quinoline compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include vehicle controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[8][9][10][11][12][13]

Considerations for Halogenated Compounds:

  • Solubility: Ensure the halogenated quinoline is fully dissolved in the culture medium to avoid precipitation, which can interfere with the assay.

  • Reactivity: Be aware of potential reactions between the halogenated compound and components of the assay reagents.

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.

Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

Methodology:

  • Strain Selection: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens (frameshift vs. base-pair substitution).

  • Metabolic Activation (S9 Mix): Perform the assay with and without the addition of a liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate (histidine-deficient).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.[7][14][15][16]

Considerations for Halogenated Compounds:

  • Volatility: For volatile halogenated quinolines, the pre-incubation method is recommended to ensure adequate exposure of the bacteria to the test compound.

  • Bacteriostatic/Bactericidal Effects: At high concentrations, the test compound may be toxic to the bacteria, leading to a decrease in the number of revertant colonies. It is important to assess the toxicity of the compound in parallel.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of toxicity and establishing standardized workflows for handling hazardous chemicals are crucial for ensuring laboratory safety and generating reliable data.

Signaling Pathways Potentially Affected by Halogenated Quinolines

Quinoline derivatives have been shown to modulate various signaling pathways involved in cell survival, proliferation, and inflammation. Two key pathways that are often implicated are the PI3K/Akt/mTOR and NF-κB pathways.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Dysregulation of this pathway is a hallmark of many cancers. Some quinoline derivatives have been identified as inhibitors of this pathway, suggesting a potential mechanism for their anticancer activity.[3][4][17][18][19]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth HalogenatedQuinoline Halogenated Quinoline HalogenatedQuinoline->PI3K inhibits?

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by halogenated quinolines.

NF-κB Signaling Pathway: The NF-κB pathway plays a critical role in regulating the immune and inflammatory responses. Aberrant NF-κB signaling is associated with various inflammatory diseases and cancers. Some compounds with anti-inflammatory properties act by inhibiting this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates GeneExpression Inflammatory Gene Expression HalogenatedQuinoline Halogenated Quinoline HalogenatedQuinoline->IKK inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by halogenated quinolines.

Experimental Workflow for Safe Handling

A standardized workflow is essential for minimizing exposure and ensuring safety when working with potentially hazardous compounds like halogenated quinolines, especially those with known or suspected carcinogenicity.

Safe_Handling_Workflow cluster_prep cluster_handling cluster_cleanup cluster_disposal Prep 1. Preparation Handling 2. Handling & Experimentation Prep->Handling Cleanup 3. Decontamination & Cleanup Handling->Cleanup Emergency Emergency Procedures Handling->Emergency Spill or Exposure Disposal 4. Waste Disposal Cleanup->Disposal Prep_1 Review SDS & SOPs Prep_2 Don Appropriate PPE Prep_3 Prepare Designated Area (Fume Hood) Handling_1 Weigh & prepare solutions in fume hood Handling_2 Conduct experiment with appropriate shielding Cleanup_1 Decontaminate glassware & surfaces with appropriate solvent Cleanup_2 Remove PPE correctly Disposal_1 Collect all contaminated waste in labeled hazardous waste container Disposal_2 Follow institutional guidelines for halogenated organic waste

Caption: A standardized workflow for the safe handling of halogenated quinolines.

General Safety and Handling Precautions

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Double-gloving is recommended, especially when handling concentrated solutions or solids.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn when there is a risk of splashing.

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a properly fitted respirator with appropriate cartridges may be required.

Engineering Controls
  • Chemical Fume Hood: All work with halogenated quinolines, including weighing, preparing solutions, and running reactions, should be performed in a properly functioning chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation.

Storage
  • Store halogenated quinolines in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Keep containers tightly sealed and clearly labeled with the chemical name and hazard warnings.

  • Store in a designated area for toxic or carcinogenic compounds.

Disposal
  • All waste contaminated with halogenated quinolines (e.g., excess reagents, contaminated labware, gloves) must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of halogenated organic waste.[20][21][22]

  • Do not dispose of halogenated quinolines down the drain.

Emergency Procedures
  • Spills: In case of a small spill within a fume hood, use an appropriate absorbent material to clean it up while wearing proper PPE. For larger spills or spills outside a fume hood, evacuate the area and follow your institution's emergency procedures.[23][24][25]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the specific compound to the medical personnel.

Conclusion

Halogenated quinolines are a valuable class of compounds for drug discovery and development, but they must be handled with the utmost care due to their potential toxicity. By understanding their toxicological profiles, employing rigorous safety protocols, and utilizing appropriate engineering controls and personal protective equipment, researchers can safely work with these compounds and unlock their therapeutic potential. This guide provides a foundational framework for the safe handling of halogenated quinolines, but it is essential to always consult the specific Safety Data Sheet for each compound and adhere to all institutional and regulatory guidelines.

References

An In-depth Technical Guide to Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (CAS 206257-39-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate, with the CAS registry number 206257-39-8, is a quinoline derivative of significant interest in medicinal chemistry and pharmaceutical development. Its primary role is as a key intermediate in the synthesis of potent enzyme inhibitors, most notably Omipalisib (GSK2126458), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the development of therapeutics targeting the critical PI3K/mTOR signaling pathway.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
IUPAC Name ethyl 6-bromo-4-chloro-3-quinolinecarboxylate[1]
CAS Number 206257-39-8
Molecular Formula C₁₂H₉BrClNO₂
Molecular Weight 314.57 g/mol [1]
Appearance Solid
Purity Typically ≥95%[1]
Storage Temperature Refrigerator[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process. A common synthetic route is outlined below.

Experimental Protocol: Synthesis

This protocol describes a representative synthesis of the title compound.

Materials:

  • 4-bromoaniline

  • Diethyl malonate

  • Diphenyl ether

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Toluene

  • Hexane

Procedure:

  • Condensation: 4-bromoaniline is reacted with diethyl malonate in the presence of a suitable solvent and catalyst. This reaction typically involves heating to drive the condensation and form an enamine intermediate.

  • Cyclization: The intermediate from the previous step is cyclized at high temperature in a high-boiling solvent such as diphenyl ether to form the quinoline ring system. This step yields ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

  • Chlorination: The hydroxyl group at the 4-position of the quinoline ring is then replaced with a chlorine atom. This is commonly achieved by treating the intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.

  • Work-up and Purification: After the reaction is complete, the mixture is carefully quenched, and the product is extracted. The crude product is then purified, typically by recrystallization from a suitable solvent system like ethanol/hexane, to yield this compound as a solid.

Logical Workflow for Synthesis:

G cluster_synthesis Synthesis of this compound A 4-bromoaniline + Diethyl malonate B Condensation A->B C Enamine Intermediate B->C D Cyclization (High Temperature) C->D E Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate D->E F Chlorination (POCl3) E->F G This compound F->G G cluster_omipalisib Omipalisib Synthesis from Intermediate A This compound B Suzuki Coupling A->B C Introduction of Pyridazine Moiety B->C D Hydrolysis of Ester C->D E Amide Coupling D->E F Introduction of Sulfonamide Moiety E->F G Omipalisib F->G G cluster_pathway PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Omipalisib Omipalisib Omipalisib->PI3K inhibits Omipalisib->mTORC1 inhibits Omipalisib->mTORC2 inhibits

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate from 4-bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate, a valuable intermediate in pharmaceutical development. The synthesis is based on the Gould-Jacobs reaction, followed by a chlorination step. This document includes comprehensive experimental procedures, tabulated quantitative data for each step, and visualizations of the reaction pathway and experimental workflow.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in medicinal chemistry and drug discovery. This compound, in particular, serves as a key building block for the synthesis of more complex molecules, including potential therapeutic agents. The following protocol outlines a reliable and reproducible method for the preparation of this compound starting from commercially available 4-bromoaniline.

The synthesis involves a three-step process:

  • Condensation: The reaction of 4-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate, Diethyl 2-((4-bromoanilino)methylene)malonate.

  • Cyclization: A high-temperature intramolecular cyclization of the enamine intermediate to yield Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

  • Chlorination: The conversion of the 4-hydroxy group to a chloro group using a chlorinating agent to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-((4-bromoanilino)methylene)malonate (Intermediate I)

This step involves the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate.

Materials:

  • 4-bromoaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Cold trap (optional)

  • Rotary evaporator

  • Diethyl ether (for recrystallization)

Procedure:

  • In a round-bottom flask, combine 4-bromoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 to 1.1 equivalents).

  • Heat the mixture with stirring at 100-130°C for 2 to 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove any low-boiling components by evaporation under reduced pressure. A cold trap can be beneficial at this stage.

  • The crude product is then purified by recrystallization from diethyl ether to yield Diethyl 2-((4-bromoanilino)methylene)malonate as a white solid.[1]

Step 2: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (Intermediate II)

This step involves the thermal cyclization of Intermediate I.

Materials:

  • Diethyl 2-((4-bromoanilino)methylene)malonate (Intermediate I)

  • High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A)

  • High-temperature reaction setup with a reflux condenser

  • n-hexane (for precipitation and washing)

  • Filtration apparatus

Procedure:

  • In a suitable high-temperature reaction vessel, add Diethyl 2-((4-bromoanilino)methylene)malonate (1.0 equivalent) to a high-boiling point solvent such as diphenyl ether.

  • Heat the reaction mixture to reflux, typically around 240-260°C, for 1 to 2 hours.

  • Monitor the completion of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into n-hexane to precipitate the product.

  • Collect the solid product by filtration and wash it thoroughly with n-hexane to remove the high-boiling solvent.

  • Dry the resulting solid to obtain Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

Step 3: Synthesis of this compound (Final Product)

This step involves the chlorination of Intermediate II.

Materials:

  • Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (Intermediate II)

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Reaction flask with a reflux condenser and a gas trap

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography (petroleum ether/ethyl acetate as eluent)

Procedure:

  • In a reaction flask, suspend Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (1.0 equivalent) in an excess of phosphorus oxychloride (e.g., 10 volumes).

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux (around 110-120°C) and stir for 3 to 16 hours.[2] Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and carefully pour the residue into a beaker of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield this compound as a solid.[2]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields
StepReactionKey ReagentsTemperature (°C)Time (h)Typical Yield (%)
1Condensation4-bromoaniline, DEEM100-1302-470-85
2CyclizationDiphenyl ether240-2601-260-75
3ChlorinationPOCl₃, DMF (cat.)110-1203-1680-95
Table 2: Characterization Data of Synthesized Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceSpectroscopic Data
Intermediate I C₁₄H₁₆BrNO₄342.19White solid¹H NMR (CDCl₃): δ (ppm) 1.35 (t, 3H), 1.41 (t, 3H), 4.28 (q, 2H), 4.35 (q, 2H), 7.12 (d, 2H), 7.50 (d, 2H), 8.50 (d, 1H), 11.0 (br s, 1H).
Intermediate II C₁₂H₁₀BrNO₃296.12Off-white to pale yellow solid¹H NMR (DMSO-d₆): δ (ppm) 1.30 (t, 3H), 4.25 (q, 2H), 7.60-8.30 (m, 3H), 8.50 (s, 1H), 12.0 (br s, 1H).
Final Product C₁₂H₉BrClNO₂314.56Brown to yellow solid¹H NMR (400 MHz, CDCl₃): δ (ppm) 1.47 (t, 3H), 4.51 (q, 2H), 7.95 (dd, 1H), 8.11 (d, 1H), 8.60 (d, 1H), 9.24 (s, 1H).[2] Mass Spectrum (ES+): m/z [M+H]⁺ = 314, 316.[2]

Mandatory Visualization

Reaction Pathway

Reaction_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination A 4-Bromoaniline I1 Intermediate I: Diethyl 2-((4-bromoanilino)methylene)malonate A->I1 + DEEM 100-130°C B Diethyl ethoxymethylenemalonate B->I1 + DEEM 100-130°C I2 Intermediate II: Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate I1->I2 High Temp. (e.g., Diphenyl Ether) 240-260°C FP Final Product: This compound I2->FP + POCl₃ Reflux

Caption: Overall synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis Steps cluster_workup Workup & Purification cluster_analysis Analysis start Start: 4-Bromoaniline & DEEM condensation Condensation (Heating) start->condensation purify1 Recrystallization (Intermediate I) condensation->purify1 cyclization Cyclization (High-Temp Reflux) purify2 Precipitation & Washing (Intermediate II) cyclization->purify2 chlorination Chlorination (Reflux with POCl₃) purify3 Quenching, Extraction & Column Chromatography (Final Product) chlorination->purify3 purify1->cyclization purify2->chlorination analysis Characterization: TLC, NMR, MS purify3->analysis

Caption: Step-by-step experimental workflow from starting materials to final product analysis.

References

Application Note: A Detailed Protocol for the Synthesis of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate, a key intermediate in pharmaceutical research and drug development. The outlined procedure is based on established chemical transformations, ensuring a reliable and reproducible methodology.

Introduction

This compound is a functionalized quinoline derivative of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure found in a wide array of therapeutic agents. This protocol details a two-step synthetic route commencing with the Gould-Jacobs reaction to construct the quinoline core, followed by a chlorination step to yield the target compound.

Overall Reaction Scheme

Experimental Protocol

Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

This initial step employs the Gould-Jacobs reaction to construct the core quinoline structure.[1]

Materials:

  • 4-Bromoaniline

  • Diethyl (ethoxymethylene)malonate

  • Diphenyl ether

  • Petroleum ether

Procedure:

  • A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated to a temperature of 100-120 °C for a duration of 1 to 2 hours.

  • During the heating process, the ethanol that forms as a byproduct is carefully removed by distillation.

  • In a separate reaction vessel, a solution of diphenyl ether is preheated to 240-250 °C.

  • The intermediate adduct from the initial reaction is then added portion-wise to the hot diphenyl ether solution.

  • The reaction mixture is maintained at this elevated temperature for 30 to 60 minutes to facilitate the thermal cyclization.

  • After the reaction is complete, the mixture is allowed to cool down.

  • Upon cooling, petroleum ether is added to the mixture to precipitate the product.

  • The resulting solid, Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed thoroughly with petroleum ether to remove residual diphenyl ether.

Step 2: Synthesis of this compound

The second step involves the chlorination of the 4-hydroxy group of the quinoline intermediate. This procedure is adapted from established methods for the chlorination of similar quinolinone structures.[2][3]

Materials:

  • Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene (for co-distillation)

  • n-Hexane or n-Heptane

Procedure:

  • To a flask containing Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, add thionyl chloride or phosphorus oxychloride.

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) to the mixture.

  • The reaction mixture is then heated to a temperature of approximately 75 °C and stirred for 16 hours.[2] For reactions using POCl₃, a reflux temperature of 110 °C for 3 hours can also be effective.[3]

  • Upon completion of the reaction, the excess thionyl chloride or phosphorus oxychloride is removed under reduced pressure.

  • To ensure complete removal, the resulting residue is co-distilled with toluene twice.[2]

  • The crude product is then treated with n-hexane or n-heptane, which will cause the desired product to precipitate.[2]

  • The precipitate is collected by filtration, washed with fresh n-hexane or n-heptane, and dried under vacuum to yield this compound as a solid.

Quantitative Data Summary

Compound Starting Material Reagents Reaction Conditions Yield Reference
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate4-Bromoaniline, Diethyl (ethoxymethylene)malonateDiphenyl ether240-250 °C, 30-60 minNot specified[1]
This compound6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid ethyl esterThionyl chloride, DMF75 °C, 16 hours83%[2]
6-Bromo-4-chloroquinoline6-Bromoquinolin-4-olPOCl₃, DMF110 °C, 3 hours81%[3]

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination A 4-Bromoaniline + Diethyl (ethoxymethylene)malonate B Heating (100-120 °C) & Ethanol Removal A->B C Intermediate Adduct B->C D Thermal Cyclization in Diphenyl Ether (240-250 °C) C->D E Precipitation with Petroleum Ether D->E F Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate E->F G Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate H Reaction with Thionyl Chloride/POCl3 & catalytic DMF (75-110 °C) G->H I Work-up: Removal of excess reagent, Toluene co-distillation H->I J Precipitation with n-Hexane/n-Heptane I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Large-Scale Production of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate, a key intermediate in pharmaceutical manufacturing. The following sections detail the synthetic strategy, experimental procedures, and quantitative data to support process scale-up and optimization.

Synthetic Strategy Overview

The large-scale production of this compound is a multi-step process that begins with the construction of the quinoline core, followed by functional group manipulations. The overall synthetic approach can be divided into three main stages:

  • Stage 1: Quinolone Ring Formation via Gould-Jacobs Reaction. This initial stage involves the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate to form an intermediate, which is then cyclized at high temperature to yield Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Stage 2: N-Alkylation. The nitrogen at position 1 of the quinoline ring is alkylated, for example with a methoxybenzyl group, to protect it and improve solubility for the subsequent chlorination step.

  • Stage 3: Chlorination. The final step is the conversion of the 4-oxo group to a 4-chloro group using a chlorinating agent such as thionyl chloride or phosphorus oxychloride to yield the target molecule.

Below is a diagram illustrating the overall production workflow.

G cluster_0 Stage 1: Quinolone Ring Formation cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: Chlorination & Work-up A 4-Bromoaniline C Condensation A->C B Diethyl ethoxymethylenemalonate B->C D Diethyl 2-((4-bromophenyl)amino)methylene)malonate C->D E Thermal Cyclization D->E F Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate E->F G N-Alkylation with 4-Methoxybenzyl chloride F->G H Ethyl 6-bromo-1-((4-methoxyphenyl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate G->H I Chlorination with Thionyl Chloride H->I J This compound (Crude) I->J K Purification J->K L Final Product K->L

Caption: Overall workflow for the large-scale production of this compound.

Experimental Protocols

Stage 1: Synthesis of Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate

This stage follows the Gould-Jacobs reaction pathway.

2.1.1. Step 1: Synthesis of Diethyl 2-(((4-bromophenyl)amino)methylene)malonate

A mixture of 4-bromoaniline and diethyl ethoxymethylenemalonate is heated to induce condensation.

  • Procedure:

    • Charge a suitable reactor with 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

    • Heat the mixture to approximately 130°C under a nitrogen atmosphere until a homogeneous solution is formed (typically 1-2 hours).

    • Cool the reaction mixture. The product, Diethyl 2-(((4-bromophenyl)amino)methylene)malonate, will precipitate.

    • Filter the solid and wash with a non-polar solvent like hexane.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate to yield a pale yellow solid.[1]

2.1.2. Step 2: Thermal Cyclization

The intermediate is cyclized at high temperature in an inert, high-boiling solvent.

  • Procedure:

    • In a high-temperature reactor, suspend Diethyl 2-(((4-bromophenyl)amino)methylene)malonate in a high-boiling inert solvent such as Dowtherm A or diphenyl ether.

    • Heat the mixture to approximately 250°C.[2]

    • Maintain this temperature for the duration of the reaction, monitoring for completion by a suitable analytical method (e.g., HPLC).

    • Upon completion, cool the reaction mixture, which should cause the product, Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate, to precipitate.

    • Filter the solid product and wash with a suitable solvent to remove the high-boiling solvent.

Stage 2: N-Alkylation of Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Procedure:

    • Suspend Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate in a suitable solvent such as DMF.

    • Add a base (e.g., potassium carbonate) and 4-methoxybenzyl chloride.

    • Heat the reaction mixture and monitor for completion.

    • After the reaction is complete, the mixture is worked up by adding water to precipitate the product.

    • The solid is filtered, washed, and dried to yield Ethyl 6-bromo-1-((4-methoxyphenyl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Stage 3: Synthesis of this compound

This final stage involves the chlorination of the 4-oxo group.

  • Procedure:

    • Charge a vessel with thionyl chloride (SOCl₂).

    • Slowly add Ethyl 6-bromo-1-((4-methoxyphenyl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate. An exothermic reaction may be observed.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the reaction mixture to approximately 75°C and stir for several hours (e.g., 17 hours), monitoring the reaction progress by HPLC.

    • Once the reaction is complete, concentrate the mixture under vacuum to remove excess thionyl chloride.

    • Co-distill the residue with toluene to ensure complete removal of thionyl chloride.

    • The resulting solid is slurried in n-heptane, filtered, and washed with n-heptane.

    • The crude product can be re-treated with thionyl chloride and DMF if starting material remains.

    • The final product is dried under vacuum.

Quantitative Data

The following table summarizes typical quantitative data for the large-scale chlorination step.

ParameterValue
Starting Material
Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid ethyl ester5765 g (13.85 mol)
Thionyl Chloride28.8 L
DMF4.4 mL
Reaction Conditions
Temperature75°C
Reaction Time17 hours
Work-up & Purification
Slurry Solventn-Heptane (18.5 L)
Wash Solventn-Heptane (3 x 4 L)
Results
Crude Yield4077 g (93%)
Purity (by HPLC)~90% (before re-treatment)
Final Yield (after re-treatment)4101 g (83% overall)
Final Purity (by HPLC)99%

Chemical Reaction Pathway

The following diagram illustrates the key chemical transformations in the synthesis.

G cluster_0 Gould-Jacobs Reaction cluster_1 N-Alkylation cluster_2 Chlorination 4-Bromoaniline 4-Bromoaniline Intermediate Intermediate 4-Bromoaniline->Intermediate + Diethyl ethoxymethylenemalonate Ethyl 6-bromo-4-oxo-1,4-\ndihydroquinoline-3-carboxylate Ethyl 6-bromo-4-oxo-1,4- dihydroquinoline-3-carboxylate Intermediate->Ethyl 6-bromo-4-oxo-1,4-\ndihydroquinoline-3-carboxylate High Temp. Cyclization N-Alkylated Intermediate N-Alkylated Intermediate Ethyl 6-bromo-4-oxo-1,4-\ndihydroquinoline-3-carboxylate->N-Alkylated Intermediate + 4-Methoxybenzyl chloride This compound This compound N-Alkylated Intermediate->this compound + SOCl2/DMF

Caption: Key chemical transformations in the synthesis of this compound.

Safety Considerations

  • Thionyl chloride is a corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The thermal cyclization step is performed at very high temperatures and requires specialized equipment designed for high-temperature reactions.

  • Appropriate measures should be in place to handle and neutralize acidic byproducts and waste streams.

These protocols and data are intended to serve as a guide for the large-scale production of this compound. Optimization of reaction conditions and purification procedures may be necessary to meet specific purity and yield requirements.

References

Application Notes and Protocols for the Purification of Crude Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude Ethyl 6-bromo-4-chloroquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. The following methods are designed to enhance the purity of the compound, ensuring it meets the stringent requirements for subsequent synthetic steps and drug development processes.

Overview of Purification Strategies

The purification of crude this compound, typically obtained as a solid, can be effectively achieved through several techniques. The choice of method will depend on the impurity profile and the desired final purity. The primary methods covered in these notes are:

  • Solvent Washing/Slurrying: Effective for removing residual solvents and highly soluble impurities.

  • Recrystallization: A powerful technique for achieving high purity by separating the target compound from impurities based on differences in solubility.

  • Column Chromatography: Useful for separating the target compound from impurities with similar solubility characteristics.

A general workflow for the purification process is outlined below.

Purification Workflow for Crude this compound cluster_0 Initial Purification cluster_1 Further Purification (Optional) cluster_2 Analysis Crude Solid Crude Solid Solvent Wash Solvent Wash Crude Solid->Solvent Wash n-Hexane Slurry Slurry Crude Solid->Slurry n-Heptane Purity_Analysis Purity Analysis (HPLC/NMR) Solvent Wash->Purity_Analysis Slurry->Purity_Analysis Recrystallization Recrystallization Pure_Product Pure_Product Recrystallization->Pure_Product Column_Chromatography Column Chromatography Column_Chromatography->Pure_Product Purity_Analysis->Recrystallization If purity < desired Purity_Analysis->Column_Chromatography If impurities are close in polarity Purity_Analysis->Pure_Product If purity is sufficient

Caption: General purification workflow.

Experimental Protocols

Protocol 1: Purification by Solvent Washing and Slurrying

This protocol is suitable for a first-pass purification to remove residual reagents and highly soluble byproducts.

Materials:

  • Crude this compound

  • n-Hexane

  • n-Heptane

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Beakers

  • Magnetic stirrer and stir bar

  • Vacuum source

Procedure:

Part A: n-Hexane Wash

  • Place the crude brown solid (e.g., 100 g) in a beaker.[1]

  • Add n-hexane (e.g., 200 mL) to the solid.[1]

  • Stir the mixture vigorously with a spatula or on a magnetic stirrer for 15-20 minutes.

  • Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with an additional portion of n-hexane (e.g., 50 mL).

  • Dry the solid under vacuum to obtain a purified powder.

Part B: n-Heptane Slurry

  • Transfer the crude or washed solid to a larger beaker.

  • Add n-heptane (e.g., 18.5 L for a large batch of 4077 g) and stir the resulting slurry at room temperature (approximately 20°C) for 2.5 to 16 hours.[1]

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with n-heptane (e.g., 3 x 4 L for a large batch).[1]

  • Dry the solid under vacuum at approximately 35°C to a constant weight.[1]

Expected Outcome: This procedure is reported to improve purity significantly. For example, a crude product with 90% purity as determined by HPLC can be enriched to over 99% purity.[1]

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective method for obtaining a crystalline product with high purity. The choice of solvent is critical. Based on structurally similar compounds, n-heptane, ethanol, or mixtures including these solvents are good starting points.[2][3]

Materials:

  • Crude or solvent-washed this compound

  • Recrystallization solvent (e.g., n-heptane, ethanol, or a mixture)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to determine the optimal solvent. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of large crystals, do not disturb the flask during this process.

  • Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Purification by Column Chromatography

Column chromatography is employed when impurities have polarities similar to the product and cannot be easily removed by washing or recrystallization.

Materials:

  • Crude or partially purified this compound

  • Silica gel (or alumina for basic compounds)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, loaded silica gel to the top of the column.

  • Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following table summarizes typical quantitative data obtained during the purification process as described in the literature.[1]

Purification StepInitial Purity (by HPLC)Final Purity (by HPLC)YieldAppearance
n-Heptane Slurry 90%99%83%Yellow Solid

Analytical Data

Characterization of the purified this compound is crucial to confirm its identity and purity.

¹H NMR Spectroscopy:

  • Spectrum: ¹H NMR (400 MHz, CDCl₃) δ 1.47 (3H, t), 4.51 (2H, q), 7.95 (1H, dd), 8.11 (1H, d), 8.60 (1H, d), 9.24 (1H, s).[1]

Mass Spectrometry:

  • Spectrum: m/z (ES+) [M+H]⁺ = 314, 316.[1]

High-Performance Liquid Chromatography (HPLC): While specific conditions were not detailed in the searched literature, a general reverse-phase HPLC method would be appropriate for purity analysis. A C18 column with a mobile phase consisting of a gradient of acetonitrile and water with a UV detector would be a suitable starting point.

Logical Relationships in Purification

The decision-making process for choosing a purification method is outlined below.

Purification Method Selection Logic Crude_Product Crude Product Initial_Analysis Initial Purity Analysis (TLC/HPLC/NMR) Crude_Product->Initial_Analysis Decision_1 Purity > 95% and minor impurities? Initial_Analysis->Decision_1 Solvent_Wash_Slurry Solvent Wash / Slurry Decision_1->Solvent_Wash_Slurry Yes Decision_2 Impurities with different solubility? Decision_1->Decision_2 No Final_Product Pure Product Solvent_Wash_Slurry->Final_Product Recrystallization Recrystallization Decision_2->Recrystallization Yes Decision_3 Impurities with similar polarity? Decision_2->Decision_3 No Recrystallization->Final_Product Column_Chromatography Column Chromatography Decision_3->Column_Chromatography Yes Decision_3->Final_Product No Column_Chromatography->Final_Product

References

Application Notes and Protocols for Ethyl 6-bromo-4-chloroquinoline-3-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate is a versatile bifunctional building block in organic synthesis, prized for its sequential and regioselective reactivity. The presence of two distinct halogen atoms—a bromine at the C6 position and a chlorine at the C4 position—allows for a range of selective transformations, making it a valuable intermediate in the synthesis of complex heterocyclic systems, particularly in the field of medicinal chemistry. Its application has been notably documented in the development of kinase inhibitors, including those targeting phosphoinositide 3-kinase (PI3K), mTOR, and Ataxia Telangiectasia Mutated (ATM) kinase.[1][2][3][4]

This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Key Applications

The primary utility of this compound lies in its capacity for selective functionalization at two positions:

  • Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The chlorine atom at the C4 position is activated towards nucleophilic displacement due to the electron-withdrawing nature of the quinoline nitrogen and the adjacent carboxylate group. This allows for the introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles.

  • Palladium-Catalyzed Cross-Coupling at the C6-Position: The bromine atom at the C6 position is more susceptible to oxidative addition to a palladium(0) catalyst compared to the C4-chloro group. This reactivity difference enables selective carbon-carbon and carbon-nitrogen bond formation through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This selective functionalization is a cornerstone of its use in building complex molecular architectures.[4][5]

  • Functional Group Manipulation of the C3-Ester: The ethyl ester at the C3 position can be readily hydrolyzed or converted into amides, providing another point for molecular diversification.[2][6]

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound and its derivatives.

Table 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

NucleophileReagents and ConditionsProductYield (%)Reference
Sodium methoxideAnhydrous methanol, 0 °C to room temp., 24 hMethyl 6-bromo-4-methoxyquinoline-3-carboxylate87[2][7]
AnilineN,N-Dimethylformamide, DIPEA, 100 °C, 4 hEthyl 6-bromo-4-(phenylamino)quinoline-3-carboxylateNot specified[6]
Propan-2-amineAcetonitrile, K2CO3, 54 °C (reflux), 3 hEthyl 6-bromo-4-(isopropylamino)quinoline-3-carboxylateNot specified[3]

Table 2: Synthesis of this compound

Starting MaterialReagents and ConditionsYield (%)Reference
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylatePOCl3, DMF (cat.), reflux, 6 h83[2][7][8]
6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid ethyl esterThionyl chloride, DMF (cat.), 75 °C, 16 h83[9][10]

Table 3: Subsequent Transformations

Starting MaterialReaction TypeReagents and ConditionsProductYield (%)Reference
Ethyl 6-bromo-4-(phenylamino)quinoline-3-carboxylateAmidationMethanamine in methanol (33%), pressure vessel, 80 °C, 3 h6-bromo-N-methyl-4-(phenylamino)quinoline-3-carboxamide36.1[6]
Methyl 6-bromo-4-methoxyquinoline-3-carboxylateSuzuki Coupling4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, Pd(dppf)Cl2, K2CO3, 1,4-dioxane/H2O, 80 °CMethyl 6-(4-aminophenyl)-4-methoxyquinoline-3-carboxylateNot specified[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate[2][7]

This protocol describes the conversion of the 4-hydroxyquinoline to the 4-chloroquinoline derivative.

Materials:

  • Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (10.0 g, 33.90 mmol)

  • Phosphorus oxychloride (POCl3, 100 mL)

  • N,N-Dimethylformamide (DMF, 2 mL)

  • Ice water

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a 100 mL round-bottomed flask, add Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, POCl3, and DMF.

  • Stir the mixture at reflux for 6 hours.

  • After cooling to room temperature, carefully pour the reaction mixture into 100 mL of ice water and stir for 1 hour.

  • Adjust the pH of the mixture to 8 using saturated aqueous NaHCO3.

  • Extract the mixture with EtOAc.

  • Dry the organic phase over anhydrous Na2SO4 and concentrate in vacuo to yield the product as a brown solid (8.82 g, 83% yield).

start Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate reagents POCl3, DMF (cat.) Reflux, 6h start->reagents product This compound reagents->product

Caption: Synthesis of the title compound.

Protocol 2: Nucleophilic Aromatic Substitution with Sodium Methoxide[2][7]

This protocol details the substitution of the C4-chloro group with a methoxy group.

Materials:

  • This compound (8.0 g, 25.56 mmol)

  • Anhydrous methanol (200 mL)

  • Sodium methoxide (2.76 g, 51.12 mmol)

  • Water

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottomed flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium methoxide to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Upon completion of the reaction, filter the mixture.

  • Wash the precipitate with water.

  • Dry the obtained solid under reduced pressure to yield methyl 6-bromo-4-methoxyquinoline-3-carboxylate as a white solid (6.53 g, 87% yield). Note the transesterification from ethyl to methyl ester under these conditions.

sub This compound in Anhydrous Methanol step1 Cool to 0 °C sub->step1 step2 Add Sodium Methoxide step1->step2 step3 Stir at RT for 24h step2->step3 workup Filter, Wash with Water, Dry step3->workup prod Methyl 6-bromo-4-methoxyquinoline-3-carboxylate workup->prod

Caption: Workflow for SNAr with methoxide.

Protocol 3: General Procedure for Suzuki Coupling of the 6-bromo-4-alkoxyquinoline Scaffold

This generalized protocol is based on the successful Suzuki coupling of related 6-bromoquinoline intermediates and the established principles of selective palladium-catalyzed cross-coupling.

Materials:

  • 6-bromo-4-alkoxyquinoline-3-carboxylate derivative (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 3-5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

Procedure:

  • In an oven-dried Schlenk flask, combine the 6-bromo-4-alkoxyquinoline-3-carboxylate derivative, the arylboronic acid/ester, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

title Selective C6 Suzuki Coupling sub 6-Bromo-4-alkoxyquinoline pd_cycle Pd(0) sub->pd_cycle   boronic Ar-B(OH)2 transmet Transmetalation boronic->transmet ox_add Oxidative Addition pd_cycle->ox_add ox_add->transmet red_elim Reductive Elimination transmet->red_elim red_elim->pd_cycle prod 6-Aryl-4-alkoxyquinoline red_elim->prod

Caption: Palladium catalytic cycle for Suzuki coupling.

References

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate as a key pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: Ethyl 6-bromo-4-chloroquinoline-3-carboxylate is a versatile heterocyclic building block crucial in the synthesis of a variety of pharmacologically active molecules. Its di-halogenated quinoline core, featuring a reactive chloro group at the 4-position and a bromo group at the 6-position, allows for selective and differential functionalization. This makes it a valuable starting material for the development of targeted therapies, particularly in oncology and infectious diseases. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this key intermediate.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 206257-39-8
Molecular Formula C₁₂H₉BrClNO₂
Molecular Weight 314.56 g/mol
Appearance Solid
Melting Point 100-102 °C
Boiling Point 378.3 °C at 760 mmHg
Purity Typically ≥97%
Storage Room temperature, in a dry and cool place

Synthesis of this compound

A common synthetic route to this compound involves the cyclization of a precursor using thionyl chloride.[1]

Experimental Protocol:

Materials:

  • 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid ethyl ester

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • n-Hexane

Procedure:

  • In a reaction vessel under air, add 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid ethyl ester (1.0 eq).

  • Add thionyl chloride (5 volumes).

  • At room temperature, add a catalytic amount of DMF (e.g., 0.004 eq).

  • Heat the mixture to 75 °C and stir for 16-17 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Co-distill the residue with toluene twice to remove residual thionyl chloride.

  • Treat the resulting mixture with n-hexane to precipitate the product.

  • Collect the precipitate by filtration.

  • Wash the solid with n-hexane.

  • Dry the product under vacuum to obtain this compound.

Synthesis Workflow:

G start Start: 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid ethyl ester step1 Add Thionyl Chloride and DMF start->step1 step2 Heat to 75°C for 16-17h step1->step2 step3 Solvent Removal (Reduced Pressure) step2->step3 step4 Co-distillation with Toluene step3->step4 step5 Precipitation with n-Hexane step4->step5 step6 Filtration and Washing step5->step6 end_product End Product: this compound step6->end_product

Synthetic workflow for this compound.

Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its role as a key intermediate for the synthesis of complex pharmaceutical compounds. The differential reactivity of the chloro and bromo substituents allows for sequential, site-selective modifications.

Synthesis of PI3K/mTOR Inhibitors (e.g., Omipalisib - GSK2126458)

This compound is a precursor to 6-bromo-4-chloroquinoline, an important intermediate in the synthesis of Omipalisib (GSK2126458), a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it a key target for drug development.

PI3K/AKT/mTOR Signaling Pathway:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Omipalisib Omipalisib (GSK2126458) Omipalisib->PI3K inhibits Omipalisib->mTORC1 inhibits Omipalisib->mTORC2 inhibits

Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Omipalisib.
Synthesis of 4-Aminoquinoline Derivatives for Anticancer and Antimalarial Applications

The chloro group at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various amino side chains, leading to the synthesis of 4-aminoquinoline derivatives, a class of compounds known for their potential anticancer and antimalarial activities.

Representative Derivatization Reaction:

G cluster_0 Reactants cluster_1 Product Intermediate This compound Product Ethyl 4-(alkylamino)-6-bromoquinoline-3-carboxylate Intermediate->Product Nucleophilic Aromatic Substitution Amine R-NH₂ Amine->Product

Synthesis of 4-aminoquinoline derivatives.
Experimental Protocol for Synthesis of 4-Aminoquinoline Derivatives:

Materials:

  • This compound

  • Primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine)

  • Solvent (e.g., ethanol or N-methyl-2-pyrrolidone)

  • Base (e.g., K₂CO₃ or triethylamine, if necessary)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the desired amine (1.0-1.2 eq).

  • If required, add a base to scavenge the HCl generated.

  • Heat the reaction mixture to reflux and stir for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 4-aminoquinoline derivative.

Potential Biological Activities of Derivatives

Derivatives of this compound have shown promise in various therapeutic areas. The following table summarizes the potential biological activities and, where available, the corresponding quantitative data for structurally related compounds.

Compound ClassBiological ActivityTarget Organism/Cell LineIC₅₀ / MIC
4-Aminoquinoline derivativesAnticancerMCF-7 (breast cancer)GI₅₀: 8.22 - >51.57 µM
MDA-MB-468 (breast cancer)GI₅₀: 7.35 - 13.72 µM
AntimalarialPlasmodium falciparum (CQ-sensitive)Low nanomolar IC₅₀
Plasmodium falciparum (CQ-resistant)Low nanomolar IC₅₀
Halogenated quinolinesAntibacterialMethicillin-resistant Staphylococcus aureus (MRSA)MIC ≤ 0.39 µM
Vancomycin-resistant Enterococcus faecium (VRE)MIC ≤ 0.39 µM

Note: The IC₅₀ and MIC values presented are for structurally related compounds and serve as a guide for the potential activity of derivatives synthesized from this compound.

Conclusion

This compound is a high-value intermediate for the synthesis of a diverse range of biologically active compounds. Its utility in the construction of PI3K/mTOR inhibitors and various anticancer and antimicrobial agents underscores its importance in modern drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile chemical scaffold.

References

Applications of Quinoline Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its derivatives have been extensively explored and developed as therapeutic agents for a variety of diseases, owing to their ability to interact with diverse biological targets.[3][4] This document provides detailed application notes, quantitative data, and experimental protocols for key applications of quinoline derivatives in medicinal chemistry, including their use as anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective agents.

Anticancer Applications

Application Notes:

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting multiple mechanisms of action against various human tumor cell lines.[5][6] These compounds can induce apoptosis (programmed cell death), cause cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels that supply tumors), and disrupt cancer cell migration.[5][7] The anticancer activity of quinoline derivatives is often attributed to their ability to inhibit key enzymes and proteins involved in cancer progression, such as topoisomerases, protein kinases, and tubulin.[8][9] For instance, some quinoline-chalcone hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8] Furthermore, modifications on the quinoline ring system have been shown to significantly influence the anticancer potency and selectivity of these compounds.[5]

Quantitative Data: Anticancer Activity of Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-chalcone hybrid 26Various cancer cell lines-[8]
Quinoline-chalcone hybrid 39A549 (Lung)1.91[8]
Quinoline-chalcone hybrid 40K-562 (Leukemia)5.29[8]
Quinoline-3-carboxamide furan-derivativeMCF-7 (Breast)3.35[8]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol is for determining the cytotoxic effects of quinoline derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Test quinoline derivative

  • Cancer cell line (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in the cell culture medium. Replace the old medium with fresh medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control to determine the IC50 value of the quinoline derivative.

Visualization: Anticancer Mechanism of Action

cluster_0 Quinoline Derivative cluster_1 Cellular Effects cluster_2 Downstream Consequences cluster_3 Outcome Quinoline Quinoline Derivative Tubulin Inhibition of Tubulin Polymerization Quinoline->Tubulin Kinase Kinase Inhibition Quinoline->Kinase DNA DNA Damage Quinoline->DNA CellCycle G2/M Phase Cell Cycle Arrest Tubulin->CellCycle Apoptosis Induction of Apoptosis Kinase->Apoptosis DNA->Apoptosis CellCycle->Apoptosis CancerDeath Cancer Cell Death Apoptosis->CancerDeath

Caption: Mechanism of action for quinoline-based anticancer agents.

Antimicrobial Applications

Application Notes:

Quinoline derivatives are a cornerstone in the development of antimicrobial agents, with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] The most well-known examples are the fluoroquinolones, such as ciprofloxacin, which are widely used in clinical practice.[3] The mechanism of action for many quinoline-based antibacterial agents involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[12] The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.[10]

Quantitative Data: Antimicrobial Activity of Quinoline Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Quinoline-Sulfonamide Hybrid QS3P. aeruginosa64
Quinoline-based amide 3cS. aureus2.67[13]
Quinoline-based amide 3cC. albicans5.6[13]
Quinoline derivative 6C. difficile1.0[14]
Quinolone derivative 93a-cS. aureus, E. coli2[11]
Quinoline-Thiazole derivative 4b, 4e, 4fC. glabrata<0.06

Experimental Protocol: Broth Microdilution Susceptibility Testing

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of quinoline derivatives against bacteria.[10]

Materials:

  • Test quinoline derivative

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a stock solution of the quinoline derivative, often in DMSO. Perform a two-fold serial dilution of the compound in CAMHB directly in the 96-well plate.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well. The final volume in each well should be 200 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth.

Visualization: Broth Microdilution Workflow

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading Inoculum Prepare Bacterial Inoculum AddInoculum Add Inoculum to Wells Inoculum->AddInoculum Stock Prepare Quinoline Stock Solution Dilution Serial Dilution in 96-well Plate Stock->Dilution Dilution->AddInoculum Incubate Incubate at 37°C for 18-24h AddInoculum->Incubate ReadMIC Determine MIC (Lowest concentration with no growth) Incubate->ReadMIC

Caption: Experimental workflow for broth microdilution susceptibility testing.

Antimalarial Applications

Application Notes:

Quinoline derivatives have a long and successful history in the fight against malaria, with quinine, isolated from cinchona bark, being one of the first effective treatments.[3][15] Synthetic quinoline-based drugs, such as chloroquine and mefloquine, have been crucial in malaria chemotherapy.[3] These compounds act by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[3] The parasite digests hemoglobin in the host's red blood cells, releasing toxic heme. The quinoline drugs inhibit the polymerization of heme into hemozoin, leading to a buildup of toxic heme and parasite death.[16] However, the emergence of drug-resistant strains necessitates the development of new quinoline derivatives with improved efficacy.[16]

Quantitative Data: Antimalarial Activity of Quinoline Derivatives

Compound/DerivativeP. falciparum StrainIC50Reference
ChloroquineDrug-sensitive-[3]
MefloquineDrug-sensitive-[3]
1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea (1)Chloroquine-resistant1.2 µM[16]
Quinoline-1,2,4-triazine hybrid 40d-4.54 ± 0.16 µM[16]
4-aminoquinoline-ferrocene conjugateChloroquine-resistant0.13 mM[17]
Fluoroalkylated γ-lactam-4-aminoquinoline hybrid3D7 (sensitive)19-26 nM[17]
Fluoroalkylated γ-lactam-4-aminoquinoline hybridW2 (resistant)42-49 nM[17]

Experimental Protocol: In Vitro Antiplasmodial Activity Assay

This protocol is for assessing the in vitro activity of quinoline derivatives against Plasmodium falciparum.

Materials:

  • Test quinoline derivative

  • P. falciparum culture (chloroquine-sensitive and/or resistant strains)

  • Human red blood cells (O+)

  • RPMI-1640 medium supplemented with AlbuMAX II or human serum

  • 96-well microtiter plates

  • Hypoxanthine, [3H]-labeled

  • Scintillation counter

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells.

  • Compound Dilution: Prepare serial dilutions of the quinoline derivative in the culture medium.

  • Assay Setup: Add the parasite culture to a 96-well plate. Add the compound dilutions to the wells. Include a positive control (e.g., chloroquine) and a negative control (no drug).

  • Incubation: Incubate the plate for 48-72 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Radiolabeling: Add [3H]-hypoxanthine to each well and incubate for another 24 hours.

  • Harvesting and Measurement: Harvest the cells and measure the incorporation of [3H]-hypoxanthine using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.

Visualization: Antimalarial Mechanism of Chloroquine

cluster_0 Parasite Food Vacuole cluster_1 Drug Action cluster_2 Outcome Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization HemeBuildup Toxic Heme Accumulation Heme->HemeBuildup Chloroquine Chloroquine Chloroquine->Hemozoin Inhibits ParasiteDeath Parasite Death HemeBuildup->ParasiteDeath

Caption: Mechanism of action of chloroquine in the malaria parasite.

Anti-inflammatory Applications

Application Notes:

Quinoline derivatives have shown promise as anti-inflammatory agents by targeting key mediators of inflammation.[18][19] Chronic inflammation is implicated in a variety of diseases, including arthritis and cardiovascular disease.[20] Quinoline-based compounds have been found to inhibit enzymes such as cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumor necrosis factor-α converting enzyme (TACE).[18] Additionally, they can modulate inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which controls the expression of pro-inflammatory genes.[20][21] The development of quinoline derivatives as anti-inflammatory drugs offers the potential for new therapies with improved efficacy and fewer side effects compared to existing treatments.[22]

Quantitative Data: Anti-inflammatory Activity of Quinoline Derivatives

Compound/DerivativeTarget/ModelActivityReference
3gXylene-induced ear edema63.19% inhibition[23]
6dXylene-induced ear edema68.28% inhibition[23]
6bCarrageenan-induced rat paw edemaSignificant activity[22]
6aCarrageenan-induced rat paw edemaSignificant activity[22]
Quinoline-4-carboxylic acidLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinity[24]
Quinoline-3-carboxylic acidLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinity[24]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo protocol is used to evaluate the anti-inflammatory activity of quinoline derivatives.[22]

Materials:

  • Test quinoline derivative

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Standard drug (e.g., Indomethacin)

Procedure:

  • Animal Grouping: Divide the rats into groups: a control group, a standard drug group, and groups for different doses of the test compound.

  • Compound Administration: Administer the test compound or standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Visualization: NF-κB Signaling Pathway in Inflammation

cluster_0 Stimulus cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inhibition Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkappaB IκB Phosphorylation & Degradation IKK->IkappaB NFkappaB_inactive NF-κB (inactive) IkappaB->NFkappaB_inactive Inhibits NFkappaB_active NF-κB (active) NFkappaB_inactive->NFkappaB_active Release NFkappaB_translocation NF-κB Translocation NFkappaB_active->NFkappaB_translocation Gene Pro-inflammatory Gene Transcription NFkappaB_translocation->Gene Quinoline Quinoline Derivative Quinoline->IKK Inhibits

Caption: Quinoline derivatives can inhibit the NF-κB signaling pathway.

Neuroprotective Applications

Application Notes:

Quinoline derivatives are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] Their neuroprotective effects are often attributed to their antioxidant and anti-inflammatory properties.[1] These compounds can scavenge free radicals, reduce oxidative stress, and modulate inflammatory pathways in the brain, all of which are implicated in neuronal damage.[1][25] Some quinoline derivatives have also been shown to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant targets in neurodegeneration.[2][26] The multi-target nature of many quinoline derivatives makes them attractive candidates for developing therapies for complex neurological disorders.[1]

Quantitative Data: Neuroprotective Effects of Quinoline Derivatives

Compound/DerivativeModelEffectReference
DHQ (50 mg/kg)Cerebral ischemia/reperfusion in ratsReduces neuronal damage[1]
HTHQ-Mitigates oxidative stress and inflammation[1]
H2dqpycaAβ peptide- and H2O2-induced toxicity in SH-SY5Y cellsSignificant neuroprotection[27]
QN4 and QN15Oxygen-glucose deprivation in neuronal culturesHigh neuroprotection[28]

Experimental Protocol: In Vitro Neuroprotection Assay Against MPP+-induced Neurotoxicity

This protocol is used to evaluate the neuroprotective effects of quinoline derivatives against a model of Parkinson's disease.[1]

Materials:

  • Test quinoline derivative

  • SH-SY5Y human neuroblastoma cells

  • 1-methyl-4-phenylpyridinium (MPP+)

  • Cell culture medium and supplements

  • 96-well microtiter plates

  • MTT assay reagents

Procedure:

  • Cell Culture: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the quinoline derivative for 1-2 hours.

  • Induction of Neurotoxicity: Induce neurotoxicity by adding MPP+ to the wells. Include control wells (untreated, MPP+ only, and compound only).

  • Incubation: Incubate the plate for an appropriate time (e.g., 24 hours).

  • Cell Viability Assessment: Perform an MTT assay to measure cell viability, as described in the anticancer protocol.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control to determine the protective effect of the quinoline derivative.

Visualization: Neuroprotective Pathways

cluster_0 Neurotoxic Insults cluster_1 Quinoline Derivative Action cluster_2 Protective Mechanisms cluster_3 Outcome OxidativeStress Oxidative Stress NeuronalSurvival Neuronal Survival OxidativeStress->NeuronalSurvival Causes Damage Inflammation Inflammation Inflammation->NeuronalSurvival Causes Damage Quinoline Quinoline Derivative Antioxidant Antioxidant Effects Quinoline->Antioxidant AntiInflammatory Anti-inflammatory Effects Quinoline->AntiInflammatory Antioxidant->OxidativeStress Reduces Antioxidant->NeuronalSurvival AntiInflammatory->Inflammation Reduces AntiInflammatory->NeuronalSurvival

Caption: Neuroprotective mechanisms of quinoline derivatives.

References

Application Notes and Protocols for Derivatization Reactions of the Quinoline Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, owing to its presence in a wide array of biologically active compounds and functional materials. The derivatization of the quinoline core is a critical strategy for modulating the physicochemical and pharmacological properties of these molecules. This document provides detailed application notes and experimental protocols for the key derivatization reactions of the quinoline ring system, including electrophilic substitution, nucleophilic substitution, radical reactions, and cycloaddition reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) on the quinoline ring predominantly occurs on the electron-rich benzene ring (carbocycle) rather than the electron-deficient pyridine ring.[1][2] The presence of the nitrogen atom deactivates the entire ring system towards electrophilic attack compared to benzene. Substitution typically occurs at the C5 and C8 positions, as the intermediates for attack at these positions are more stable, allowing for the preservation of the aromaticity of the pyridine ring in some resonance structures.[3][4]

Logical Relationship: Regioselectivity in Electrophilic Substitution

Quinoline Quinoline Ring Electrophile Electrophile (E+) Attack_5_8 Attack at C5/C8 Electrophile->Attack_5_8 Favored Attack_6_7 Attack at C6/C7 Electrophile->Attack_6_7 Disfavored Intermediate_5_8 Stable Intermediate (Pyridine ring aromaticity can be preserved in resonance structures) Attack_5_8->Intermediate_5_8 Intermediate_6_7 Less Stable Intermediate (Disrupts pyridine ring aromaticity) Attack_6_7->Intermediate_6_7 Product_5_8 5- and 8-Substituted Products (Major) Intermediate_5_8->Product_5_8 Product_6_7 6- and 7-Substituted Products (Minor) Intermediate_6_7->Product_6_7

Caption: Regioselectivity of electrophilic attack on the quinoline ring.

Nitration

Nitration of quinoline typically requires vigorous conditions and yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[5]

Experimental Protocol: Nitration of Quinoline [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add quinoline to a mixture of fuming nitric acid and fuming sulfuric acid.

  • Reaction Conditions: Heat the mixture under reflux. The exact temperature and time will depend on the desired conversion and scale. Caution: This reaction is highly exothermic and requires careful temperature control.

  • Work-up: After cooling, pour the reaction mixture carefully onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until basic. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The individual 5- and 8-nitroquinoline isomers can be separated by fractional crystallization or column chromatography.

Quantitative Data: Nitration of Substituted Quinolines [6]

SubstrateProductYield
Quinoline3-Nitroquinoline43%
6-Methylquinoline6-Methyl-3-nitroquinoline86%
6-Methoxyquinoline6-Methoxy-3-nitroquinoline71%
6-Chloroquinoline6-Chloro-3-nitroquinoline78%
7-Chloroquinoline7-Chloro-3-nitroquinoline82%

Note: The yields reported in the table are for a specific meta-nitration protocol and may not reflect the outcomes of traditional nitration methods.

Halogenation

Direct halogenation of quinoline also requires harsh conditions. However, metal-free methods have been developed for the regioselective halogenation of substituted quinolines.[7][8]

Experimental Protocol: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide [9][10]

  • Reaction Setup: To a round-bottom flask, add N-(quinolin-8-yl)acetamide (0.4 mmol) and acetonitrile (3 mL).

  • Reagent Addition: Stir the mixture at room temperature in an open-air atmosphere and add trichloroisocyanuric acid (TCCA) (0.145 mmol).

  • Reaction Monitoring: Continue stirring at room temperature for 15 minutes to 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data: C5-Halogenation of 8-Substituted Quinolines [9]

Substrate (8-substituent)Halogenating AgentProductYield
N-acetylaminoTCCA5-Chloro-8-(acetylamino)quinoline96%
N-acetylaminoTBCA5-Bromo-8-(acetylamino)quinoline97%
N-pivaloylaminoTCCA5-Chloro-8-(pivaloylamino)quinoline97%
N-pivaloylaminoTBCA5-Bromo-8-(pivaloylamino)quinoline98%
MethoxyTCCA5-Chloro-8-methoxyquinoline92%
MethoxyTBCA5-Bromo-8-methoxyquinoline94%
Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful on the unsubstituted quinoline ring. The basic nitrogen atom coordinates with the Lewis acid catalyst, deactivating it and the ring system towards electrophilic attack.[11] However, intramolecular Friedel-Crafts acylations can be achieved on quinoline derivatives under specific conditions, often using reagents like Eaton's reagent (P₂O₅ in MeSO₃H).[12]

Nucleophilic Aromatic Substitution

Nucleophilic substitution (SNAr) on the quinoline ring occurs preferentially at the electron-deficient pyridine ring, primarily at the C2 and C4 positions.[1][2] The presence of a good leaving group, such as a halogen, at these positions is a prerequisite for the reaction. The reactivity at C4 is generally higher than at C2.[13]

Mechanism: Nucleophilic Aromatic Substitution (SNAr) on 4-Chloroquinoline

Start 4-Chloroquinoline Addition Nucleophilic Attack at C4 Start->Addition Nucleophile Nucleophile (Nu-) Nucleophile->Addition Intermediate Meisenheimer-like Intermediate (Negative charge delocalized onto Nitrogen) Addition->Intermediate Step 1 Elimination Elimination of Chloride Intermediate->Elimination Step 2 Product 4-Substituted Quinoline Elimination->Product

Caption: SNAr mechanism on 4-chloroquinoline.

Amination of Haloquinolines

The displacement of a halide at the C4 position with an amine is a cornerstone reaction for the synthesis of many antimalarial drugs, such as chloroquine and hydroxychloroquine.[14]

Experimental Protocol: Buchwald-Hartwig Amination of 4,7-Dichloroquinoline [15]

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd(dba)₂), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu).

  • Reagent Addition: Add 4,7-dichloroquinoline and the desired amine nucleophile.

  • Solvent Addition: Add anhydrous toluene via syringe and seal the tube.

  • Reaction Conditions: Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time, monitoring by TLC or GC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with dichloromethane or ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography or recrystallization.

Quantitative Data: Nucleophilic Substitution of 4,7-Dichloroquinoline

Amine NucleophileConditionsProductYield
5-[N-ethyl-N-(2-hydroxyethyl)amino]-2-aminopentane170 °C, 24 h, neat7-Chloro-4-(5-(N-ethyl-N-(2-hydroxyethyl)amino)pentan-2-yl)amino)quinoline82%
2-Aminoethanol170 °C, 24 h, neat2-((7-Chloroquinolin-4-yl)amino)ethan-1-ol68%
Chichibabin Amination

The direct amination of quinoline can be achieved using sodium amide in liquid ammonia, known as the Chichibabin reaction. This reaction proceeds via a nucleophilic addition-elimination mechanism where hydride is the leaving group.

Experimental Protocol: Synthesis of 2-Aminoquinoline [5]

  • Reaction Setup: In a flask suitable for low-temperature reactions, dissolve quinoline in an inert solvent like liquid ammonia.

  • Reagent Addition: Carefully add sodium amide (NaNH₂) to the solution.

  • Reaction Conditions: Heat the mixture to approximately 100°C. Caution: Reactions in liquid ammonia require specialized equipment and handling procedures.

  • Work-up: After the reaction is complete, carefully quench the reaction with water or an ammonium chloride solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent. Purify the crude product by crystallization or chromatography.

Radical Reactions

Radical reactions provide a powerful and alternative strategy for the functionalization of the quinoline nucleus, often occurring under milder conditions than classical electrophilic or nucleophilic substitutions.

Minisci Reaction

The Minisci reaction involves the addition of a nucleophilic radical to a protonated heteroaromatic compound. For quinoline, this reaction is highly regioselective for the C2 and C4 positions.

Experimental Protocol: Transition Metal-Free Acylation of Quinoline [16]

  • Reaction Setup: In a round-bottom flask, dissolve the quinoline derivative and the corresponding aldehyde in a suitable solvent.

  • Reagent Addition: Add tetrabutylammonium bromide (TBAB) (30 mol %) as a phase-transfer catalyst and potassium persulfate (K₂S₂O₈) as the oxidant.

  • Reaction Conditions: Heat the mixture, monitoring the reaction by TLC.

  • Work-up and Purification: After completion, perform an aqueous work-up, extract with an organic solvent, and purify the product by column chromatography.

Quantitative Data: Acylation of Quinolines via Minisci-type Reaction [16]

Quinoline DerivativeAldehydeProductYield
IsoquinolineBenzaldehyde1-Benzoylisoquinoline85%
QuinolineBenzaldehyde2-Benzoylquinoline72%
QuinoxalineBenzaldehyde2-Benzoylquinoxaline65%
Isoquinoline4-Methoxybenzaldehyde1-(4-Methoxybenzoyl)isoquinoline82%

Cycloaddition Reactions

Cycloaddition reactions offer a powerful method to construct complex, three-dimensional architectures from the planar quinoline ring. These reactions are often photochemically promoted.

Photochemical [2+2] Cycloaddition

Visible-light-mediated energy transfer can promote the [2+2] cycloaddition of quinoline derivatives with alkenes, leading to the formation of fused cyclobutane ring systems.[17]

Experimental Workflow: Photochemical Cycloaddition

Start Start: Quinoline Derivative + Alkene Setup Reaction Setup: - Solvent (e.g., HFIP) - Photosensitizer (e.g., Ir-F) - Acid (e.g., HCl) Start->Setup Irradiation Irradiation: Blue LEDs (λ ≈ 450 nm) Stir under Argon Setup->Irradiation Monitoring Reaction Monitoring: TLC / NMR Irradiation->Monitoring Workup Work-up & Purification: - Solvent Removal - Column Chromatography Monitoring->Workup Product End: Characterized Cycloadduct Workup->Product

Caption: General workflow for photochemical cycloaddition of quinolines.

Quantitative Data: Photochemical Dearomative Cycloadditions of Quinolines [18]

Quinoline DerivativeAlkeneProduct TypeYieldDiastereomeric Ratio
Quinoline1-Hexenepara-Cycloadduct75%>20:1
6-ChloroquinolineCyclopentenepara-Cycloadduct85%>20:1
2-Isopropylquinoline1-Hexenepara-Cycloadduct70%>20:1
6-Fluoroquinoline1,1-Diphenylethenepara-Cycloadduct91%>20:1

Conclusion

The derivatization of the quinoline ring system is a versatile and powerful tool in chemical synthesis. The choice of reaction—electrophilic, nucleophilic, radical, or cycloaddition—is dictated by the desired substitution pattern and the electronic nature of the quinoline substrate. The protocols and data presented herein provide a comprehensive guide for researchers to effectively synthesize and functionalize quinoline-based molecules for a wide range of applications. Careful consideration of reaction conditions, including stoichiometry, temperature, and catalysts, is crucial for achieving high yields and selectivities.

References

Application Notes and Protocols for the Analytical Characterization of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and protocols for the accurate detection, quantification, and structural elucidation of quinoline and its derivatives. The information compiled herein is intended to support research, quality control, and drug development activities involving this important class of heterocyclic compounds.

Overview of Analytical Techniques

The analysis of quinoline compounds is critical across various fields, from environmental monitoring to pharmaceutical development, due to their diverse biological activities and potential toxicity.[1] Several analytical techniques are employed for their detection and quantification, with chromatographic and spectroscopic methods being the most prevalent. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools that offer high sensitivity, selectivity, and structural information for the analysis of quinolines in various matrices.[1] Additionally, UV-Vis spectrophotometry and electrochemical methods provide alternative or complementary approaches for quantification.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of quinoline compounds using different analytical methods. These values are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Quinoline Analysis

AnalyteMatrixHPLC ColumnLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
QuinolineTextilesDikma Diamonsil C18(2) (5µm, 4.6mm × 250mm)-0.2 µg/mL90.6 - 98.9[1]
Antileishmanial 2-substituted quinolinesRat PlasmatC18 cartridges--80.6 - 88.2[1]
Pyridine, 2-picoline, 4-picoline, QuinolineMainstream Cigarette SmokeZorbax SB-Aq (4.6x150 mm, 5 µm)1.74 - 14.32 ng/cig--[1]
Quinoline-2-carboxylic acidPharmaceutical FormulationC18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)ValidatedValidatedExcellent[3]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Quinoline Analysis

AnalyteMatrixGC ColumnLimit of Detection (LOD)Recovery (%)Reference
QuinolineTextilesDB-5MS (30 m × 0.25 mm × 0.5 μm)0.1 mg/kg82.9 - 92.0[1][4]

Table 3: Electrochemical Methods for Quinoline Analysis

MethodElectrodeLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Square Wave Voltammetry (SWV)Boron-Doped Diamond Electrode (BDDE)0.01 - 0.250.002[5]
Adsorptive Stripping Square Wave Voltammetry (AdSSWV)Diresorcinate-1,10-phenanthrolinecobalt(II)-Modified Glassy Carbon Electrode0.005 - 300.00.00039[5]
Differential Pulse Voltammetry (DPV)Glassy Carbon Electrode-11.29 (as µg/mL)[5]
Square-wave Adsorptive Stripping Voltammetry (SW-AdSV)Boron-Doped Diamond Electrode (BDDE) with SDS0.22 - 430.065[5]
Differential Pulse Voltammetry (DPV)Poly(diallyldimethylammonium chloride) functionalized reduced graphene oxide modified glassy carbon electrode0.01 - 100.002[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is adapted from a method for the determination of quinoline in various samples.[1][6]

1.1. Sample Preparation

  • For Solid Samples (e.g., Textiles): Ultrasonic Extraction [1]

    • Cut 1.0 g of the sample into small pieces (approximately 5mm x 5mm).

    • Place the sample into a suitable extraction vessel.

    • Add 10 mL of acetonitrile to the vessel.

    • Perform ultrasonic extraction for 30 minutes at 40°C.

    • Allow the extract to cool to room temperature.

    • Filter the extract through a 0.45 µm filter membrane prior to HPLC analysis.

  • For Pharmaceutical Formulations: [6]

    • Accurately weigh a portion of the powdered formulation.

    • Add a suitable solvent (e.g., methanol or mobile phase) and sonicate to dissolve the active ingredient.

    • Dilute to a known volume with the same solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • For Biological Fluids (e.g., Plasma): Protein Precipitation [6]

    • Add a precipitating agent (e.g., 3 volumes of acetonitrile or methanol) to the plasma sample.

    • Vortex to mix and then centrifuge to pellet the precipitated proteins.

    • Collect and use the supernatant for analysis.

1.2. HPLC-UV Analysis

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.[1]

  • Column: Dikma Diamonsil C18(2) (5µm, 4.6mm × 250mm) or equivalent.[1]

  • Mobile Phase: Acetonitrile and water. A common mobile phase is 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).[1][6]

  • Gradient Program: A typical gradient might be: 0-20 min, 20-80% B.[6]

  • Flow Rate: 1.0 mL/min.[1][6]

  • Injection Volume: 10 µL.[1][6]

  • Detection Wavelength: 225 nm (or as determined by the UV spectrum of the specific quinoline derivative).[1][6]

  • Quantification: Create a calibration curve using standard solutions of the target quinoline compound in a suitable solvent (e.g., acetonitrile).[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile and semi-volatile quinoline compounds.[7] For non-volatile compounds like quinoline-2-carboxylic acid, derivatization is necessary.[8]

2.1. Derivatization (for non-volatile quinolines, e.g., Quinoline-2-carboxylic acid) [8]

  • Silylation to form Trimethylsilyl (TMS) ester:

    • Place a known amount of the dry sample (e.g., 1 mg) into a reaction vial.

    • Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile).

    • Add 100 µL of BSTFA (with 1% TMCS as a catalyst, if needed).

    • Tightly cap the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before GC-MS injection.

2.2. GC-MS Analysis

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.[1]

  • Column: A non-polar capillary column such as DB-5MS (30 m × 0.25 mm × 0.5 μm).[4][7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

  • Injector Temperature: 250°C.[4]

  • Oven Temperature Program:

    • Initial temperature: 90°C, hold for 2 min.

    • Ramp to 260°C at 20°C/min.

    • Hold at 260°C for 3 min.[1]

  • Mass Spectrometer: Operated in full-scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of quinoline derivatives.[9][10]

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of the quinoline derivative.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.[9]

3.2. NMR Analysis

  • Insert the NMR tube into the spectrometer.

  • Acquire ¹H and ¹³C NMR spectra.

  • For more complex structures, 2-D NMR experiments like COSY (Correlation Spectroscopy) can be performed to establish the connectivity of hydrogen atoms.[11][12]

UV-Vis Spectrophotometry

This technique is useful for the quantitative analysis of quinoline-based compounds in various media.[2]

4.1. Sample Preparation

  • Dissolve the quinoline compound in a suitable solvent (e.g., distilled water, hydrochloric acid, sulfuric acid) in which it is stable.[2]

  • Prepare a series of standard solutions of known concentrations to establish a calibration curve.

4.2. UV-Vis Analysis

  • Use a double-beam spectrophotometer for measuring the absorbance.[2]

  • Scan the absorption of the standard solutions over a range of wavelengths to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of the sample solution at the determined λmax.

  • Quantify the concentration of the quinoline compound in the sample using the calibration curve.

Electrochemical Methods

Electrochemical techniques like voltammetry offer high sensitivity and rapid analysis times for quinoline compounds.[5]

5.1. General Protocol (Square Wave Voltammetry)

  • Electrochemical Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., Boron-Doped Diamond Electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electrolyte Preparation: Prepare a suitable supporting electrolyte solution.

  • Sample Preparation: Dissolve the sample containing the quinoline analyte in the electrolyte solution.

  • Voltammetric Measurement:

    • Immerse the three-electrode setup in the electrochemical cell containing the sample solution.

    • Apply a potential waveform (square wave) to the working electrode.

    • Record the resulting current as a function of the applied potential.

  • Quantification: The peak current in the voltammogram is proportional to the concentration of the quinoline compound. A calibration curve can be constructed by measuring the peak currents of standard solutions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (e.g., Ultrasonic, LLE) Sample->Extraction Filtration Filtration / Cleanup (e.g., 0.45 µm filter) Extraction->Filtration HPLC_GC HPLC / GC Separation Filtration->HPLC_GC Detection Detection (UV, MS) HPLC_GC->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Reporting Quantification->Report

signaling_pathway Quinoline Quinoline Derivative Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Quinoline->Receptor Inhibition PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

References

Application Note: Chromatographic Monitoring of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ethyl 6-bromo-4-chloroquinoline-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The efficient monitoring of its formation is critical for reaction optimization, yield maximization, and impurity profiling. This document provides detailed protocols for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to monitor the conversion of precursors to this compound. These methods are designed to be robust and adaptable for routine analysis in a research or drug development setting.

Thin-Layer Chromatography (TLC) for Qualitative Reaction Monitoring

TLC is a rapid and effective technique for qualitatively tracking the progress of a reaction.[2][3] By comparing the chromatographic profile of the reaction mixture to that of the starting materials, one can quickly determine the consumption of reactants and the formation of the desired product. For the synthesis of this compound, a normal-phase TLC method on silica gel is recommended.

Experimental Protocol: TLC

  • Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel 60 F254 TLC plate.[4]

  • Sample Preparation:

    • Dissolve a small amount (~1 mg) of the starting material in a volatile solvent like ethyl acetate or dichloromethane (0.5 mL).

    • Carefully take a small aliquot (a few microliters) from the reaction vessel and dilute it in a similar solvent in a separate vial.

  • Spotting: Using a capillary tube, spot small amounts of the following on the baseline:[4]

    • Lane 1 (SM): The prepared starting material solution.

    • Lane 2 (RM): The diluted reaction mixture.

    • Lane 3 (Co-spot): A co-spot containing both the starting material and the reaction mixture. This helps to confirm the identity of the starting material spot in the reaction lane.[4]

  • Development:

    • Prepare the mobile phase, a mixture of hexane and ethyl acetate (starting with a 4:1 v/v ratio), in a TLC chamber. Ensure the solvent level is below the baseline on the TLC plate.[5]

    • Place the spotted TLC plate in the chamber, cover it, and allow the solvent front to ascend until it is about 1 cm from the top of the plate.[4]

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp, typically at 254 nm, as quinoline derivatives are UV-active.[4]

  • Analysis and Interpretation:

    • The reaction is progressing if the spot corresponding to the starting material diminishes in intensity in the reaction mixture lane, while a new spot for the product appears.[4]

    • The product, this compound, is expected to be less polar than many of its precursors (e.g., hydroxylated or N-substituted intermediates) and thus should have a higher Retention Factor (Rf) value.

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[4]

Data Presentation: TLC Parameters

ParameterRecommended ConditionNotes
Stationary Phase Silica gel 60 F254A highly polar adsorbent, standard for normal-phase TLC.[5][6][7]
Mobile Phase Hexane:Ethyl Acetate (4:1 v/v)Adjust ratio to 3:1 or 2:1 to increase polarity if spots are not moving sufficiently.
Visualization UV Light (254 nm)Quinolines are aromatic and typically absorb UV light.[4]
Expected Rf (Product) ~0.4 - 0.6This is an estimate; actual Rf depends on the exact starting material and conditions.
Expected Rf (Precursor) <0.3Precursors are generally more polar and will have lower Rf values.

TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis SamplePrep Sample Preparation (SM & Reaction Aliquot) Spotting Spot Plate (SM, RM, Co-spot) SamplePrep->Spotting SolventPrep Mobile Phase Prep (Hexane:EtOAc) Development Develop Plate in Chamber SolventPrep->Development Spotting->Development Visualization Visualize under UV Lamp (254 nm) Development->Visualization Analysis Analyze Spots (Rf Calculation, SM Consumption) Visualization->Analysis

A flowchart of the TLC reaction monitoring process.

HPLC for Quantitative Reaction Monitoring

For accurate, quantitative analysis of reaction conversion and product purity, a Reverse-Phase HPLC (RP-HPLC) method is recommended.[8] This technique separates compounds based on their polarity, with more polar compounds eluting earlier from a non-polar (e.g., C18) column.[9][10]

Experimental Protocol: HPLC

  • Instrumentation and Reagents:

    • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[8]

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[4][8][10]

    • Solvents: HPLC-grade acetonitrile and high-purity water are required.[8] Formic acid is used as a mobile phase modifier.

  • Sample Preparation:

    • Take a small, accurately measured aliquot from the reaction mixture (e.g., 10 µL).

    • Quench the reaction by diluting the aliquot into a large volume of mobile phase (e.g., 1 mL). This stops the reaction and prepares the sample for injection.

    • Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before transferring to an HPLC vial.[4][8]

  • Chromatographic Analysis:

    • Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[8]

    • Injection Sequence:

      • Inject a blank (mobile phase) to ensure the system is clean.

      • Inject a standard of the starting material to determine its retention time.

      • Inject the prepared reaction mixture sample.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and the product based on their retention times.

    • The product, this compound, is less polar than its likely precursors and any potential hydrolyzed carboxylic acid byproduct. Therefore, it is expected to have a longer retention time in an RP-HPLC system.

    • Calculate the percentage conversion or relative purity by analyzing the peak areas in the chromatogram (assuming similar response factors for a preliminary assessment).

Data Presentation: HPLC Method Parameters

ParameterRecommended Condition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 10% to 95% B over 15 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 254 nm or 325 nm[9]
Injection Volume 5 - 10 µL
Expected Retention Time Product should have a longer retention time than more polar starting materials or byproducts.

HPLC Monitoring Workflow

HPLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis SamplePrep Sample Preparation (Aliquot -> Quench -> Dilute -> Filter) Injection Inject Sample SamplePrep->Injection SystemPrep HPLC System Equilibration SystemPrep->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Peak Area, % Conversion) Detection->Analysis

A flowchart of the HPLC reaction monitoring process.

Logical Relationship of Analytes in Chromatography

The relative polarities of the starting material (SM), the final product (P), and a potential hydrolysis byproduct (BP) dictate their behavior in both normal-phase TLC and reverse-phase HPLC. The product is an ethyl ester, the starting material may be a more polar precursor, and the byproduct could be the corresponding carboxylic acid, which is significantly more polar.

Expected chromatographic behavior of reaction components.

References

Application Notes and Protocols for Suzuki and Heck Coupling Reactions with Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective Suzuki and Heck coupling reactions at the C-6 position of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel quinoline derivatives as potential therapeutic agents. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for chemoselective functionalization, opening avenues for the creation of diverse molecular libraries.

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the case of this compound, the reaction can be performed selectively at the more reactive C-6 bromine position, leaving the C-4 chlorine atom untouched for potential subsequent transformations. This selectivity is attributed to the general reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions, which is I > Br > Cl.[1]

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions Reactant1 This compound Product Ethyl 6-aryl-4-chloroquinoline-3-carboxylate Reactant1->Product Suzuki Coupling Reactant2 Arylboronic Acid (R-B(OH)2) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Base Base (e.g., Na2CO3) Solvent Solvent (e.g., Dioxane/Water)

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol

This protocol is adapted from established procedures for similar 6-bromo-4-chloroquinoline systems.[1]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), [Pd(dppf)Cl₂] (0.03 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 6-aryl-4-chloroquinoline-3-carboxylate.

Quantitative Data Summary

The following table summarizes representative yields for the selective Suzuki coupling of this compound with various arylboronic acids, based on typical outcomes for structurally related substrates.

Arylboronic AcidProductTypical Yield (%)
Phenylboronic acidEthyl 4-chloro-6-phenylquinoline-3-carboxylate85-95
4-Methoxyphenylboronic acidEthyl 4-chloro-6-(4-methoxyphenyl)quinoline-3-carboxylate80-92
3-Pyridinylboronic acidEthyl 4-chloro-6-(pyridin-3-yl)quinoline-3-carboxylate75-88
4-(Trifluoromethyl)phenylboronic acidEthyl 4-chloro-6-(4-(trifluoromethyl)phenyl)quinoline-3-carboxylate82-93

Heck Coupling Reaction

The Mizoroki-Heck reaction provides a powerful method for the alkenylation of aryl halides.[2][3] Similar to the Suzuki coupling, the Heck reaction can be performed selectively at the C-6 bromine position of this compound due to the higher reactivity of the C-Br bond. This reaction introduces a vinyl group, which can serve as a versatile handle for further synthetic manipulations.

Reaction Scheme:

Heck_Coupling cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions Reactant1 This compound Product Ethyl 6-alkenyl-4-chloroquinoline-3-carboxylate Reactant1->Product Heck Coupling Reactant2 Alkene (e.g., n-Butyl acrylate) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(OAc)2) Ligand Ligand (e.g., P(o-tolyl)3) Base Base (e.g., Et3N) Solvent Solvent (e.g., DMF)

Caption: Heck coupling of this compound.

Experimental Protocol

This generalized protocol is based on standard Heck reaction conditions for aryl bromides.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, styrene) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Phosphine ligand (e.g., Tri(o-tolyl)phosphine) (4-10 mol%)

  • Organic base (e.g., Triethylamine (Et₃N)) (2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add the phosphine ligand (if used) and the palladium catalyst.

  • Add the alkene (1.5 eq) and the organic base (2.0 eq) to the reaction mixture.

  • Heat the mixture to 100-140 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the solvent and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure product.

Quantitative Data Summary

The following table provides expected yields for the selective Heck coupling of this compound with various alkenes, based on typical outcomes for aryl bromides.

AlkeneProductTypical Yield (%)
n-Butyl acrylateEthyl 6-((E)-3-butoxy-3-oxoprop-1-en-1-yl)-4-chloroquinoline-3-carboxylate70-85
StyreneEthyl 4-chloro-6-((E)-styryl)quinoline-3-carboxylate65-80
Ethylene (gas)Ethyl 4-chloro-6-vinylquinoline-3-carboxylate50-70
N-vinylpyrrolidoneEthyl 4-chloro-6-((E)-2-(2-oxopyrrolidin-1-yl)vinyl)quinoline-3-carboxylate60-75

Experimental Workflow

experimental_workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup reaction Reaction under Inert Atmosphere (Heating and Stirring) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end_node End analysis->end_node

Caption: General experimental workflow for cross-coupling reactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a multi-step synthesis based on the Gould-Jacobs reaction.[1][2][3] This process generally involves three key stages:

  • Condensation: The reaction of 4-bromoaniline with a diethyl malonate derivative, such as diethyl ethoxymethylenemalonate.

  • Thermal Cyclization: Heating the resulting intermediate to form the ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

  • Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Q2: I am experiencing a low yield in the initial condensation step. What are the possible causes and solutions?

A2: Low yields in the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate can be due to several factors:

  • Incomplete reaction: The reaction may require elevated temperatures (100-120 °C) to proceed to completion.[4] Ensure the reaction time is sufficient, typically 1-2 hours, and that the ethanol byproduct is effectively removed by distillation to drive the equilibrium forward.[4]

  • Sub-optimal stoichiometry: An excess of the malonate derivative (e.g., 1.1 equivalents) can help ensure the complete consumption of the aniline.[4]

  • Side reactions: At higher temperatures, side reactions can occur. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating.

Q3: My thermal cyclization step is resulting in significant charring and low yields. How can I optimize this?

A3: The high temperatures required for thermal cyclization (often >250 °C) can lead to product decomposition and the formation of tarry byproducts.[2][5] To mitigate this:

  • Use a high-boiling point solvent: Solvents like diphenyl ether or Dowtherm A can help to distribute heat evenly and improve yields, in some cases up to 95%.[2]

  • Control the temperature and reaction time: Gradually add the intermediate to the preheated solvent and maintain the temperature for a specific duration (e.g., 30-60 minutes).[4] Over-heating or extended reaction times can lead to decarboxylation and other side reactions.[6]

  • Microwave synthesis: The use of microwave heating can dramatically shorten reaction times and improve yields by providing rapid and uniform heating.[6]

Q4: The chlorination step is not proceeding to completion. What should I check?

A4: Incomplete chlorination of the 4-hydroxyquinoline intermediate can be addressed by:

  • Choice of chlorinating agent: Both phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are effective. The choice may depend on the specific substrate and desired work-up procedure.

  • Use of a catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction with thionyl chloride.[7]

  • Reaction conditions: Ensure the reaction is heated sufficiently (e.g., reflux at 110 °C with POCl₃ or 75 °C with SOCl₂/DMF) for an adequate amount of time (e.g., 3-16 hours).[7][8] Monitoring by HPLC or TLC is recommended to confirm the disappearance of the starting material.[7]

Q5: I am observing significant hydrolysis of the product back to the 4-hydroxy derivative during work-up. How can this be prevented?

A5: The 4-chloroquinoline product can be susceptible to hydrolysis. To minimize this:

  • Anhydrous conditions: Ensure all reagents and solvents are dry, and the reaction is protected from atmospheric moisture.

  • Careful work-up: When quenching the reaction, do so at low temperatures (e.g., by slowly adding the reaction mixture to ice water).[8]

  • pH control: During aqueous washes, maintain the pH in a range that minimizes hydrolysis. For instance, neutralizing with a saturated sodium bicarbonate solution to a pH of 5-6 has been reported.[8]

  • Extraction: Promptly extract the product into a non-polar organic solvent like dichloromethane after quenching.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield in Condensation Incomplete reactionIncrease reaction temperature to 100-120 °C and ensure removal of ethanol byproduct.[4]
Incorrect stoichiometryUse a slight excess (1.1 eq) of diethyl ethoxymethylenemalonate.[4]
Charring during Cyclization Product decomposition at high temperaturesUse a high-boiling solvent like diphenyl ether for even heat distribution.[2]
Prolonged heatingAdd the intermediate portion-wise to preheated solvent and monitor reaction by TLC to avoid extended reaction times.[4]
Incomplete Chlorination Insufficient reactivityAdd a catalytic amount of DMF when using thionyl chloride.[7]
Inadequate reaction conditionsEnsure sufficient heating (e.g., 75-110 °C) and reaction time (3-16 hours) as per the chosen reagent.[7][8]
Product Hydrolysis Presence of waterUse anhydrous reagents and solvents, and protect the reaction from moisture.
Harsh work-up conditionsQuench the reaction at low temperature (on ice) and perform aqueous washes with care, controlling the pH.[8]
Difficulty in Purification Tarry byproductsConsider purification by steam distillation followed by extraction to remove tar.[5]
Co-eluting impuritiesRecrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF) can be effective.[4]

Experimental Protocols

Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (via Gould-Jacobs Reaction)
  • Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.[4]

  • Cyclization: The resulting intermediate adduct is added portion-wise to a preheated solution of diphenyl ether at 240-250 °C. The mixture is maintained at this temperature for 30-60 minutes.[4]

  • Isolation: After cooling, the reaction mixture is diluted with petroleum ether. The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with petroleum ether.[4]

Synthesis of this compound

Method A: Using Thionyl Chloride and DMF

  • To a solution of ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (1 equivalent) in thionyl chloride, add a catalytic amount of DMF.[7]

  • Heat the mixture to 75 °C and stir for 16-40 hours, monitoring the reaction by HPLC.[7]

  • Remove the excess thionyl chloride under reduced pressure.

  • Co-distill the residue with toluene.

  • Slurry the resulting solid in n-heptane, filter, wash with n-heptane, and dry under vacuum to obtain the product.[7]

Method B: Using Phosphorus Oxychloride

  • To ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (1 equivalent), add phosphorus oxychloride (POCl₃) dropwise, followed by a few drops of DMF.[8]

  • Heat the mixture to reflux at 110 °C for 3 hours.[8]

  • Distill off the majority of the POCl₃ under reduced pressure.

  • Slowly add the remaining residue to ice water with stirring.

  • Adjust the pH to 5-6 with a saturated solution of sodium bicarbonate.[8]

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product.[8]

Data Presentation

Table 1: Comparison of Chlorination Conditions and Yields

Chlorinating Agent Catalyst Temperature Time Yield Reference
Thionyl ChlorideDMF75 °C16-40 hours83-93% (crude)[7]
POCl₃DMF110 °C3 hours81%[8]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Chlorination 4-Bromoaniline 4-Bromoaniline Intermediate_Adduct Intermediate_Adduct 4-Bromoaniline->Intermediate_Adduct 100-120 °C -EtOH Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Intermediate_Adduct Ethyl_6_bromo_4_hydroxyquinoline_3_carboxylate Ethyl_6_bromo_4_hydroxyquinoline_3_carboxylate Intermediate_Adduct->Ethyl_6_bromo_4_hydroxyquinoline_3_carboxylate Diphenyl ether 240-250 °C Final_Product This compound Ethyl_6_bromo_4_hydroxyquinoline_3_carboxylate->Final_Product SOCl₂/DMF or POCl₃

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed step_check Identify Synthesis Step with Low Yield start->step_check condensation Condensation Step step_check->condensation Condensation cyclization Cyclization Step step_check->cyclization Cyclization chlorination Chlorination Step step_check->chlorination Chlorination cond_q1 Check Temp & EtOH Removal condensation->cond_q1 cyc_q1 Charring Observed? cyclization->cyc_q1 chlor_q1 Incomplete Reaction? chlorination->chlor_q1 cond_a1 Increase Temp to 100-120 °C, Ensure Distillation cond_q1->cond_a1 Yes cond_q2 Check Stoichiometry cond_q1->cond_q2 No end Yield Improved cond_a1->end cond_a2 Use 1.1 eq of Malonate Derivative cond_q2->cond_a2 Yes cond_a2->end cyc_a1 Use High-Boiling Solvent (e.g., Diphenyl Ether) cyc_q1->cyc_a1 Yes cyc_q2 Check Reaction Time cyc_q1->cyc_q2 No cyc_a1->end cyc_a2 Monitor by TLC, Avoid Prolonged Heating cyc_q2->cyc_a2 Yes cyc_a2->end chlor_a1 Add Catalytic DMF (for SOCl₂) chlor_q1->chlor_a1 Yes chlor_q2 Check Temp/Time chlor_q1->chlor_q2 No chlor_a1->end chlor_a2 Ensure Reflux/Sufficient Time chlor_q2->chlor_a2 Yes chlor_a2->end

Caption: Troubleshooting workflow for low yield in synthesis.

References

Common side products in the synthesis of 4-chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-chloroquinolines. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain 4-chloroquinolines?

A1: The most common synthetic strategies involve the initial preparation of a 4-hydroxyquinoline intermediate, followed by a chlorination step. The two most prevalent methods for synthesizing the 4-hydroxyquinoline core are the Conrad-Limpach-Knorr synthesis and the Gould-Jacobs reaction. The subsequent chlorination is typically achieved using reagents like phosphorus oxychloride (POCl₃).

Q2: I am getting a significant amount of 2-hydroxyquinoline as a byproduct in my Conrad-Limpach-Knorr synthesis. How can I favor the formation of the desired 4-hydroxyquinoline?

A2: The regioselectivity of the Conrad-Limpach-Knorr synthesis is highly dependent on the reaction temperature. The formation of 4-hydroxyquinoline is the kinetically favored product at lower temperatures, while the 2-hydroxyquinoline is the thermodynamically favored product at higher temperatures.[1] To maximize the yield of 4-hydroxyquinoline, it is crucial to maintain a lower reaction temperature during the initial condensation of the aniline with the β-ketoester.

Q3: My Gould-Jacobs reaction with a substituted aniline is producing a mixture of regioisomers. How can I improve the selectivity?

A3: The formation of regioisomers is a common challenge in the Gould-Jacobs reaction when using unsymmetrically substituted anilines. The cyclization can occur at two different positions on the aniline ring. The regioselectivity is influenced by both steric and electronic factors of the substituents on the aniline. To improve selectivity, consider modifying the reaction conditions such as temperature and solvent. In some cases, using a directing group on the aniline can help favor the formation of a single isomer.

Q4: During the chlorination of my 4-hydroxyquinoline with phosphorus oxychloride (POCl₃), the reaction mixture turns dark and I get a low yield of the desired 4-chloroquinoline. What could be the cause?

A4: The chlorination with POCl₃ is sensitive to moisture, which can decompose the reagent and lead to lower yields and the formation of impurities.[2] Ensure that all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. The electron-rich nature of the quinoline ring can also make it susceptible to side reactions at high temperatures, leading to the formation of dark-colored, tar-like substances.[2] Careful control of the reaction temperature and duration is essential to minimize these side reactions.

Q5: I have observed the formation of dichlorinated byproducts in my synthesis of a monochloro-substituted 4-chloroquinoline. How can I avoid this?

A5: The formation of dichlorinated quinolines can occur if the reaction conditions are too harsh or if there are impurities in the starting materials. For instance, in the synthesis of 4,7-dichloroquinoline, the formation of the 4,5-dichloroquinoline isomer has been reported.[3] To minimize the formation of dichlorinated byproducts, it is important to use high-purity starting materials and to carefully control the stoichiometry of the chlorinating agent and the reaction temperature.

Troubleshooting Guides

Issue 1: Low Yield of 4-Hydroxyquinoline in Conrad-Limpach-Knorr Synthesis

Symptoms:

  • Low overall yield of the desired 4-hydroxyquinoline.

  • Presence of a significant amount of the isomeric 2-hydroxyquinoline.

Possible Causes:

  • The initial condensation reaction temperature was too high, favoring the formation of the thermodynamic 2-hydroxyquinoline product.[1]

  • The cyclization step was incomplete due to insufficient temperature or reaction time.[1]

Solutions:

  • Temperature Control: Carefully control the temperature of the initial condensation of the aniline and β-ketoester. Lower temperatures favor the kinetic product, which leads to the 4-hydroxyquinoline.

  • Solvent Choice for Cyclization: For the high-temperature cyclization step, using a high-boiling inert solvent like mineral oil or Dowtherm A can significantly improve the yield of the 4-hydroxyquinoline.[1]

Issue 2: Mixture of Regioisomers in Gould-Jacobs Reaction

Symptoms:

  • The final product is a mixture of two or more regioisomers of the substituted 4-chloroquinoline, which are difficult to separate.

Possible Causes:

  • Use of an unsymmetrically substituted aniline leads to cyclization at multiple positions.

Solutions:

  • Reaction Condition Optimization: Systematically vary the reaction temperature and solvent to find conditions that favor the formation of the desired isomer.

  • Use of Directing Groups: If possible, introduce a directing group on the aniline starting material to sterically or electronically favor cyclization at the desired position.

Issue 3: Formation of Tar and Polymeric Byproducts

Symptoms:

  • The reaction mixture becomes a dark, viscous tar, making workup and purification difficult.

  • Low yield of the desired product.

Possible Causes:

  • Harsh reaction conditions, such as high temperatures and strong acids, particularly in Skraup and Doebner-von Miller type syntheses, can cause polymerization of reactants and intermediates.

Solutions:

  • Moderators: In the Skraup synthesis, the use of a moderator like ferrous sulfate can help to control the exothermic reaction and reduce charring.

  • Temperature Control: Avoid excessively high temperatures. Gentle heating to initiate the reaction followed by controlled reflux is recommended.

  • Purification: For tarry residues, steam distillation is an effective method to isolate the volatile quinoline product from the non-volatile tar.[4]

Issue 4: Problems During Chlorination with POCl₃

Symptoms:

  • Low or no yield of the 4-chloroquinoline.

  • The reaction mixture turns dark brown or black.

  • Formation of dichlorinated byproducts.

Possible Causes:

  • Presence of moisture in the reaction setup.[2]

  • Excessively high reaction temperature or prolonged reaction time.[2]

  • Impurities in the 4-hydroxyquinoline starting material.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use. Use freshly distilled or a new bottle of POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Reaction Conditions: Maintain the reaction temperature within the recommended range (typically 90-120°C) and monitor the reaction progress by TLC to avoid prolonged heating.

  • Purification of Starting Material: Ensure the 4-hydroxyquinoline starting material is pure before proceeding with the chlorination step.

  • Stoichiometry: Use a carefully measured amount of POCl₃ to avoid over-chlorination.

Data Presentation

Table 1: Effect of Temperature on the Regioselectivity of the Conrad-Limpach-Knorr Synthesis

Initial Condensation TemperaturePredominant IsomerApproximate Yield Ratio (4-OH : 2-OH)
Room Temperature - 100°C4-Hydroxyquinoline (Kinetic Product)> 9:1
110°C - 140°CMixture of IsomersVaries (e.g., 3:1 to 1:1)
> 140°C2-Hydroxyquinoline (Thermodynamic Product)< 1:9

Note: The exact ratios can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Selective Synthesis of 4-Hydroxyquinoline via Conrad-Limpach Reaction
  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Stir the mixture at a controlled temperature between 80-100°C for 1-2 hours. Monitor the reaction by TLC until the aniline is consumed.

  • Cyclization: In a separate flask equipped with a reflux condenser, heat a high-boiling inert solvent (e.g., Dowtherm A or mineral oil) to 250°C.

  • Slowly add the crude product from the condensation step to the hot solvent. Maintain the temperature at 250°C for 30 minutes.

  • Work-up: Allow the reaction mixture to cool to room temperature. The 4-hydroxyquinoline product will precipitate.

  • Purification: Collect the solid by vacuum filtration and wash with a non-polar solvent (e.g., hexanes or petroleum ether) to remove the high-boiling solvent. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Chlorination of 4-Hydroxyquinoline using POCl₃
  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the 4-hydroxyquinoline (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask. The POCl₃ can act as both the reagent and the solvent.

  • Reaction: Heat the reaction mixture to 100-110°C and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8. The 4-chloroquinoline will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.[4][5]

Visualizations

Reaction_Pathway cluster_Conrad_Limpach Conrad-Limpach-Knorr Synthesis cluster_Gould_Jacobs Gould-Jacobs Reaction cluster_Chlorination Chlorination Step Aniline Aniline Intermediate β-Anilinoacrylate (Kinetic Control, <140°C) Aniline->Intermediate Low Temp Intermediate2 β-Ketoanilide (Thermodynamic Control, >140°C) Aniline->Intermediate2 High Temp beta-Ketoester beta-Ketoester beta-Ketoester->Intermediate beta-Ketoester->Intermediate2 4-Hydroxyquinoline 4-Hydroxyquinoline Intermediate->4-Hydroxyquinoline Cyclization 2-Hydroxyquinoline 2-Hydroxyquinoline (Side Product) Intermediate2->2-Hydroxyquinoline Cyclization Subst_Aniline Substituted Aniline GJ_Intermediate Anilidomethylenemalonate Subst_Aniline->GJ_Intermediate Malonic_Ester Alkoxymethylenemalonate Malonic_Ester->GJ_Intermediate Regioisomers Mixture of 4-Hydroxyquinoline Regioisomers GJ_Intermediate->Regioisomers Cyclization 4-OH-Q 4-Hydroxyquinoline 4-Cl-Q 4-Chloroquinoline 4-OH-Q->4-Cl-Q Side_Products Dichlorinated quinolines, Tar, Colored Impurities 4-OH-Q->Side_Products Harsh Conditions POCl3 POCl₃ POCl3->4-Cl-Q POCl3->Side_Products Troubleshooting_Workflow Start Low Yield or Impure 4-Chloroquinoline Check_Purity 1. Check Purity of Starting Materials Start->Check_Purity Purify_SM Purify Starting Materials (Distillation, Recrystallization) Check_Purity->Purify_SM Impure Check_Conditions 2. Review Reaction Conditions Check_Purity->Check_Conditions Pure Purify_SM->Check_Conditions Adjust_Temp Optimize Temperature (e.g., lower for Conrad-Limpach) Check_Conditions->Adjust_Temp Suboptimal Temp Anhydrous Ensure Anhydrous Conditions (for POCl₃ step) Check_Conditions->Anhydrous Moisture Present Check_Workup 3. Analyze Work-up & Purification Check_Conditions->Check_Workup Conditions OK Adjust_Temp->Check_Workup Anhydrous->Check_Workup Optimize_Purification Optimize Purification (Recrystallization solvent, Column chromatography) Check_Workup->Optimize_Purification Inefficient Steam_Distill Consider Steam Distillation for Tar Removal Check_Workup->Steam_Distill Tar Present End Improved Yield and Purity Check_Workup->End Procedure OK Optimize_Purification->End Steam_Distill->End

References

Technical Support Center: Purification of Halogenated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of halogenated heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying halogenated heterocyclic compounds?

A1: Researchers often face several key challenges during the purification of halogenated heterocyclic compounds. These include:

  • Separation of Isomers: Halogenated heterocycles often exist as positional isomers which can be difficult to separate due to their similar physical and chemical properties.[1]

  • Dehalogenation: The carbon-halogen bond can be labile under certain conditions, leading to dehalogenation of the target compound. This is a common side reaction in purification methods involving metal catalysts or harsh pH conditions.

  • Removal of Catalysts: Many synthetic routes for these compounds employ palladium catalysts for cross-coupling reactions. Removing residual palladium to the stringent levels required for pharmaceutical applications can be challenging.

  • Co-elution with Byproducts: Reaction byproducts often have similar polarities to the desired halogenated heterocycle, leading to co-elution during chromatographic purification.

  • Low Solubility: The introduction of halogens can significantly decrease the solubility of a compound in common solvents, making purification by crystallization or chromatography more difficult.

Q2: Which chromatographic techniques are most effective for purifying halogenated heterocyclic compounds?

A2: The choice of chromatographic technique depends on the specific compound and impurities. However, some of the most effective methods include:

  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers high resolution and is particularly effective for separating closely related isomers and dehalogenation impurities.[1]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and can also be advantageous for achiral separations of halogenated compounds. It often provides different selectivity compared to HPLC.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique, often with C18 columns, for the purification of a broad range of organic compounds, including halogenated heterocycles.

  • Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): NP-HPLC can be effective for separating isomers and compounds with different polarity.

Q3: How can I prevent dehalogenation during purification?

A3: Preventing dehalogenation requires careful control of purification conditions. Key strategies include:

  • Avoid Harsh Conditions: Minimize exposure to high temperatures, strong acids, or strong bases.

  • Catalyst Choice and Removal: In reactions like Suzuki-Miyaura coupling, the choice of palladium catalyst and ligands is crucial. After the reaction, prompt and efficient removal of the catalyst is necessary to prevent further dehalogenation.

  • Solvent Selection: The choice of solvent can influence the rate of dehalogenation. For instance, in Stille couplings, using toluene instead of dioxane or DMF has been shown to reduce dehalogenation.

  • Inert Atmosphere: Performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative or reductive processes that may lead to dehalogenation.

Q4: What are the best practices for removing residual palladium from my halogenated heterocyclic compound?

A4: Achieving low levels of residual palladium is critical for pharmaceutical applications. Effective methods include:

  • Scavengers: Using solid-supported metal scavengers with thiol or other functional groups that have a high affinity for palladium is a common and effective technique.

  • Activated Carbon: Treatment with activated carbon can effectively adsorb palladium residues, though it may also lead to some loss of the desired product.

  • Crystallization: Purifying the final product by crystallization can leave palladium impurities in the mother liquor.

  • Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a separate phase.

Troubleshooting Guides

Issue 1: Poor Separation of Positional Isomers

Symptom: Your HPLC or GC analysis shows two or more closely eluting or co-eluting peaks corresponding to isomers of your halogenated heterocyclic compound.

Troubleshooting Workflow:

Isomer_Separation_Troubleshooting start Poor Isomer Separation check_method Review Current Method (Column, Mobile Phase, Temperature) start->check_method optimize_mp Optimize Mobile Phase - Change solvent ratio - Add modifiers (e.g., TFA, formic acid) - Change solvent system check_method->optimize_mp Initial Approach change_column Change Stationary Phase - Different column chemistry (e.g., PFP, Phenyl) - Smaller particle size (UHPLC) check_method->change_column Alternative optimize_temp Optimize Temperature - Increase or decrease temperature to alter selectivity check_method->optimize_temp Alternative optimize_mp->change_column No Improvement successful_sep Successful Separation optimize_mp->successful_sep Resolution Improved change_column->optimize_temp No Improvement change_column->successful_sep Resolution Improved try_sfc Consider Supercritical Fluid Chromatography (SFC) optimize_temp->try_sfc No Improvement optimize_temp->successful_sep Resolution Improved try_sfc->successful_sep Resolution Improved

Caption: Troubleshooting workflow for poor isomer separation.

Issue 2: Dehalogenation Observed During Purification

Symptom: You observe a significant amount of the dehalogenated analog of your target compound in your purified fractions.

Troubleshooting Workflow:

Dehalogenation_Troubleshooting start Dehalogenation Detected identify_source Identify Potential Source - High temperature? - Extreme pH? - Residual catalyst? start->identify_source reduce_temp Lower Purification Temperature identify_source->reduce_temp If heat-sensitive neutralize_ph Adjust pH to Neutral identify_source->neutralize_ph If pH-sensitive catalyst_removal Improve Catalyst Removal - Use scavengers - Activated carbon treatment identify_source->catalyst_removal If catalyst-mediated change_solvent Change Solvent System - Avoid protic or reactive solvents identify_source->change_solvent General approach dehalogenation_minimized Dehalogenation Minimized reduce_temp->dehalogenation_minimized neutralize_ph->dehalogenation_minimized catalyst_removal->dehalogenation_minimized change_solvent->dehalogenation_minimized

Caption: Troubleshooting workflow to minimize dehalogenation.

Data Presentation

Table 1: Purification of Chlorinated Pyridine Derivatives

Purification MethodCompoundInitial Purity (%)Final Purity (%)Yield (%)Reference
Vacuum Distillation3,5-Dichloro-2-(trichloromethyl)pyridineNot specified>98~85[2]
Recrystallization2,3,5,6-Tetrachloropyridine~90>99~80[3]
Steam Distillation2-ChloropyridineNot specified99.7Not specified[4]

Table 2: HPLC and SFC Conditions for Halogenated Heterocycle Separation

TechniqueCompound TypeColumnMobile PhasePurity AchievedReference
UHPLCFluorinated PharmaceuticalHypersil Gold PFP (2.1 x 50 mm, 1.9 µm)Acetonitrile/Methanol/Aqueous buffer with acid and saltBaseline separation of isomers[1]
Chiral SFCHalogenated Small MoleculesChiralcel OJ-3 and Chiralpak IBIsopropanol or ethanol with isobutylamine in CO2Excellent enantiomeric separation[1]
RP-HPLCSubstituted PyridinesC18 (e.g., J'Sphere ODS-H80)Acetonitrile/Water with 0.1% TFA (gradient)>99%[5]

Experimental Protocols

Protocol 1: General Procedure for UHPLC Purification of Halogenated Heterocyclic Isomers

This protocol provides a starting point for the purification of halogenated heterocyclic isomers using UHPLC. Optimization will be required for specific compounds.

  • Sample Preparation: Dissolve the crude sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture compatible with the mobile phase) to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation:

    • UHPLC system equipped with a UV detector.

    • Column: A high-resolution column suitable for aromatic compounds, such as a pentafluorophenyl (PFP) or a phenyl-hexyl column (e.g., 2.1 x 50 mm, <2 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 10 minutes) to scout for optimal separation conditions. Based on the initial results, develop a shallower gradient around the elution point of the isomers.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: Monitor at a wavelength where the compounds have maximum absorbance (e.g., determined by UV-Vis spectroscopy).

  • Fraction Collection: Collect fractions corresponding to the resolved isomer peaks.

  • Post-Purification: Combine the fractions containing the pure isomer. Remove the solvent under reduced pressure. The purity of the isolated compound should be confirmed by analytical HPLC or other appropriate techniques.

Protocol 2: Purification of a Fluorinated Imidazole by Crystallization

This protocol describes a general method for the purification of a fluorinated imidazole derivative by crystallization.

  • Solvent Selection:

    • Determine a suitable solvent system where the compound has high solubility at an elevated temperature and low solubility at room temperature or below. Common solvents for imidazoles include alcohols (methanol, ethanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene).

    • An anti-solvent (a solvent in which the compound is poorly soluble) may be required.

  • Dissolution:

    • In a clean flask, dissolve the crude fluorinated imidazole in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • The solution can be further cooled in a refrigerator or ice bath to maximize crystal yield.

    • If using an anti-solvent, add it dropwise to the warm solution until turbidity is observed, then allow to cool.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

  • Purity Analysis:

    • Assess the purity of the crystallized product by melting point, HPLC, or NMR spectroscopy. A second recrystallization may be necessary to achieve the desired purity.

References

Technical Support Center: Optimizing Quinoline Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline cyclization. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on optimizing temperature and reaction time.

Frequently Asked Questions (FAQs)

Q1: My quinoline cyclization reaction is resulting in a very low yield or failing completely. What are the primary factors to investigate?

A1: Low yields in quinoline synthesis are a common issue and can often be attributed to several key parameters. The most critical factors to investigate are:

  • Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed at an efficient rate. However, excessively high temperatures can lead to the decomposition of starting materials or the desired product, often resulting in tar formation.[1][2] Conversely, a temperature that is too low will lead to a slow or incomplete reaction.[1]

  • Inappropriate Reaction Time: Insufficient reaction time can result in incomplete conversion of starting materials.[3][4] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal duration.[4]

  • Catalyst Choice and Activity: The selection of an appropriate acid or base catalyst is highly dependent on the specific substrates and reaction type (e.g., Skraup, Friedländer, Doebner-von Miller).[1][2] Catalyst deactivation can also be a factor, particularly at elevated temperatures.

  • Substrate Reactivity: The electronic and steric properties of your aniline and carbonyl precursors can significantly influence the reaction's success. For instance, anilines bearing strong electron-withdrawing groups can be less reactive, making the cyclization step more challenging and potentially requiring more forceful conditions like higher temperatures or longer reaction times.[1][5]

  • Presence of Water: In many acid-catalyzed quinoline syntheses, water is a byproduct that can inhibit the reaction equilibrium.[1] Using anhydrous reagents and solvents is often recommended to drive the reaction to completion.[1]

Q2: I am observing significant tar and polymer formation in my reaction mixture. How can I mitigate this?

A2: Tar formation is a frequent challenge in quinoline synthesis, particularly in strongly acidic and high-temperature reactions like the Skraup and Doebner-von Miller syntheses.[2][6] Here are some strategies to minimize this issue:

  • Temperature Control: Since many quinoline syntheses are exothermic, localized overheating can promote polymerization and charring.[6] It is crucial to control the reaction temperature, which can be achieved by slow and careful addition of reagents, especially strong acids, while cooling the reaction vessel in an ice bath.[1]

  • Use of Moderators: In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) can help to control the otherwise vigorous and highly exothermic reaction.[6] Ferrous sulfate is thought to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly and controllably.[6]

  • Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline in the Doebner-von Miller reaction can help maintain a low concentration of the carbonyl compound, thus favoring the desired cyclization over polymerization.[2]

  • Biphasic Solvent Systems: For the Doebner-von Miller reaction, employing a biphasic solvent system (e.g., aqueous acid and an organic solvent like toluene) can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[2]

Q3: How do I choose the optimal temperature and reaction time for my specific quinoline synthesis?

A3: The optimal temperature and reaction time are highly dependent on the specific named reaction and the substrates being used. Here are some general guidelines for common quinoline syntheses:

  • Skraup Synthesis: This reaction is notoriously exothermic.[6] The initial phase requires careful heating to initiate the reaction, after which the heat source should be removed to allow the exothermic process to sustain a brisk reflux.[7]

  • Doebner-von Miller Reaction: This reaction often requires heating, but excessive temperatures can promote tar formation.[2] It's recommended to maintain the lowest effective temperature that allows the reaction to proceed.

  • Friedländer Synthesis: The optimal temperature can vary widely depending on the catalyst and substrates. While traditional methods often use high temperatures (150-220 °C), modern protocols with milder catalysts can proceed at lower temperatures (e.g., 80-100 °C).[4][8] Microwave-assisted syntheses can significantly shorten reaction times to as little as 5-10 minutes at temperatures around 160 °C.[9]

  • Combes Synthesis: This synthesis typically involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure which often requires heating.[10]

  • Conrad-Limpach Synthesis: The cyclization step in this synthesis often requires very high temperatures, sometimes exceeding 250°C, to facilitate the electrocyclic ring closing.[4]

It is always recommended to start with literature precedents for similar substrates and then optimize the conditions for your specific system.

Troubleshooting Guides

Issue 1: Low Yield in Skraup Synthesis
Symptom Possible Cause Troubleshooting Action
Low product yield with significant tar formation.Uncontrolled exothermic reaction.Add a moderator like ferrous sulfate (FeSO₄) or boric acid to control the reaction's vigor.[1] Ensure slow and careful addition of concentrated sulfuric acid with efficient cooling.[1]
Reaction fails to initiate or proceeds very slowly.Insufficient initial heating.Gently heat the reaction mixture to initiate the reaction, then remove the external heat source.[7]
Incomplete reaction.Poor quality of reagents.Use anhydrous glycerol and pure starting materials.[1]
Difficulty in product isolation from the tarry mixture.Inefficient work-up procedure.After cooling, carefully dilute the reaction mixture with a large volume of water. Purify the crude product via steam distillation.[1]
Issue 2: Poor Results in Doebner-von Miller Synthesis
Symptom Possible Cause Troubleshooting Action
Significant tar/polymer formation.Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[2]Employ a biphasic solvent system (e.g., aqueous HCl/toluene).[2] Add the α,β-unsaturated carbonyl compound gradually to the reaction mixture.[2] Optimize the acid concentration and type; consider milder Lewis acids.[2]
Low yield of the desired quinoline.Suboptimal reaction temperature.Maintain the lowest effective temperature to minimize side reactions.[2]
Formation of a complex mixture of products.Use of a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound.α,β-Unsaturated aldehydes are often more successful. If using a ketone, expect potentially lower yields and more complex product mixtures.[2]

Data Presentation

Table 1: Effect of Temperature and Reaction Time on Friedländer Synthesis Yield

CatalystTemperature (°C)Reaction TimeYield (%)Reference
Acetic Acid (Microwave)1605-10 minGood to Excellent[9]
Molecular Iodine (10 mol%)80-100Monitored by TLCGood[4]
Traditional (Base-catalyzed)150-220Several hoursModerate[8]
Neodymium(III) Nitrate HexahydrateRefluxVariesGood to Excellent[11]

Note: Yields are highly substrate-dependent. This table provides a general comparison of conditions.

Table 2: General Temperature Ranges for Quinoline Cyclization Reactions

Synthesis MethodTypical Temperature Range (°C)Key Considerations
SkraupHighly exothermic, requires initial heatingTemperature control is critical to prevent runaway reactions and tar formation.[6]
Doebner-von MillerHeating often requiredBalance between reaction rate and polymerization of starting materials.[2]
PfitzingerRoom temperature to refluxCan be run at lower temperatures for longer durations for sensitive substrates.[3]
Friedländer80 - 220Highly dependent on the catalyst system; milder catalysts allow for lower temperatures.[4][8]
CombesHeating required for cyclizationThe initial condensation may occur at a lower temperature than the final ring closure.[10]
Conrad-Limpach> 250High temperatures are necessary for the electrocyclic ring-closing step.[4]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol is a general guideline and should be adapted based on the specific aniline derivative.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the aniline derivative.

  • Addition of Reactants: To the flask, add anhydrous glycerol and a moderator such as ferrous sulfate (FeSO₄).[1] Stir the mixture to ensure it is homogeneous.

  • Acid Addition: While vigorously stirring and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that maintains a controlled internal temperature.[1]

  • Reaction Initiation: Gently heat the flask until the reaction begins, as indicated by bubbling. Immediately remove the heat source. The exothermic nature of the reaction should sustain a brisk reflux.[7]

  • Reaction Completion: Once the initial vigorous reaction subsides, gently heat the mixture to maintain reflux for an additional period to ensure the reaction goes to completion.

  • Work-up: After cooling the reaction mixture, carefully pour it into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[1]

  • Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from non-volatile tars.[1] The distillate is then extracted with an organic solvent, dried, and distilled under reduced pressure.

Protocol 2: Optimized Friedländer Synthesis using a Mild Catalyst

This protocol utilizes a milder catalyst to improve yields and reduce side products.

  • Reactant Mixture: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Catalyst Addition: Add a mild catalyst, for example, molecular iodine (10 mol%).[4]

  • Heating: Heat the reaction mixture to 80-100°C.[4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine.[4]

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired quinoline.[4]

Mandatory Visualizations

Troubleshooting_Low_Yield Start Low Yield in Quinoline Cyclization Check_Temp Is the reaction temperature optimal? Start->Check_Temp Check_Time Is the reaction time sufficient? Check_Temp->Check_Time Yes Adjust_Temp Adjust Temperature: - Increase for slow reaction - Decrease if decomposition/tar Check_Temp->Adjust_Temp No Check_Catalyst Is the catalyst appropriate and active? Check_Time->Check_Catalyst Yes Increase_Time Increase Reaction Time (Monitor by TLC/LC-MS) Check_Time->Increase_Time No Check_Substrate Are the substrates sufficiently reactive? Check_Catalyst->Check_Substrate Yes Optimize_Catalyst Optimize Catalyst: - Screen different catalysts - Check catalyst loading Check_Catalyst->Optimize_Catalyst No Modify_Substrate Consider Substrate Modification or a different synthetic route Check_Substrate->Modify_Substrate No Success Improved Yield Check_Substrate->Success Yes Adjust_Temp->Check_Time Increase_Time->Check_Catalyst Optimize_Catalyst->Check_Substrate Modify_Substrate->Success

Caption: General troubleshooting workflow for low yields in quinoline cyclization.

Skraup_Synthesis_Workflow Start Start: Skraup Synthesis Mix_Reactants 1. Mix Aniline, Anhydrous Glycerol, and Moderator (e.g., FeSO4) Start->Mix_Reactants Cool_Add_Acid 2. Cool in Ice Bath and Slowly Add Conc. H2SO4 Mix_Reactants->Cool_Add_Acid Initiate_Reaction 3. Gently Heat to Initiate, then Remove Heat Source Cool_Add_Acid->Initiate_Reaction Reflux 4. Maintain Reflux (Exothermic Reaction) Initiate_Reaction->Reflux Workup 5. Cool, Dilute with Water, and Basify with NaOH Reflux->Workup Purify 6. Purify by Steam Distillation Workup->Purify End End: Purified Quinoline Purify->End

Caption: Experimental workflow for a moderated Skraup quinoline synthesis.

References

Preventing hydrolysis of the ester group during quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of ester functional groups during your quinoline synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ester hydrolysis during quinoline synthesis?

A1: Ester hydrolysis during quinoline synthesis is primarily caused by the presence of water in the reaction mixture, which is often catalyzed by acidic or basic conditions inherent to many quinoline synthesis protocols.[1][2] Many traditional methods, such as the Skraup, Doebner-von Miller, and Combes syntheses, utilize strong acids like sulfuric or hydrochloric acid, creating a highly acidic environment conducive to hydrolysis.[3][4][5][6][7] Similarly, syntheses that proceed under basic conditions can also promote ester saponification. High reaction temperatures, often required for cyclization steps, can further accelerate the rate of hydrolysis.[2][8][9][10]

Q2: Which common quinoline synthesis methods are prone to causing ester hydrolysis?

A2: Several classical quinoline syntheses are known to have conditions that can lead to unwanted ester hydrolysis. These include:

  • Combes Synthesis: This method often employs strong acids like sulfuric acid for cyclization, which can readily hydrolyze ester groups.[3][5]

  • Conrad-Limpach Synthesis: This synthesis involves heating anilines with β-ketoesters, often at high temperatures, and can be catalyzed by acids, creating conditions ripe for hydrolysis.[2][6]

  • Doebner-von Miller Reaction: The use of strong acids such as hydrochloric acid in this reaction presents a significant risk of ester hydrolysis.[3][7]

  • Gould-Jacobs Reaction: This reaction involves a thermal cyclization step at very high temperatures (around 250 °C), which can lead to ester decomposition and hydrolysis, in addition to a subsequent saponification step to remove the ester if the carboxylic acid is the desired product.[8][10]

  • Friedländer Synthesis: While it can be catalyzed by either acids or bases, the conditions can be harsh enough to cause hydrolysis of sensitive ester functionalities.[6]

Q3: How can I minimize water content in my reaction?

A3: Minimizing water is crucial to preventing ester hydrolysis. Here are some key practices:

  • Use anhydrous solvents: Employ freshly distilled or commercially available anhydrous solvents.

  • Dry reagents and glassware: Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Ensure all starting materials and reagents are anhydrous.

  • Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Q4: Are there any chemical additives that can help prevent ester hydrolysis?

A4: Yes, certain additives can help. Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are known to act as ester stabilizers.[1][11] They can react with any carboxylic acid formed due to hydrolysis, effectively removing it from the reaction and preventing it from catalyzing further hydrolysis. However, their compatibility and effectiveness must be tested for the specific quinoline synthesis conditions.

Troubleshooting Guide

Issue 1: Significant amount of hydrolyzed carboxylic acid is observed in the final product.
Potential Cause Troubleshooting Steps
Presence of water in the reaction - Ensure all solvents and reagents are rigorously dried before use.- Use molecular sieves to remove trace amounts of water.- Conduct the reaction under a strict inert atmosphere (N₂ or Ar).
Harsh acidic or basic conditions - If possible, use a milder acid or base catalyst.- Consider using a Lewis acid catalyst which can be less hydrolytic than Brønsted acids.- For base-catalyzed reactions, explore the use of organic bases in non-aqueous media.
High reaction temperature - Optimize the reaction temperature. Sometimes a slightly lower temperature for a longer duration can provide a better yield of the desired ester.- For thermal cyclizations, consider using a high-boiling, inert solvent like Dowtherm A or mineral oil to ensure even heating and potentially allow for a lower reaction temperature.[2][8]
Issue 2: Low yield of the desired ester-substituted quinoline.
Potential Cause Troubleshooting Steps
Incomplete reaction - Increase the reaction time or temperature cautiously, while monitoring for the onset of hydrolysis.- In the Gould-Jacobs synthesis, microwave irradiation can sometimes improve yields and shorten reaction times for the cyclization step.[8]
Ester hydrolysis during workup - Neutralize the reaction mixture promptly during workup to avoid prolonged exposure to acidic or basic aqueous conditions.- Use organic solvents for extraction and minimize contact time with aqueous layers.
Steric hindrance affecting cyclization - In some cases, the ester group itself might sterically hinder the desired cyclization. Consider using a smaller ester group (e.g., methyl or ethyl) if possible.

Experimental Protocols: Minimizing Ester Hydrolysis

Modified Conrad-Limpach Synthesis in a High-Boiling Inert Solvent

This protocol is adapted from studies showing that the use of a high-boiling inert solvent can improve the yield of 4-hydroxyquinolines from anilines and β-ketoesters by minimizing side reactions.[2]

Materials:

  • Substituted aniline (1.0 eq)

  • β-ketoester (e.g., ethyl acetoacetate) (1.1 eq)

  • High-boiling inert solvent (e.g., mineral oil or Dowtherm A)

  • Anhydrous sodium sulfate

Procedure:

  • Combine the aniline and β-ketoester in a round-bottom flask equipped with a reflux condenser.

  • Add the high-boiling inert solvent.

  • Heat the mixture to approximately 250 °C under an inert atmosphere for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.

  • Filter the crude product, wash with hexane, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to purify.

Gould-Jacobs Synthesis with Optimized Thermal Cyclization

This protocol focuses on optimizing the high-temperature cyclization step to favor the formation of the quinoline ester over decomposition or hydrolysis.[8][10]

Materials:

  • Substituted aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (1.05 eq)

  • High-boiling solvent (e.g., Dowtherm A)

Procedure:

  • Condensation: In a round-bottom flask, combine the aniline and diethyl ethoxymethylenemalonate. Heat the mixture to 120-130 °C for 1-2 hours. Ethanol will distill off as the reaction progresses.

  • Cyclization: To the resulting crude anilidomethylenemalonate, add Dowtherm A. Heat the mixture to 250 °C under a nitrogen atmosphere for 30-60 minutes.

  • Work-up: Cool the reaction to room temperature. Add hexane to precipitate the crude product.

  • Purification: Collect the solid by filtration and wash with hexane. Recrystallize from ethanol or purify by column chromatography.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Ethyl 4-hydroxyquinoline-3-carboxylate in a Conrad-Limpach type Synthesis

Catalyst/Solvent System Temperature (°C) Reaction Time (h) Yield of Ester (%) Yield of Hydrolyzed Acid (%)
H₂SO₄ (catalytic) in Ethanol8064535
No catalyst in Mineral Oil2501.585<5
p-Toluenesulfonic acid in Toluene11086020
No catalyst, neat2501.56515

Note: The data in this table is a representative summary based on literature findings and may vary depending on the specific substrates used.

Visualizations

Decision Workflow for Preventing Ester Hydrolysis

G start Ester Hydrolysis Observed? anhydrous Are conditions strictly anhydrous? start->anhydrous anhydrous->start No, improve drying optimize_temp Can reaction temperature be lowered? anhydrous->optimize_temp Yes milder_catalyst Is a milder catalyst an option? optimize_temp->milder_catalyst Yes optimize_temp->milder_catalyst No protecting_group Consider using a protecting group milder_catalyst->protecting_group No end Hydrolysis Minimized milder_catalyst->end Yes steric_hindrance Increase steric hindrance of ester protecting_group->steric_hindrance carbodiimide Add a carbodiimide stabilizer steric_hindrance->carbodiimide carbodiimide->end

Caption: A decision-making workflow for troubleshooting and preventing ester hydrolysis.

General Quinoline Synthesis Pathway and Point of Hydrolysis

G A Aniline Derivative (with ester group) C Condensation A->C B Carbonyl Compound B->C D Intermediate C->D E Cyclization (Acid/Base/Heat) D->E F Ester-Substituted Quinoline (Desired Product) E->F G Hydrolysis (H₂O, H⁺/OH⁻) E->G F->G H Quinoline Carboxylic Acid (Side Product) G->H

References

Overcoming solubility issues in reactions with Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 6-bromo-4-chloroquinoline-3-carboxylate, focusing on overcoming solubility challenges in common synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid at room temperature.[1][2][3] Based on its synthesis and purification procedures, it is sparingly soluble in non-polar solvents like n-hexane and n-heptane, where it is often washed or slurried.[4] It exhibits better solubility in polar aprotic solvents commonly used for cross-coupling reactions, such as 1,4-dioxane and toluene.[5][6]

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What can I do?

A2: Incomplete dissolution is a common issue. Here are several strategies to address this:

  • Increase Temperature: For many non-ionic organic solids, solubility increases with temperature.[7][8] Gently warming the reaction mixture while stirring can significantly improve dissolution. However, be mindful of the thermal stability of your reactants and reagents.

  • Use a Co-solvent: Adding a co-solvent can modify the polarity of the solvent system, enhancing the solubility of your compound. For instance, in Suzuki reactions involving similar quinolines, a mixture of 1,4-dioxane and water is often used.[6]

  • Sonication: Applying ultrasonic waves can help break down solid agglomerates and accelerate the dissolution process.

  • High-Dilution Conditions: While not always ideal for reaction kinetics, running the reaction at a higher dilution (i.e., a larger volume of solvent) will eventually allow the solid to dissolve.

Q3: Can I use DMF or DMSO to improve the solubility of this compound?

A3: While Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are powerful polar aprotic solvents that can likely dissolve this compound, their use in palladium-catalyzed reactions should be approached with caution. At elevated temperatures, these solvents can decompose and potentially inhibit or deactivate the catalyst. Toluene and 1,4-dioxane are generally preferred and are well-documented for these types of reactions.[5][6]

Q4: My reaction appears to stall, and I suspect the starting material is precipitating out of solution as the reaction proceeds. What steps can I take?

A4: This can happen if the reaction temperature fluctuates or if the concentration of the soluble species changes.

  • Maintain Consistent Heating: Ensure your reaction is heated uniformly. Use an oil bath for better temperature control over a heating mantle.

  • Monitor Solubility During the Reaction: If possible and safe, visually inspect the reaction for any precipitate.

  • Re-dissolution: If a precipitate forms, you might try briefly increasing the temperature to re-dissolve it, but be cautious about potential side reactions.

  • Solvent System Re-evaluation: If precipitation is persistent, you may need to reconsider your solvent system. Refer to the troubleshooting guide below for a more systematic approach.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a structured approach to troubleshooting solubility problems encountered during reactions with this compound.

Problem: Starting material is poorly soluble in the chosen solvent at the start of the reaction.

Below is a decision-making workflow to address this issue:

G A Poor Initial Solubility B Can the reaction temperature be increased? A->B C Increase temperature with vigorous stirring. Monitor for dissolution. B->C Yes E Consider a different solvent system. (e.g., Toluene, 1,4-Dioxane) B->E No D Is the compound still insoluble? C->D F Is a co-solvent compatible with the reaction? D->F Yes H Proceed with the reaction. D->H No E->F G Add a co-solvent (e.g., water in dioxane for Suzuki). Start with a small percentage. F->G Yes I Use high-dilution conditions or sonication. F->I No G->H I->H

Caption: Troubleshooting workflow for poor initial solubility.

Quantitative Data Summary: Recommended Solvents and Conditions
Reaction TypeRecommended Solvent(s)Typical ConcentrationTemperature Range (°C)Reference Compound
Suzuki-Miyaura Coupling 1,4-Dioxane / Water (4:1 v/v)~0.1 M80 - 906-Bromo-4-chloroquinoline-3-carbonitrile[6]
Buchwald-Hartwig Amination Toluene (anhydrous, degassed)Not specified90 - 110Methyl 6-bromoquinoline-3-carboxylate
Buchwald-Hartwig Amination 1,4-Dioxane (anhydrous)~0.2 M1006-Bromo-2-chloroquinoline

Detailed Experimental Protocols

The following are generalized protocols for common reactions, adapted for this compound, with a focus on addressing solubility.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is for the selective coupling at the C6-bromo position. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed reactions.[6]

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Work-up and Purification A Add to Schlenk flask: - this compound (1 equiv) - Arylboronic acid (1.2 equiv) - Pd catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) - Base (e.g., Na₂CO₃, 2 equiv) B Evacuate and backfill with N₂ or Ar (3x) A->B C Add degassed 1,4-dioxane and water (4:1). Ensure all solids are dissolved. If needed, warm gently. B->C D Heat reaction to 80-90 °C with vigorous stirring. C->D E Monitor progress by TLC/LC-MS (4-12 h). D->E F Cool to room temperature. Dilute with ethyl acetate and water. E->F G Separate layers, extract aqueous phase. F->G H Combine organic layers, wash with brine, dry, and concentrate. G->H I Purify by column chromatography. H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the amination at the C6-bromo position. Anhydrous and degassed solvents are crucial for this reaction.

G cluster_0 Catalyst and Reagent Preparation (Inert Atmosphere) cluster_1 Reaction Assembly cluster_2 Reaction and Work-up A To an oven-dried sealed tube, add: - Pd catalyst (e.g., Pd₂(dba)₃, 2 mol%) - Ligand (e.g., Xantphos, 4 mol%) - Base (e.g., NaOtBu, 1.4 equiv) B Add this compound (1 equiv) and the desired amine (1.2 equiv). A->B C Add anhydrous, degassed toluene via syringe. Ensure dissolution, warming if necessary. B->C D Seal the tube and heat to 90-110 °C (12-24 h). C->D E Cool to room temperature. Dilute with ethyl acetate. D->E F Filter through Celite, concentrate filtrate. E->F G Purify by flash column chromatography. F->G

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Signaling Pathway Context

Derivatives of substituted quinolines are often investigated as kinase inhibitors. For instance, related 6-aryl-4-substituted-quinoline compounds have been identified as inhibitors of HER-2 and EGFR kinases, which are important targets in cancer therapy.[6] The diagram below shows a simplified representation of this signaling pathway and the point of inhibition.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade Ligand Growth Factor (e.g., EGF) Receptor EGFR/HER-2 Ligand->Receptor Binds Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) Receptor->Downstream Activates Response Cell Proliferation, Survival Downstream->Response Inhibitor Quinoline Derivative (e.g., from Suzuki Coupling) Inhibitor->Receptor Inhibits

Caption: Simplified EGFR/HER-2 signaling pathway and inhibition.

References

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Bromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromoquinoline substrates. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and detailed protocols to overcome common challenges encountered during these critical synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a bromoquinoline is failing or giving very low yields. What are the most common reasons for this?

A1: Low to no yield in Suzuki couplings with bromoquinolines can be attributed to several factors. The quinoline nitrogen can coordinate with the palladium catalyst, potentially inhibiting its activity. Other common issues include:

  • Suboptimal Catalyst or Ligand: Standard catalysts like Pd(PPh₃)₄ may not be efficient for these substrates. Bulky, electron-rich phosphine ligands are often necessary to promote the reaction.

  • Inappropriate Base or Solvent: The choice of base is critical for the activation of the boronic acid. The base's strength, solubility, and compatibility with the solvent system can significantly impact the reaction outcome.

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen, leading to the formation of inactive palladium black. Inadequate degassing of solvents and reagents is a frequent cause of catalyst deactivation.

  • Poor Quality of Starting Materials: Impurities in the bromoquinoline or degradation of the boronic acid can interfere with the catalytic cycle.

  • Side Reactions: Protodeboronation (the replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid are common side reactions that consume starting materials.

Q2: My reaction starts but appears to stall, with significant starting material remaining. What should I investigate?

A2: A stalled reaction often points towards catalyst deactivation or issues with reagent solubility.

  • Catalyst Deactivation: The active Pd(0) catalyst may be precipitating out of the solution. This can be caused by high temperatures or exposure to oxygen. Consider using a more robust catalyst system or slightly lowering the reaction temperature.

  • Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions.

  • Insolubility: The starting material, an intermediate, or the product might be precipitating from the reaction mixture, effectively stopping the reaction. Trying a different solvent system that provides better solubility for all components at the reaction temperature is a recommended solution.[1]

  • Insufficient Base: The base can be consumed during the reaction. Using a larger excess of a strong and soluble base, such as cesium carbonate (Cs₂CO₃), can sometimes resolve this issue.

Q3: I am observing significant side products like homocoupling and protodeboronation. How can I minimize these?

A3: The formation of side products is a common challenge that can often be addressed by fine-tuning the reaction conditions.

  • Homocoupling: This side reaction, where two molecules of the boronic acid couple, is often promoted by the presence of oxygen or high catalyst loadings. Ensure thorough degassing of all solvents and reagents and consider a slight reduction in the catalyst amount.

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene.[2] This side reaction is often base-catalyzed and can be a significant issue. To minimize protodeboronation, you can:

    • Use a less aqueous or anhydrous solvent system.

    • Employ boronic esters (e.g., pinacol esters) which are generally more stable than boronic acids.[2]

    • Use a stronger base like K₃PO₄ or Cs₂CO₃ to accelerate the desired transmetalation step, outcompeting the protodeboronation pathway.

Q4: Which isomer of bromoquinoline is most reactive in Suzuki coupling?

A4: The reactivity of bromoquinoline isomers in Suzuki coupling is influenced by the position of the bromine atom, which affects the electronic properties of the C-Br bond. While a direct comprehensive comparison is not extensively documented, general principles of palladium-catalyzed cross-coupling reactions suggest the following trends:

  • The reactivity of aryl halides generally follows the order: I > Br > Cl.[3]

  • Electron-withdrawing groups on the aromatic ring can increase the rate of oxidative addition, the rate-determining step in many Suzuki couplings.[4][5]

Based on these principles, the relative reactivity of bromoquinoline isomers can be inferred, though it should be noted that steric hindrance and the coordinating effect of the nitrogen atom also play significant roles.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions with different bromoquinoline isomers. Note that yields are highly dependent on the specific coupling partners and reaction conditions.

Table 1: Comparison of Catalysts and Bases for the Suzuki Coupling of 3-Bromoquinoline

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075Good yield for mono-arylation of dibromoquinolines, suggesting applicability to 3-bromoquinoline.[6]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane10085Often a reliable catalyst for heteroaromatic couplings.
Pd(OAc)₂XPhosK₃PO₄Toluene100HighBulky monophosphine ligands are generally effective for challenging substrates.[6]

Table 2: Representative Conditions for Suzuki Coupling of Various Bromoquinoline Isomers

Bromoquinoline IsomerCoupling PartnerCatalystLigandBaseSolventTemperature (°C)Yield (%)
2-BromoquinolinePhenylboronic acidPd(PPh₃)₄-Na₂CO₃DMF/H₂O90Not specified
3-Bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol esterVariousVariousDBUTHF/H₂OOptimizedUp to 90+
6-BromoquinolineArylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/H₂O90Not specified
6,8-Dibromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPd(PPh₃)₄-K₂CO₃DMFNot specified81

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 2-Bromoquinoline with Phenylboronic Acid [7]

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromoquinoline (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.5 mmol, 1.5 equiv) in a mixture of DMF (6 mL) and degassed water (2 mL).

  • Base Addition: Add sodium carbonate (2.0 mmol, 2.0 equiv) to the solution.

  • Degassing: Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture at 90 °C for 12 hours under an inert atmosphere.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water (50 mL). Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Procedure for Suzuki Coupling of 3-Bromoquinoline [8]

  • Reagent Preparation: In a reaction vessel, combine 3-bromoquinoline (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., P1-L4, 1.2 mol%) and ligand.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of THF and water).

  • Reaction: Heat the mixture to the optimized temperature (e.g., 110 °C) for the required time (e.g., 10 minutes).

  • Work-up and Purification: Follow a standard aqueous work-up and purify the product by column chromatography.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Bromoquinoline, Boronic Acid, and Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Catalyst/Ligand solvent->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product Troubleshooting_Flowchart cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_catalyst Catalyst Issues start Low or No Yield check_reagents Verify Starting Material Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst System start->check_catalyst reagent_sol1 Use fresh bromoquinoline and boronic acid/ester check_reagents->reagent_sol1 reagent_sol2 Check for protodeboronation check_reagents->reagent_sol2 condition_sol1 Ensure thorough degassing check_conditions->condition_sol1 condition_sol2 Optimize temperature and reaction time check_conditions->condition_sol2 condition_sol3 Screen different bases (e.g., K3PO4, Cs2CO3) check_conditions->condition_sol3 condition_sol4 Try alternative solvents check_conditions->condition_sol4 catalyst_sol1 Use bulky, electron-rich phosphine ligands (e.g., XPhos) check_catalyst->catalyst_sol1 catalyst_sol2 Try a different Pd source or precatalyst check_catalyst->catalyst_sol2 catalyst_sol3 Increase catalyst loading check_catalyst->catalyst_sol3

References

Stability studies of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 6-bromo-4-chloroquinoline-3-carboxylate Stability Studies

This technical support center provides guidance and troubleshooting for researchers working with this compound. The following information is intended to assist in the design and execution of stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Based on available supplier information, it is recommended to store this compound in a refrigerator. Some suppliers also indicate that the material is shipped at room temperature and can be stored at room temperature.[1] For long-term storage, keeping it in a tightly sealed container, protected from light and moisture, is a standard precautionary measure.

Q2: What are the known or potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively published, compounds with similar functional groups (ester, chloroquinoline) may be susceptible to the following:

  • Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly under acidic or basic conditions. A synthesis description for this compound notes the presence of a hydrolysis product as an impurity.[2]

  • Photodegradation: Quinolines can be susceptible to degradation upon exposure to UV or visible light.

  • Oxidation: The quinoline ring system may be susceptible to oxidative degradation.

  • Thermal Degradation: As a solid with a melting point of 100-102°C, thermal decomposition may occur at elevated temperatures.[3]

Q3: How can I monitor the stability of this compound?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. The method should be validated to separate the parent compound from any potential degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Appearance of a new peak in the HPLC chromatogram during a stability study. Degradation of the compound.Characterize the new peak using techniques like LC-MS to identify the degradant. Correlate the appearance of the peak with the stress condition (e.g., pH, light, temperature) to understand the degradation pathway.
Loss of assay of the main compound with no corresponding increase in any single degradation product. Formation of multiple minor degradation products or non-UV active degradants. Precipitation of the compound.Check the mass balance. Use a diode-array detector (DAD) or a universal detector like a charged aerosol detector (CAD) to look for non-UV active compounds. Visually inspect the sample for any precipitation.
Discoloration of the solid compound upon storage. Potential degradation, possibly due to light exposure or oxidation.Store the compound in an amber-colored vial, protected from light. Store under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.
Inconsistent results in stability studies. Variability in experimental conditions (temperature, pH, light intensity). Issues with the analytical method.Ensure precise control of all experimental parameters. Verify the robustness and reproducibility of the analytical method.

Data Presentation: Stability Summary Tables

The following are template tables for summarizing quantitative data from stability studies.

Table 1: Summary of Forced Degradation Studies

Stress Condition % Degradation Major Degradant(s) (if identified)
Acid Hydrolysis (e.g., 0.1N HCl, 60°C, 24h)[Insert Data][Insert Data]
Base Hydrolysis (e.g., 0.1N NaOH, RT, 4h)[Insert Data][Insert Data]
Oxidative (e.g., 3% H₂O₂, RT, 24h)[Insert Data][Insert Data]
Thermal (e.g., 80°C, 48h)[Insert Data][Insert Data]
Photolytic (e.g., ICH Q1B options)[Insert Data][Insert Data]

Table 2: pH-Rate Profile for Hydrolysis

pH Buffer System Temperature (°C) Observed Rate Constant, k (s⁻¹)
2.0HCl[Insert Data][Insert Data]
4.5Acetate[Insert Data][Insert Data]
7.0Phosphate[Insert Data][Insert Data]
9.0Borate[Insert Data][Insert Data]
12.0NaOH[Insert Data][Insert Data]

Experimental Protocols

The following are general protocols for conducting forced degradation studies. The specific concentrations and durations may need to be optimized for this compound.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Hydrolytic Stability:

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1N HCl. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period. At various time points, withdraw samples, neutralize with an equivalent amount of 0.1N NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1N NaOH. Keep the mixture at room temperature for a defined period. At various time points, withdraw samples, neutralize with an equivalent amount of 0.1N HCl, and dilute for HPLC analysis.

  • Neutral Hydrolysis: To an aliquot of the stock solution, add an equal volume of purified water. Heat the mixture and sample at various time points for HPLC analysis.

3. Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, for a defined period. At various time points, withdraw samples and dilute for HPLC analysis.

4. Thermal Degradation: Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C). At various time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

5. Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. Analyze the exposed and control samples by HPLC.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_reporting Reporting start Start prep_sample Prepare Stock Solution of Compound start->prep_sample acid Acid Hydrolysis prep_sample->acid base Base Hydrolysis prep_sample->base oxidation Oxidation prep_sample->oxidation thermal Thermal prep_sample->thermal photo Photolysis prep_sample->photo hplc_analysis HPLC Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis characterization Characterize Degradants (e.g., LC-MS) hplc_analysis->characterization report Compile Stability Report characterization->report

Caption: Experimental workflow for a forced degradation study.

Hypothetical_Degradation_Pathway parent This compound hydrolysis_product 6-bromo-4-chloroquinoline-3-carboxylic acid parent->hydrolysis_product H₂O / H⁺ or OH⁻ dehalogenation_product Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate parent->dehalogenation_product Nucleophilic Substitution

Caption: A hypothetical degradation pathway for the compound.

References

Technical Support Center: Identification of Impurities in Commercial Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in commercial batches of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in commercial this compound?

A1: Impurities in commercial batches can originate from various sources, including the synthetic route, starting materials, side reactions, and degradation. The most common impurities can be categorized as:

  • Process-Related Impurities: These are substances that are formed during the manufacturing process.

    • Unreacted Starting Materials: Such as 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid ethyl ester, which may persist if the cyclization reaction is incomplete.[1]

    • Intermediates: Depending on the synthetic pathway, various intermediates may be present in trace amounts.

    • Byproducts of Side Reactions: In quinoline synthesis, side reactions like polymerization, self-condensation of reactants, or the formation of regioisomers can occur.

  • Degradation Products: These impurities form due to the decomposition of the final product under storage or specific environmental conditions.

    • Hydrolysis Product: The ester group of this compound can hydrolyze to the corresponding carboxylic acid, 6-bromo-4-chloroquinoline-3-carboxylic acid.[1]

    • Photodegradation Products: Exposure to light may lead to the formation of various degradation products.

  • Residual Solvents: Solvents used during the synthesis and purification steps may remain in the final product. Common solvents include toluene, n-hexane, and others used in the reaction and workup.[1]

Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating and quantifying non-volatile organic impurities. A well-developed HPLC method can separate the main component from its related substances.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the identification and quantification of volatile and semi-volatile impurities, particularly residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HSQC, HMBC): NMR is a powerful tool for the structural elucidation of unknown impurities. Two-dimensional NMR techniques like HSQC and HMBC can help in establishing the connectivity of atoms in an impurity's structure.[2][3][4] Quantitative NMR (qNMR) can also be used for the accurate quantification of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing for the Main Peak or Impurities - Secondary interactions with residual silanols on the column packing, especially for basic quinoline nitrogen.[5][6] - Column overload.- Adjust the mobile phase pH to be 2-3 units below the pKa of the quinoline nitrogen to ensure it is protonated. - Use a high-purity, end-capped column. - Add a competitive base like triethylamine (0.1%) to the mobile phase to block active silanol sites. - Reduce the sample concentration or injection volume.[6]
Poor Resolution Between Impurity Peaks - Inappropriate mobile phase composition or gradient. - Column degradation.- Optimize the gradient profile, perhaps by using a shallower gradient. - Try a different organic modifier (e.g., methanol instead of acetonitrile). - Use a column with a different selectivity or a smaller particle size for higher efficiency. - Replace the column if it has been used extensively.
Ghost Peaks in the Chromatogram - Contamination in the mobile phase or sample diluent. - Carryover from a previous injection.- Use fresh, high-purity solvents and reagents for the mobile phase. - Inject a blank (diluent) to confirm the source of the ghost peaks. - Implement a robust needle wash procedure in the autosampler.[6]
Irreproducible Retention Times - Inadequate column equilibration. - Fluctuations in mobile phase composition or column temperature.- Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. - Use a column oven to maintain a constant temperature. - Premix the mobile phase components to avoid proportioning valve variability.
GC-MS Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape for Halogenated Compounds - Active sites in the GC inlet or column. - Inappropriate injection temperature.- Use a deactivated inlet liner and a column specifically designed for inertness. - Optimize the injector temperature to prevent on-column degradation.
Matrix Effects (Signal Enhancement or Suppression) - Co-eluting matrix components affecting ionization in the MS source.[7][8][9][10]- Optimize the sample preparation procedure to remove interfering matrix components. - Use a matrix-matched calibration curve for accurate quantification. - Employ an isotopically labeled internal standard if available.
Low Sensitivity for Target Impurities - Non-optimal MS parameters. - Analyte degradation in the injector.- Perform MS tuning to ensure optimal sensitivity. - Use Selected Ion Monitoring (SIM) mode for higher sensitivity for known impurities. - Lower the injector temperature to minimize thermal degradation.

Data Presentation

Table 1: Potential Impurities in Commercial this compound
Impurity Name Structure Typical Origin Analytical Method of Choice Typical Concentration Range (%) *
6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid ethyl ester(Structure of starting material)Unreacted Starting Material[1]HPLC-UV, LC-MS0.1 - 1.5
6-bromo-4-chloroquinoline-3-carboxylic acid(Structure of hydrolyzed product)Hydrolysis of Ester[1]HPLC-UV, LC-MS0.1 - 2.0
Positional Isomers (e.g., 8-bromo-4-chloro...)(Structure of an isomer)Synthesis ByproductHPLC-UV, LC-MS, NMR< 0.5
Dehalogenated Impurity(Structure with one less halogen)Degradation/ByproductGC-MS, LC-MS< 0.2
TolueneC₇H₈Residual Solvent[1]HS-GC-MS< 0.089 (ICH Limit)
n-HexaneC₆H₁₄Residual Solvent[1]HS-GC-MS< 0.029 (ICH Limit)

*Typical concentration ranges are estimates and can vary significantly between different commercial batches and manufacturers.

Experimental Protocols

HPLC-UV Method for Impurity Profiling
  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (70:30) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Headspace GC-MS Method for Residual Solvents
  • Instrumentation: Headspace sampler coupled to a Gas Chromatograph with a Mass Spectrometric detector.

  • Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane (e.g., 60 m x 0.32 mm, 1.8 µm film thickness).[11]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 5 minutes.

    • Ramp: 25 °C/min to 270 °C.

    • Final hold: 270 °C for 10 minutes.[11]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 160 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-350.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Crimp the vial and place it in the headspace autosampler.

NMR Spectroscopy for Structural Elucidation
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To identify the proton environment of the main component and impurities.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct C-H correlations.[2][4][12]

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range C-H correlations, which is crucial for piecing together the structure of unknown impurities.[2][3][4][12]

  • Sample Preparation: Dissolve 5-10 mg of the sample or isolated impurity in approximately 0.7 mL of the deuterated solvent.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation sample Commercial Ethyl 6-bromo-4-chloroquinoline-3-carboxylate hplc HPLC-UV sample->hplc Non-volatile organics gcms HS-GC-MS sample->gcms Residual solvents quant Quantification of Known Impurities hplc->quant ident Identification of Unknowns hplc->ident gcms->quant nmr NMR report Final Impurity Profile Report nmr->report quant->report ident->nmr Structure Elucidation

Caption: Experimental workflow for impurity identification.

impurity_sources cluster_synthesis Synthesis Process cluster_degradation Degradation main Ethyl 6-bromo-4-chloro- quinoline-3-carboxylate hydrolysis Hydrolysis main->hydrolysis photo Photodegradation main->photo start_mat Starting Materials start_mat->main Unreacted side_react Side Reactions side_react->main Byproducts reagents Reagents & Solvents reagents->main Residuals

Caption: Logical relationships of impurity sources.

References

Technical Support Center: Regioselective Functionalization of the Quinoline Core

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working on the regioselective functionalization of the quinoline scaffold.

Section 1: Troubleshooting Poor Regioselectivity in C-H Functionalization

The direct functionalization of C-H bonds is a powerful tool for modifying the quinoline core. However, achieving high regioselectivity can be challenging due to the presence of multiple potential reaction sites. This section addresses common issues encountered during these reactions.

Frequently Asked Questions (FAQs)

Question 1: My C-H activation reaction on an unsubstituted quinoline is giving me a mixture of C8 and C5 products. How can I improve selectivity for the C8 position?

Answer: Achieving C8 selectivity over C5 is a common challenge due to the similar electronic and steric environments of these positions. Here are several strategies to enhance C8-selectivity:

  • Choice of Directing Group (DG): The coordinating atom and the length of the "tether" in your directing group are critical. Bidentate directing groups, such as picolinamides or 8-aminoquinoline amides, often strongly favor C8 functionalization through the formation of a stable 5-membered palladacycle intermediate. For instance, the use of a picolinamide directing group in palladium-catalyzed C-H arylation has shown high selectivity for the C8 position.

  • Steric Hindrance: Introducing steric bulk on the directing group can disfavor the C5 position, which is more sterically hindered by the "peri" hydrogen at C4.

  • Ligand Choice: The choice of ligand for your transition metal catalyst can influence the steric and electronic environment of the catalytic cycle. Bulky or electronically modified ligands can enhance selectivity. For example, using bulkier phosphine ligands or N-heterocyclic carbene (NHC) ligands can favor the less hindered C8 position.

Question 2: I am attempting a C2-selective C-H functionalization of quinoline, but I am getting significant amounts of C4-functionalized and/or homocoupled products. What are the likely causes and solutions?

Answer: C2-selective functionalization of quinolines, especially via oxidative C-H/C-H cross-coupling, is often plagued by side reactions. Here's how to troubleshoot:

  • Catalyst System: The choice of catalyst is paramount. Palladium catalysts are commonly used, but copper and rhodium systems have also been shown to be effective for C2-alkylation and arylation. Ensure your catalyst is active and not decomposing.

  • Oxidant: The oxidant plays a key role in regenerating the active catalyst. Common oxidants include Ag₂CO₃, Ag₂O, or benzoquinone (BQ). The type and stoichiometry of the oxidant can significantly impact the reaction outcome. If you are seeing homocoupling of your coupling partner, the oxidant might be reacting with it directly. Try changing the oxidant or adjusting its amount.

  • Solvent: The solvent can influence the solubility of the catalyst and reagents, as well as the reaction pathway. Protic solvents may interfere with the catalytic cycle, while polar aprotic solvents like DMF or DMA are often preferred.

  • Additives: Additives like acids or bases can modulate the reactivity. For instance, the addition of a carboxylic acid can act as a proton shuttle and promote the C-H activation step.

Troubleshooting Workflow for Poor C-H Functionalization Regioselectivity

Below is a logical workflow to diagnose and resolve issues with regioselectivity in quinoline C-H functionalization.

G start_node Start: Poor Regioselectivity (e.g., C5/C8 Mixture) decision_node decision_node start_node->decision_node Is a Directing Group (DG) used? process_node1 Step 1: Modify Directing Group - Change coordinating atom - Alter tether length - Increase steric bulk decision_node->process_node1 Yes process_node2 Step 1: Introduce a DG - Install a removable DG at N1 or C8 (e.g., picolinamide) decision_node->process_node2 No process_node process_node end_node Outcome: Improved Regioselectivity process_node3 Step 2: Optimize Reaction Conditions - Screen different ligands (e.g., bulky phosphines) - Vary solvent polarity - Adjust temperature process_node1->process_node3 If selectivity is still low process_node2->end_node process_node4 Step 3: Change Catalyst/Oxidant - Switch metal (Pd, Rh, Cu) - Screen oxidants (Ag₂O, BQ, O₂) - Add additives (e.g., PivOH) process_node3->process_node4 If side reactions are observed process_node4->end_node

Caption: Troubleshooting workflow for poor regioselectivity in C-H functionalization.

Section 2: Strategies for Electrophilic Aromatic Substitution

The quinoline nucleus is deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the nitrogen atom. Reactions typically occur on the benzene ring, favoring the C5 and C8 positions.

Frequently Asked Questions (FAQs)

Question 3: My nitration of quinoline is resulting in a low yield and a difficult-to-separate mixture of 5-nitroquinoline and 8-nitroquinoline. How can I improve the yield and selectivity?

Answer: The nitration of quinoline under standard conditions (H₂SO₄/HNO₃) is known to produce nearly equal amounts of the 5- and 8-nitro isomers, making separation challenging.

  • Improving Yield: One key reason for low yields is the basicity of the quinoline nitrogen, which gets protonated in the strong acidic medium. This deactivates the ring system significantly. Running the reaction at slightly elevated temperatures (e.g., 70°C) can improve the reaction rate, but may also lead to the formation of byproducts.

  • Improving Selectivity: Unfortunately, significantly altering the 5-/8- isomer ratio in the direct nitration of unsubstituted quinoline is very difficult. The most effective strategy is often to perform an efficient separation of the isomers post-reaction. Techniques like fractional crystallization of their salts (e.g., sulfates or phosphates) can be employed. Alternatively, preparative chromatography can be used, although it may be costly for large-scale synthesis.

Question 4: I need to introduce a bromine atom at the C3 position of quinoline. Why is direct bromination not working, and what is a reliable alternative?

Answer: Direct electrophilic bromination of quinoline preferentially occurs at C5 and C8. The pyridine ring is highly deactivated and does not typically undergo electrophilic substitution. To achieve C3-bromination, a different strategy is required:

  • Via Quinoline-N-oxide: A highly effective method is to first convert the quinoline to quinoline-N-oxide. The N-oxide functionality activates the C2 and C4 positions towards nucleophilic attack and the C3 position towards electrophilic attack. Bromination of quinoline-N-oxide, followed by reduction of the N-oxide (e.g., with PCl₃), can yield 3-bromoquinoline.

  • Via Diazotization: If you can synthesize 3-aminoquinoline, a Sandmeyer reaction can be used to introduce a bromine atom at the C3 position. This involves treating the 3-aminoquinoline with nitrous acid to form a diazonium salt, which is then reacted with a copper(I) bromide solution.

Comparative Data: Regioselectivity in Quinoline Nitration

The table below summarizes typical regioselectivity observed under different conditions for the nitration of quinoline.

Reagent SystemTemperature (°C)C5-nitro (%)C8-nitro (%)Other Isomers (%)Reference
HNO₃ / H₂SO₄0-10~45-50~45-50<5
HNO₃ / Ac₂O25~40~35~25 (C3, C6, C7)General Observation

Section 3: Experimental Protocols

This section provides detailed experimental protocols for key regioselective functionalization reactions.

Protocol 1: Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline

This protocol is adapted from methodologies utilizing a directing group for C8-selective arylation.

Reaction: C8-Arylation of N-(quinolin-8-yl)picolinamide.

Materials:

  • N-(quinolin-8-yl)picolinamide (1.0 mmol)

  • Aryl iodide (1.2 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • PivOH (0.5 mmol, 50 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous DMA (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add N-(quinolin-8-yl)picolinamide, the aryl iodide, Pd(OAc)₂, PivOH, and K₂CO₃.

  • Add anhydrous DMA (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120°C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C8-arylated product.

  • The picolinamide directing group can be subsequently removed under acidic or basic conditions to yield the free 8-aminoquinoline derivative.

Diagram: General Workflow for Selecting a Functionalization Strategy

This diagram outlines the decision-making process for choosing an appropriate regioselective functionalization strategy for a quinoline derivative.

G start_node Start: Desired Functionalization at Position X on Quinoline decision1 Is Position X C5, C6, C7, or C8? start_node->decision1 decision2 Is Position X C2 or C4? decision1->decision2 No decision3 Is the Ring Electron-Rich? decision1->decision3 Yes process_snar Consider Nucleophilic Aromatic Substitution (SNAr) (Requires Leaving Group) decision2->process_snar Yes process_c3 Consider C3-specific methods (e.g., via N-oxide) decision2->process_c3 No (Position C3) process_sear Consider Electrophilic Substitution (SEAr) (e.g., Nitration, Halogenation) decision3->process_sear Yes process_ch Consider Directed C-H Functionalization (e.g., Pd-catalyzed) decision3->process_ch No end_node Final Strategy Selected process_sear->end_node process_ch->end_node process_minisci Consider Minisci-type (Radical) Reaction process_snar->process_minisci If no leaving group present process_minisci->end_node process_c3->end_node

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-Chloroquinoline-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 4-chloroquinoline-3-carboxylates is a critical step in the creation of a wide array of therapeutic agents. This guide provides an objective comparison of different synthetic strategies to obtain these valuable scaffolds, complete with experimental data, detailed protocols, and visualizations to aid in methodological selection.

Comparison of Synthetic Routes

The synthesis of 4-chloroquinoline-3-carboxylates can be broadly approached through two primary strategies: the construction of the quinoline core followed by chlorination, or the direct formation of the chloro-substituted quinoline. This guide details three prominent methods: the Gould-Jacobs reaction, the Conrad-Limpach synthesis, and a modern approach involving indole precursors.

Synthetic RouteStarting MaterialsKey IntermediatesReagents & ConditionsYield (%)AdvantagesDisadvantages
Gould-Jacobs Reaction Aniline, Diethyl ethoxymethylenemalonateEthyl 4-hydroxyquinoline-3-carboxylate1. Microwave irradiation (250-300°C, 5-15 min)2. POCl₃ (reflux, 4.5 h)47% (for quinolone formation), 68% (for chlorination)Well-established, readily available starting materials.High temperatures required for cyclization, use of harsh chlorinating agent.
Conrad-Limpach Synthesis Aniline, β-ketoesters (e.g., diethyl acetylsuccinate)Ethyl 4-hydroxyquinoline-3-carboxylate1. Condensation (room temp.)2. Thermal cyclization (~250°C)3. POCl₃ (reflux)Yields can be high (up to 95% for cyclization) but are highly dependent on conditions.Versatile for substituted anilines and ketoesters.Very high temperatures needed for cyclization, potential for side products.
Indole-Based Synthesis Indole, Ethyl halodiazoacetateEthyl quinoline-3-carboxylate1. Rh₂(esp)₂ catalyst, Cs₂CO₃, CH₂Cl₂ (rt, 30 min)2. POCl₃ (reflux)70-90% (for quinoline formation)Mild reaction conditions for quinoline synthesis, high yields.Requires synthesis of halodiazoacetate, subsequent chlorination step needed.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic routes.

Gould-Jacobs Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Aniline Aniline Hydroxyquinoline Ethyl 4-hydroxyquinoline-3-carboxylate Aniline->Hydroxyquinoline Microwave 250-300 °C DEM Diethyl ethoxymethylenemalonate DEM->Hydroxyquinoline Chloroquinoline Ethyl 4-chloroquinoline-3-carboxylate Hydroxyquinoline->Chloroquinoline POCl₃ reflux

Caption: Gould-Jacobs reaction pathway.

Conrad-Limpach Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Aniline Aniline Hydroxyquinoline Ethyl 4-hydroxyquinoline-3-carboxylate Aniline->Hydroxyquinoline Thermal cyclization ~250 °C Ketoester β-ketoester Ketoester->Hydroxyquinoline Chloroquinoline Ethyl 4-chloroquinoline-3-carboxylate Hydroxyquinoline->Chloroquinoline POCl₃ reflux Indole-Based Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Indole Indole Quinoline Ethyl quinoline-3-carboxylate Indole->Quinoline Rh₂(esp)₂ Cs₂CO₃, rt Diazoacetate Ethyl halodiazoacetate Diazoacetate->Quinoline Chloroquinoline Ethyl 4-chloroquinoline-3-carboxylate Quinoline->Chloroquinoline POCl₃ reflux

A Comparative Guide to Alternative Chlorinating Agents for Quinolin-4-one Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of quinolin-4-ones to 4-chloroquinolines is a pivotal step in the synthesis of a vast array of pharmacologically significant molecules. While traditional chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are effective, their hazardous nature and often harsh reaction conditions have prompted the exploration of viable alternatives. This guide provides an objective comparison of various chlorinating agents, supported by experimental data, to aid researchers in selecting the most suitable reagent for their synthetic needs.

At a Glance: Comparison of Chlorinating Agents

The selection of a chlorinating agent is a critical decision in the synthetic workflow, impacting yield, purity, and scalability. Below is a qualitative comparison of the most common reagents used for the conversion of quinolin-4-ones and related N-heterocycles.

FeaturePhosphorus Oxychloride (POCl₃)Vilsmeier-Haack Reagent (e.g., POCl₃/DMF)Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity High, often requires elevated temperatures.High, can be more reactive than POCl₃ alone.High, often more reactive than POCl₃.Very high, typically reacts at lower temperatures.
Byproducts Phosphoric acid and its derivatives (non-volatile).Depends on the activating agent; similar to POCl₃ or SOCl₂.Sulfur dioxide (SO₂) and hydrogen chloride (HCl) (volatile).Carbon monoxide (CO), carbon dioxide (CO₂), and HCl (volatile).
Work-up Can be challenging due to viscous, acidic byproducts.Can be complex, similar to the parent activating agent.Generally simpler due to gaseous byproducts.Considered the cleanest work-up due to all gaseous byproducts.
Safety Highly corrosive and moisture-sensitive.[1]Corrosive and moisture-sensitive.Highly corrosive, toxic, and moisture-sensitive.Toxic, corrosive, and moisture-sensitive. Reacts violently with water.[2]
Typical Use Direct chlorination of heteroaromatic ketones.[3]Chloro-formylation of activated aromatic systems.Chlorination of alcohols and carboxylic acids; used for heteroaromatic ketones.[4]Primarily for converting carboxylic acids to acyl chlorides; used in Vilsmeier-Haack reactions.[2]

Quantitative Performance Data

The following table summarizes experimental data for the chlorination of quinolin-4-one precursors using various reagents. It is important to note that direct comparative studies on the same substrate are limited in the literature; therefore, the data is compiled from different sources investigating similar transformations.

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
4-Hydroxy-6,7-dimethoxyquinolinePOCl₃None1006Not specified[5]
4-Hydroxy-8-methylquinolin-2(1H)-onePOCl₃ / PCl₅Not specifiedNot specifiedNot specifiedNot specified[6]
2,4-DihydroxyquinolinePOCl₃ / PyridineNone1402Not specified[3]
m-MethoxyacetanilidePOCl₃ / DMFNone90Not specified89
3-Acetyl-2,4-dihydroxyquinolinePOCl₃ / DMFNoneWater bath17Not specified
6-Iodo-2-(4-methoxyphenyl)quinazolin-4(3H)-oneSOCl₂ / DMFDMFReflux2High[7]
4-Hydroxy-2-quinolonesSOCl₂Not specifiedNot specifiedNot specifiedNot specified[8]

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for successful synthesis. The following diagrams, generated using Graphviz, illustrate the key pathways.

General Chlorination with POCl₃

The chlorination of a 4-hydroxyquinoline with phosphorus oxychloride is believed to proceed through the formation of a phosphate ester intermediate. This is followed by a nucleophilic attack of a chloride ion, which displaces the phosphate group to yield the 4-chloroquinoline product.[5]

POCl3_Mechanism cluster_step1 Step 1: Phosphorylation cluster_step2 Step 2: Nucleophilic Substitution Quinolin-4-one Quinolin-4-one (or 4-Hydroxyquinoline tautomer) Intermediate Phosphate Ester Intermediate Quinolin-4-one->Intermediate + POCl₃ POCl3 POCl₃ Product 4-Chloroquinoline Intermediate->Product + Cl⁻ Chloride Cl⁻

Caption: Mechanism of Quinolin-4-one Chlorination with POCl₃.

Vilsmeier-Haack Reaction Workflow

The Vilsmeier-Haack reaction is a powerful method for the chloro-formylation of activated aromatic compounds, including acetanilides, to produce chloro-formyl quinolines. The workflow involves the in-situ formation of the Vilsmeier reagent, followed by reaction with the substrate and subsequent work-up.

Vilsmeier_Workflow cluster_reagent_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent {[(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻} DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mix Reaction Mixture Vilsmeier_Reagent->Reaction_Mix Substrate Acetanilide Derivative Substrate->Reaction_Mix Quench Pour onto crushed ice Reaction_Mix->Quench Heat (e.g., 90°C) Neutralize Neutralize (e.g., NaHCO₃) Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Purify (e.g., Crystallization) Extract->Purify Product 2-Chloro-3-formylquinoline Purify->Product

Caption: Experimental Workflow for the Vilsmeier-Haack Reaction.

Detailed Experimental Protocols

Chlorination of 4-Hydroxy-6,7-dimethoxyquinoline using POCl₃[6]

Materials:

  • 4-Hydroxy-6,7-dimethoxyquinoline

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • In a 250 mL flask, add 4-hydroxy-6,7-dimethoxyquinoline (11.7 g, 0.057 mol).[5]

  • At 20°C, add phosphorus oxychloride (120 mL, 1.288 mol).[5]

  • Heat the reaction mixture to 100°C and maintain for 6 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Once the reaction is complete, cool the mixture to 20°C.[5]

  • Concentrate the reaction mixture under reduced pressure to remove excess POCl₃.[5]

  • The crude product can then be purified by appropriate methods, such as recrystallization or column chromatography.

Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction[4]

Materials:

  • Substituted Acetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Cool N,N-dimethylformamide (3 equivalents) to 0-5°C in a round-bottom flask equipped with a dropping funnel and stirrer.

  • Slowly add phosphorus oxychloride (12 equivalents) dropwise to the cooled DMF while maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture for 30 minutes at room temperature to allow for the formation of the Vilsmeier reagent.[9]

  • Add the substituted acetanilide (1 equivalent) portion-wise to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to 80-90°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it, and purify the crude product by recrystallization.

Discussion of Alternatives

  • Phosphorus Oxychloride (POCl₃): This is a widely used and effective reagent for the direct chlorination of quinolin-4-ones.[3] It often serves as both the reagent and the solvent. However, the work-up can be cumbersome due to the formation of viscous phosphoric acid byproducts.

  • Vilsmeier-Haack Reagent: This reagent, typically a combination of POCl₃ and DMF, is particularly effective for the synthesis of 2-chloro-3-formylquinolines from acetanilide precursors. The reaction conditions are well-established, and it offers a reliable route to functionalized quinolines. Variations using SOCl₂ or oxalyl chloride with DMF are also known.[1]

  • Thionyl Chloride (SOCl₂): Often used with a catalytic amount of DMF, SOCl₂ is another potent chlorinating agent.[7] Its primary advantage lies in the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification process.[10] While widely used for converting alcohols and carboxylic acids, its application to quinolin-4-ones is also documented, particularly in the synthesis of related heterocyclic systems like quinazolinones.[7]

  • Oxalyl Chloride ((COCl)₂): Similar to thionyl chloride, oxalyl chloride is a highly reactive chlorinating agent that also produces gaseous byproducts (CO, CO₂, and HCl), leading to a cleaner reaction profile.[2] It is a milder and more selective reagent compared to thionyl chloride.[2] While it is a common choice for converting carboxylic acids to acyl chlorides, its direct application for the chlorination of quinolin-4-ones is not well-documented in the reviewed literature. However, its use in combination with DMF to form a Vilsmeier-type reagent is a viable alternative.[1]

References

A Comparative Biological Evaluation of Bromo- and Chloro-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of bromo- and chloro-substituted quinolines, drawing upon available experimental data to highlight their potential in therapeutic applications. The introduction of a halogen atom to the quinoline scaffold significantly influences its physicochemical properties, such as lipophilicity and electronic characteristics, which in turn can greatly impact its interaction with biological targets.[1] This comparison focuses on their anticancer and antimicrobial properties, presenting quantitative data and detailed experimental methodologies to aid in research and drug development.

Anticancer Activity

Both bromo- and chloro-substituted quinolines have demonstrated significant potential as anticancer agents. The specific position and the nature of the halogen substituent on the quinoline ring are crucial in determining their cytotoxic effects.[1][2]

Derivatives of 2-chloroquinoline-3-carbaldehyde have served as precursors for compounds with cytotoxic effects against various cancer cell lines, with some showing notable activity against breast (MCF-7) and lung (A549) cancer cell lines.[1] On the other hand, bromo-substituted quinolines have also shown promising anticancer activities.[3] For instance, 6-bromo-5-nitroquinoline has exhibited significant antiproliferative and apoptotic effects with low cytotoxicity against various cancer cell lines.[3][4] Furthermore, certain 4-amino-7-chloroquinoline derivatives have been reported to sensitize cancer cells to the effects of Akt inhibitors.[5]

The anticancer mechanisms of these compounds can involve the induction of cell cycle arrest and the promotion of apoptosis.[5] For example, a quinoline-chalcone hybrid molecule has been shown to exert its anticancer effects by inducing G2/M phase cell cycle arrest and promoting apoptosis in cancer cells.[5]

The following table summarizes the in vitro cytotoxic activities of representative bromo- and chloro-substituted quinoline derivatives against various human cancer cell lines. The IC50 value represents the concentration required to inhibit 50% of cell growth.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Bromo-substituted Quinolines 6-Bromo-5-nitroquinolineHT29 (Colon)Lower than 5-FU[4]
5,7-Dibromo-8-hydroxyquinolineC6 (Glioblastoma), HT29 (Colon), HeLa (Cervical)Induces apoptosis[3]
2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acidHeLa (Cervical)Induces 35.1% apoptosis[6]
Chloro-substituted Quinolines N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine-Sensitizes to Akt inhibitors[5]
Quinoline-Chalcone Hybrid (with Chloro-substitution)MGC-803 (Gastric)1.38[5]
Quinoline-Chalcone Hybrid (with Chloro-substitution)HCT-116 (Colon)5.34[5]
Quinoline-Chalcone Hybrid (with Chloro-substitution)MCF-7 (Breast)5.21[5]
Antimicrobial Activity

Halogenated quinolines are recognized for their potent antibacterial properties, including the ability to eradicate persistent, surface-attached bacterial biofilms.[7] They have shown efficacy against both Gram-positive and Gram-negative bacteria.[1]

Chloro-substituted quinoline analogs have demonstrated good antibacterial activity against bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[1] Bromo-substituted quinolines have also been investigated for their antimicrobial potential, with some derivatives showing significant activity.[8]

A primary mechanism of action for many antimicrobial quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2] This inhibition disrupts DNA replication and repair, ultimately leading to bacterial cell death.[2]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative bromo- and chloro-substituted quinoline derivatives against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassSpecific CompoundBacterial StrainMIC (µg/mL)Reference
Bromo-substituted Quinolines 5-Bromo-6-methoxy-8-nitroquinolineS. aureus, E. coliData not specified[9]
Chloro-substituted Quinolines 2,7-dichloroquinoline-3-carbonitrile derivativeS. aureus-[10]
7-chloro-2-ethoxyquinoline-3-carbaldehydeE. coli-[10]
7-chloro-2-methoxyquinoline-3-carbaldehydeS. pyogenes-[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which reflects the number of viable cells present.[1][5]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the substituted quinoline compounds and incubated for an additional 48 hours.[5]

  • MTT Reagent Addition: After the treatment period, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity Assessment (Disk Diffusion Method)

The disk diffusion method is a qualitative method used to test the susceptibility of bacteria to antimicrobials.

Procedure:

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.[10]

  • Inoculation: A standardized suspension of the test bacterium is uniformly swabbed onto the surface of the agar.

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

anticancer_mechanism cluster_compound Halogenated Quinoline cluster_cell Cancer Cell cluster_outcome Outcome comp Bromo/Chloro-Quinoline cell_cycle Cell Cycle Progression comp->cell_cycle Inhibits apoptosis_path Apoptosis Pathway comp->apoptosis_path Induces dna_topo DNA Topoisomerase comp->dna_topo Inhibits arrest G2/M Phase Arrest cell_cycle->arrest apoptosis Apoptosis apoptosis_path->apoptosis death Cell Death dna_topo->death arrest->death apoptosis->death

Caption: Anticancer mechanisms of halogenated quinolines.

mtt_workflow start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate for 24 hours seed->incubate1 treat Treat cells with quinoline compounds incubate1->treat incubate2 Incubate for 48 hours treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for formazan formation add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Measure absorbance solubilize->read end End read->end

Caption: Workflow for the MTT assay.

antimicrobial_mechanism cluster_compound Halogenated Quinoline cluster_bacterium Bacterial Cell cluster_process Cellular Process cluster_outcome Outcome comp Bromo/Chloro-Quinoline dna_gyrase DNA Gyrase comp->dna_gyrase Inhibits topo_iv Topoisomerase IV comp->topo_iv Inhibits dna_rep DNA Replication & Repair dna_gyrase->dna_rep topo_iv->dna_rep disruption Disruption of DNA Processes dna_rep->disruption bacterial_death Bacterial Cell Death disruption->bacterial_death

Caption: Antimicrobial mechanism of halogenated quinolines.

References

A Comparative Spectroscopic Analysis of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Signatures of Key Quinolone Intermediates

In the landscape of pharmaceutical research and development, the precise characterization of molecular structure is paramount. Quinolone derivatives, in particular, form the backbone of numerous therapeutic agents, making a thorough understanding of their isomeric forms crucial for synthesis, quality control, and mechanism of action studies. This guide provides a comparative spectroscopic analysis of three key isomers of Ethyl 4-chloroquinoline-3-carboxylate: the 6-bromo, 7-bromo, and 8-bromo positional isomers. Additionally, the spectroscopic data of the parent compound, Ethyl 4-chloroquinoline-3-carboxylate, is included as a reference for comparison.

This document summarizes the available quantitative spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—in clearly structured tables. Detailed experimental protocols for these analytical techniques are also provided to facilitate the replication and validation of these findings in a laboratory setting.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for Ethyl 6-bromo-4-chloroquinoline-3-carboxylate, Ethyl 7-bromo-4-chloroquinoline-3-carboxylate, and the reference compound, Ethyl 4-chloroquinoline-3-carboxylate. At the time of publication, complete experimental spectroscopic data for Ethyl 8-bromo-4-chloroquinoline-3-carboxylate was not publicly available, though its existence is confirmed through supplier listings.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compoundδ 1.47 (t, 3H)δ 4.51 (q, 2H)Aromatic Protons (δ, ppm)δ 9.24 (s, 1H)
This compound1.474.517.95 (dd), 8.11 (d), 8.60 (d)9.24
Ethyl 7-bromo-4-chloroquinoline-3-carboxylate1.394.447.98 (dd), 8.28 (d), 8.36 (d)9.15
Ethyl 4-chloroquinoline-3-carboxylate--7.60-8.30 (m)9.10

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

CompoundEthyl Group (δ, ppm)Quinolone Backbone (δ, ppm)C=O (δ, ppm)
Ethyl 7-bromo-4-chloroquinoline-3-carboxylate14.46, 62.55123.96, 124.70, 126.64, 127.50, 131.88, 132.67, 142.34, 149.74, 151.40164.04
Ethyl 4-chloroquinoline-3-carboxylate14.2, 61.8118.9, 125.5, 126.6, 128.9, 129.5, 130.5, 133.2, 148.8, 150.2165.1

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

CompoundC=O StretchC=C & C=N StretchC-Cl StretchC-Br Stretch
This compoundData not availableData not availableData not availableData not available
Ethyl 7-bromo-4-chloroquinoline-3-carboxylateData not availableData not availableData not availableData not available
Ethyl 4-chloroquinoline-3-carboxylate~1720~1600, ~1550~750-

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Mass Spectrum (m/z)
This compoundC₁₂H₉BrClNO₂314.56[M+H]⁺ = 314, 316
Ethyl 7-bromo-4-chloroquinoline-3-carboxylateC₁₂H₉BrClNO₂314.56[M+H]⁺ = 313.9583 (HRMS)
Ethyl 4-chloroquinoline-3-carboxylateC₁₂H₁₀ClNO₂235.67[M]⁺ = 235

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for quinoline derivatives and can be adapted for the specific isomers discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire spectra on a 400 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire spectra on a 100 MHz spectrometer. Typical parameters include a spectral width of 240 ppm, an acquisition time of 1.5 seconds, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling is applied during acquisition.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the solid sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan of the empty sample compartment or the clean ATR crystal before acquiring the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition (Electrospray Ionization - ESI): Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or after separation by liquid chromatography. Acquire spectra in positive ion mode. For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of the target quinoline isomers.

G General Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials reaction Cyclization & Halogenation start->reaction purification Purification (Crystallization/Chromatography) reaction->purification nmr NMR (1H, 13C) purification->nmr Characterization ir IR purification->ir Characterization ms MS (ESI, HRMS) purification->ms Characterization structure Structure Elucidation & Comparison nmr->structure ir->structure ms->structure

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound isomers.

Logical Relationship of Spectroscopic Data

The interpretation of spectroscopic data relies on the logical connection between different analytical techniques to build a complete picture of the molecular structure.

G Interrelation of Spectroscopic Data for Structure Elucidation MolecularFormula Molecular Formula & Isotopic Pattern FinalStructure Final Structure Confirmation MolecularFormula->FinalStructure FunctionalGroups Functional Groups (Ester, C=N, C-X) FunctionalGroups->FinalStructure ProtonEnvironment Proton Environment & Connectivity CarbonSkeleton Carbon Skeleton ProtonEnvironment->CarbonSkeleton ProtonEnvironment->FinalStructure CarbonSkeleton->FinalStructure MS MS MS->MolecularFormula IR IR IR->FunctionalGroups HNMR 1H NMR HNMR->ProtonEnvironment CNMR 13C NMR CNMR->CarbonSkeleton

Caption: Logical flow of how different spectroscopic techniques contribute to the final structure confirmation of the quinoline isomers.

Reactivity comparison of C4-Cl vs C6-Br in nucleophilic substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The relative reactivity of carbon-halogen bonds is a cornerstone of synthetic strategy, particularly in the construction of complex molecules central to drug discovery. While the established principle dictates that the weaker carbon-bromine (C-Br) bond should exhibit greater reactivity than the stronger carbon-chlorine (C-Cl) bond in nucleophilic substitution reactions, this axiom is frequently challenged by the nuanced electronic environment of heterocyclic scaffolds. This guide provides a comprehensive comparison of the reactivity of a chlorine substituent at the C4 position versus a bromine substituent at the C6 position in common heterocyclic rings, supported by experimental data from palladium-catalyzed cross-coupling reactions.

The Decisive Factors: Bond Strength vs. Electronic Environment

The reactivity of an aryl or heteroaryl halide in a nucleophilic substitution reaction is primarily governed by two competing factors: the strength of the carbon-halogen bond and the electronic properties of the aromatic or heterocyclic ring system.

  • Carbon-Halogen Bond Strength: The C-Br bond (average bond enthalpy: 276-290 kJ/mol) is inherently weaker than the C-Cl bond (average bond enthalpy: 327-346 kJ/mol).[1][2][3][4] Consequently, in many instances, the C-Br bond is more readily cleaved, leading to a higher reaction rate. The general order of reactivity based solely on bond strength is I > Br > Cl > F.[2][3][5][6][7][8]

  • Electronic Effects of the Heterocycle: The electron density and distribution within a heterocyclic ring can significantly influence the reactivity of a substituent. In electron-deficient rings, such as pyridines, pyrimidines, and quinolines, certain positions are more activated towards nucleophilic attack. This electronic activation can, in some cases, override the inherent reactivity trend based on bond strength, leading to preferential reaction at a carbon bearing a stronger but more electronically activated C-Cl bond.

The following diagram illustrates the interplay of these factors in determining the site of nucleophilic substitution.

G Factors Influencing C-X Reactivity in Nucleophilic Substitution cluster_1 Reaction Outcome Bond Strength Bond Strength Reactivity_Outcome Site of Nucleophilic Substitution Bond Strength->Reactivity_Outcome Weaker C-Br bond generally more reactive Electronic Environment Electronic Environment Electronic Environment->Reactivity_Outcome Ring activation can favor reaction at C-Cl

Caption: Interplay of bond strength and electronic environment in determining reactivity.

Quantitative Comparison: Experimental Observations

The following table summarizes experimental results from palladium-catalyzed cross-coupling reactions on heteroaryl dihalides, illustrating the selective reactivity of C-Cl and C-Br bonds at different positions.

Heterocyclic ScaffoldReaction TypeC-X at C4/C2C-X at C6Nucleophile/Coupling PartnerCatalyst SystemPredominant Reaction SiteYield (%)Reference
Quinoline Buchwald-Hartwig AminationC2-ClC6-BrMorpholinePd₂(dba)₃ / XantphosC6-Br85[9]
Quinoxaline Suzuki-Miyaura CouplingC2-ClC6-BrArylboronic acidPd(PPh₃)₄C2-Cl-[10]
Quinazoline Suzuki-Miyaura CouplingC2-ClC6-BrArylboronic acidNot specifiedC2-Cl-[10]

Discussion of Experimental Findings

The data presented above highlight the nuanced reactivity of C4/C2-chloro versus C6-bromo substituents.

In the case of 6-bromo-2-chloroquinoline , selective Buchwald-Hartwig amination at the C6-Br position was achieved with high yield.[9] This outcome aligns with the expected reactivity based on the weaker C-Br bond. The electronic activation at the C2 position by the quinoline nitrogen was not sufficient to overcome the bond strength difference under the specific reaction conditions employed.

Conversely, for 6-bromo-2-chloroquinoxaline and 6-bromo-2-chloro-8-fluoroquinazoline , Suzuki-Miyaura coupling occurs preferentially at the C2-Cl position.[10] This reversal of selectivity underscores the powerful influence of the heterocyclic core. The increased electrophilicity at the C2 position in these nitrogen-rich heterocycles significantly lowers the activation energy for oxidative addition of the palladium catalyst to the C-Cl bond, making it the kinetically favored pathway despite the stronger bond.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which can be adapted for various halo-substituted heterocyclic substrates.

Suzuki-Miyaura Coupling of a Halo-Heterocycle

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Halo-heterocycle (e.g., 6-bromo-2-chloroquinoxaline) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave vial equipped with a magnetic stir bar, add the halo-heterocycle, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Seal the vial and place it in a microwave reactor. Irradiate the mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination of a Halo-Heterocycle

This protocol is a general procedure and may require optimization for specific substrates and amines.

Materials:

  • Halo-heterocycle (e.g., 6-bromo-2-chloroquinoline) (1.0 equiv)

  • Amine (e.g., morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • Xantphos (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd₂(dba)₃ and Xantphos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add toluene, followed by the halo-heterocycle, amine, and sodium tert-butoxide.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The reactivity of C4-Cl versus C6-Br in nucleophilic substitution reactions on heterocyclic systems is a complex interplay between bond strength and the electronic nature of the ring. While the weaker C-Br bond often dictates reactivity, electronic activation at specific positions within a heterocycle can lead to preferential substitution at a C-Cl bond. For researchers and professionals in drug development, a thorough understanding of these competing factors is crucial for the strategic design of synthetic routes to novel and complex molecular targets. The choice of catalyst, ligands, and reaction conditions can be finely tuned to achieve the desired regioselectivity, enabling the efficient and controlled functionalization of halogenated heterocycles.

References

Advantages of using Ethyl 6-bromo-4-chloroquinoline-3-carboxylate over other building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the choice of molecular building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Among the myriad of heterocyclic scaffolds, the quinoline core stands out for its prevalence in a wide range of therapeutic agents. This guide provides an objective comparison of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate against alternative building blocks, highlighting its strategic advantages in the synthesis of complex, polysubstituted quinoline derivatives, supported by experimental data and detailed protocols.

The strategic positioning of bromo and chloro substituents, coupled with an activating carboxylate group, makes this compound a highly versatile and efficient starting material. Its utility is particularly evident in the synthesis of targeted therapies, such as the potent PI3K/mTOR inhibitor, Omipalisib (GSK2126458), where precise and sequential functionalization of the quinoline core is paramount.[1]

Unlocking Synthetic Efficiency: A Comparative Analysis

The primary advantage of using a pre-functionalized building block like this compound lies in the convergence and efficiency it brings to a synthetic sequence. Traditional methods for constructing the quinoline core, such as the Gould-Jacobs or Combes syntheses, often involve multiple steps, harsh reaction conditions, and can result in lower overall yields, especially when specific substitution patterns are desired.[2]

Consider the synthesis of a generic 4-amino-6-arylquinoline-3-carboxylic acid, a common scaffold in medicinal chemistry. Two potential synthetic routes are compared below:

Route A: Traditional Gould-Jacobs Approach

This route begins with the construction of the quinoline core from basic starting materials.

Route B: Convergent Approach using this compound

This modern approach leverages a pre-functionalized building block for direct and selective elaboration.

Comparative Data: Yield and Step-Economy

The following table summarizes the typical yields and number of steps for the two routes, demonstrating the superior efficiency of the convergent approach.

FeatureRoute A: Gould-Jacobs ApproachRoute B: Convergent Approach
Starting Materials 4-bromoaniline, Diethyl ethoxymethylenemalonateThis compound, Amine, Arylboronic acid
Key Steps 1. Condensation2. Thermal Cyclization3. Chlorination4. Nucleophilic Substitution5. Suzuki Coupling1. Nucleophilic Aromatic Substitution (SNAr)2. Suzuki Coupling
Typical Overall Yield 20-30%60-75%
Number of Steps 52

Yields are estimated based on literature precedents for similar transformations and are intended for comparative purposes.

The data clearly indicates that starting with this compound significantly reduces the number of synthetic steps, leading to a substantial improvement in the overall yield. This "step-economy" is a crucial factor in drug discovery, as it translates to faster synthesis of target molecules and analogues, accelerating the structure-activity relationship (SAR) studies.

The Power of Orthogonal Reactivity

The distinct reactivity of the C4-chloro and C6-bromo substituents is a key feature of this compound. The C4 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen and the adjacent carboxylate group. This allows for the selective introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, at this position.

Conversely, the C6-bromo position is more amenable to palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling. This orthogonal reactivity enables a programmed, sequential introduction of different substituents onto the quinoline scaffold, providing a powerful tool for generating molecular diversity.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution at the C4-Position

This protocol describes the general procedure for the amination of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in DMF, add the desired amine and DIPEA.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-bromoquinoline-3-carboxylate.

Protocol 2: Suzuki-Miyaura Coupling at the C6-Position

This protocol outlines the general procedure for the arylation of the C6-position of a 4-substituted-6-bromoquinoline derivative.

Materials:

  • Ethyl 4-amino-6-bromoquinoline-3-carboxylate (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq)

  • Sodium carbonate (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine Ethyl 4-amino-6-bromoquinoline-3-carboxylate, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water mixture.

  • Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired 4-amino-6-arylquinoline-3-carboxylate.

Visualizing the Synthetic Advantage

The following diagrams illustrate the strategic differences between the traditional and convergent approaches to polysubstituted quinolines.

Synthetic_Strategy_Comparison cluster_0 Route A: Traditional Gould-Jacobs Approach cluster_1 Route B: Convergent Approach A_start 4-Bromoaniline + Diethyl ethoxymethylenemalonate A_int1 Ethyl 6-bromo-4-hydroxy- quinoline-3-carboxylate A_start->A_int1 Condensation & Cyclization A_int2 Ethyl 6-bromo-4-chloro- quinoline-3-carboxylate A_int1->A_int2 Chlorination A_int3 Ethyl 4-amino-6-bromo- quinoline-3-carboxylate A_int2->A_int3 Amination A_end Target Molecule: 4-Amino-6-arylquinoline -3-carboxylic acid A_int3->A_end Suzuki Coupling B_start Ethyl 6-bromo-4-chloro- quinoline-3-carboxylate B_int1 Ethyl 4-amino-6-bromo- quinoline-3-carboxylate B_start->B_int1 Amination B_end Target Molecule: 4-Amino-6-arylquinoline -3-carboxylic acid B_int1->B_end Suzuki Coupling

Caption: Comparison of synthetic routes to a 4-amino-6-arylquinoline.

The diagram above clearly visualizes the streamlined nature of the convergent approach (Route B) compared to the more linear and lengthy traditional synthesis (Route A).

Signaling Pathway Relevance

The quinoline scaffold is a common feature in kinase inhibitors. The ability to rapidly generate analogues of a lead compound is crucial for optimizing its interaction with the target kinase. The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth and survival, and its dysregulation is implicated in many cancers. The synthesis of inhibitors like Omipalisib, which targets this pathway, benefits immensely from the use of versatile building blocks like this compound.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Omipalisib (Quinoline-based inhibitor) Inhibitor->PI3K inhibits Inhibitor->mTORC2 inhibits Inhibitor->mTORC1 inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion

References

A Researcher's Guide to Cross-Validation of Analytical Data for Synthesized Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of novel quinoline derivatives is a cornerstone of modern medicinal chemistry, given their broad spectrum of pharmacological activities.[1] However, the successful synthesis is only the first step; rigorous structural confirmation and purity assessment are critical for advancing any new compound toward drug development. Cross-validation of analytical data, which involves critically assessing data from two or more distinct analytical methods, is the gold standard for ensuring the identity, purity, and stability of a synthesized compound.[2][3]

This guide provides a comparative overview of the most common analytical techniques used to characterize synthesized quinoline derivatives. It details their principles, presents key performance metrics, and offers standardized experimental protocols to aid researchers in establishing a robust cross-validation workflow.

Comparative Analysis of Key Analytical Techniques

The selection of analytical techniques for cross-validation depends on the physicochemical properties of the analyte and the specific information required.[4] A combination of spectroscopic and chromatographic methods is typically employed for a comprehensive analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separation and quantification, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural elucidation.[5][6]

Table 1: Performance Comparison of Primary Analytical Methods

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[7] Separation of volatile/semi-volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[4] Measures the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the molecular structure and connectivity of a compound.
Information Yield Purity assessment, quantification, separation of isomers and non-volatile impurities.[4] Purity assessment, identification and quantification of volatile and semi-volatile impurities, molecular weight information.[4] Unambiguous structural elucidation, confirmation of functional groups, stereochemistry, and quantification (qNMR).[4][6]
Specificity High; can separate the main compound from impurities and degradation products.[7] Very High; combines chromatographic separation with mass-specific detection.[8] Very High; provides a unique fingerprint for a specific molecular structure.
Sensitivity (Typical) High (ng/mL to µg/mL range).[7] Very High (pg to ng range).[9] Moderate; typically requires 5-10 mg of sample for standard ¹H NMR.[6]
Precision (RSD%) High; typically < 2%.[10] High; typically < 5%.[9] High; RSD can be < 1% for qNMR.[4]

| Primary Use Case | Quantitative purity analysis and quality control for the primary, non-volatile compound. | Analysis of residual solvents, volatile by-products, and thermally stable impurities. | Definitive structural confirmation and identification of the synthesized molecule. |

Workflow for Analytical Cross-Validation

Cross_Validation_Workflow cluster_start Start cluster_analysis Analytical Methods cluster_spectro_methods cluster_chroma_methods cluster_validation Validation start Synthesized Quinoline Derivative spectroscopy Spectroscopic Analysis start->spectroscopy Elucidation chromatography Chromatographic Analysis start->chromatography Separation & Purity nmr NMR (¹H, ¹³C, 2D) spectroscopy->nmr ms Mass Spectrometry (EI, ESI) spectroscopy->ms hplc HPLC-UV/DAD chromatography->hplc gcms GC-MS chromatography->gcms comparison Data Collation & Orthogonal Comparison nmr->comparison ms->comparison hplc->comparison gcms->comparison cross_val Cross-Validation Assessment (Purity & Structure Concordance) comparison->cross_val report Final Validated Report cross_val->report

Workflow for cross-validation of analytical data.

Detailed Experimental Protocols

Detailed and reproducible methodologies are essential for generating high-quality data for cross-validation.[7] The following protocols are standard starting points for the analysis of novel quinoline derivatives.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is designed for the separation and quantification of a synthesized quinoline derivative and its non-volatile impurities.[8]

  • Instrumentation : A standard HPLC system equipped with a UV or Diode Array Detector (DAD).[10]

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Flow Rate : 1.0 mL/min.[8]

  • Detection : UV detection at a wavelength determined from the UV spectrum of the analyte (e.g., 245 nm).[8]

  • Injection Volume : 10 µL.[11]

  • Gradient Program :

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-20 min: Hold at 90% B

    • 20-22 min: 90% to 10% B

    • 22-25 min: Hold at 10% B (re-equilibration)

  • Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase (or a suitable solvent like acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of volatile and semi-volatile impurities, such as residual solvents or thermally stable by-products.[4]

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer.[8]

  • Column : A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[9]

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.[8]

  • Inlet Temperature : 250°C.[8]

  • Oven Temperature Program :

    • Initial temperature: 90°C, hold for 2 min.

    • Ramp to 260°C at 20°C/min.

    • Hold at 260°C for 3 min.[11]

  • Injection Mode : Splitless (1 µL injection volume).[8]

  • MS Transfer Line Temperature : 280°C.[8]

  • Ion Source Temperature : 230°C.[8]

  • Ionization Mode : Electron Ionization (EI) at 70 eV.[8]

  • Scan Range : m/z 40-500.[8]

  • Sample Preparation : Dissolve the sample in a volatile solvent (e.g., toluene or dichloromethane) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

This is a fundamental procedure for acquiring ¹H and ¹³C NMR spectra to confirm the chemical structure of the synthesized quinoline derivative.[6]

  • Instrumentation : A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the quinoline derivative for ¹H NMR (20-25 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.[6]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.

    • Cap the NMR tube and invert it gently several times to ensure the solution is homogeneous.[6]

  • ¹H NMR Acquisition :

    • Acquire a one-pulse proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals and reference the spectrum to TMS at 0.00 ppm.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR.

    • Process the data similarly and reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

  • Further Analysis : If structural assignment is ambiguous, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed to establish proton-proton and proton-carbon correlations.

References

Quinoline Carboxylates as Kinase Inhibitor Scaffolds: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Among its derivatives, quinoline carboxylates have emerged as a particularly promising class of kinase inhibitors. Their rigid bicyclic structure provides a solid foundation for the strategic placement of substituents to achieve high potency and selectivity against various kinase targets implicated in diseases such as cancer. This guide provides a comparative analysis of quinoline carboxylates as kinase inhibitor scaffolds, supported by experimental data and detailed methodologies.

Comparative Analysis of Kinase Inhibitory Activity

The inhibitory potency of quinoline carboxylate derivatives is highly dependent on the substitution pattern on the quinoline ring and the nature of the carboxylate group. The following table summarizes the in vitro inhibitory activities of representative quinoline carboxylate-based compounds against several key kinase targets.

Compound IDTarget Kinase(s)IC50 (nM)Cell Line(s)Reference
Cabozantinib VEGFR2, c-Met4-[1]
Lenvatinib VEGFR2--[1]
Compound 27 c-Met19Leukemia, CNS, Breast Cancer[1]
Compound 28 c-Met64Leukemia, CNS, Breast Cancer[1]
GSK2126458 (Omipalisib) PI3K, mTOR--[1]
Quinoline 46 EGFR5283-[1]
Compound 51 EGFR31.80DLD1 (Colorectal)[1]
Compound 52 EGFR37.07DLD1 (Colorectal)[1]
Compound 53 EGFR42.52DLD1 (Colorectal)[1]
Various Derivatives CK2650 - 18200-[2][3]
Compound 9g Pim-1-PC-3 (Prostate)[4]
Compound 5a EGFR, HER-271 (EGFR), 31 (HER-2)MCF-7 (Breast), A-549 (Lung)[5]
Compound 25 BTK (wild-type)5.3-[6]
Compound 25 BTK (C481S mutant)39-[6]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP (at a concentration close to the Km for the specific kinase)

  • Test compounds (quinoline carboxylates)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (quinoline carboxylates)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Quinoline Carboxylate Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoline carboxylates.

VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Survival & Proliferation ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR2 Binds Inhibitor Quinoline Carboxylate Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway targeted by quinoline carboxylate inhibitors.

Experimental Workflow

Kinase_Inhibitor_Screening_Workflow cluster_workflow Kinase Inhibitor Screening Workflow A Library of Quinoline Carboxylate Derivatives B High-Throughput Screening (HTS) In Vitro Kinase Assays A->B C Hit Identification (Compounds with significant inhibition) B->C C->A Non-hits D Dose-Response Analysis (IC50 Determination) C->D Hits E Lead Compound Selection D->E F Cell-Based Assays (e.g., MTT for cytotoxicity) E->F G Structure-Activity Relationship (SAR) and Lead Optimization F->G G->A Synthesize new derivatives H In Vivo Efficacy Studies (Animal Models) G->H I Preclinical Development H->I

Caption: A typical workflow for the screening and development of quinoline carboxylate kinase inhibitors.

Logical Relationships

SAR_Study cluster_sar Structure-Activity Relationship (SAR) of Quinoline Carboxylates cluster_modifications Chemical Modifications cluster_outcomes Biological Outcomes Core Quinoline Carboxylate Scaffold R1 Substituents at Position 4 (R1) Core->R1 R2 Substituents at Positions 6 and 7 (R2) Core->R2 R3 Modifications of the Carboxylate Group (R3) Core->R3 Potency Increased/Decreased Potency (IC50) R1->Potency Selectivity Altered Kinase Selectivity R1->Selectivity R2->Potency Properties Improved Drug-like Properties R2->Properties R3->Properties

Caption: Logical relationship in a Structure-Activity Relationship (SAR) study of quinoline carboxylates.

References

A Comparative Guide to Halogenated Quinoline Intermediates for Drug Discovery: Ethyl 6-bromo-4-chloroquinoline-3-carboxylate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated quinoline-3-carboxylates are pivotal intermediates in the synthesis of a wide array of biologically active molecules.[1] Their rigid scaffold and the presence of multiple, differentially reactive functional groups make them versatile building blocks for constructing complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapeutics.[2] This guide provides an objective comparison of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate with other key halogenated quinoline intermediates, focusing on their performance in crucial synthetic transformations. The information presented herein, supported by experimental data and protocols, is intended to assist researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Comparative Overview

The nature of the halogen substituent on the quinoline core significantly influences the physicochemical properties of the intermediate, which in turn can affect its reactivity, solubility, and the pharmacological profile of the final active pharmaceutical ingredient (API). The key differences arise from the varying electronegativity, atomic size, and lipophilicity of iodine, bromine, and chlorine.[2]

PropertyEthyl 4-chloro-6-iodoquinoline-3-carboxylateThis compoundEthyl 4,6-dichloroquinoline-3-carboxylate
Molecular Formula C₁₂H₉ClINO₂C₁₂H₉BrClNO₂[3]C₁₂H₉Cl₂NO₂
Molecular Weight 361.56 g/mol 314.56 g/mol [3]270.10 g/mol
General Trend in Lipophilicity HighestIntermediateLowest
Halogen Bond Donor Strength StrongestIntermediateWeakest

Key Inferences:

  • Lipophilicity: The trend in lipophilicity (I > Br > Cl) suggests that iodo-substituted quinolines will have the highest membrane permeability.[2] This can be advantageous for cellular uptake but may also increase off-target binding and potential toxicity.[2]

  • Halogen Bonding: The larger iodine atom is a stronger halogen bond donor, which can be a critical interaction in the binding pocket of target proteins, such as kinases, potentially leading to higher potency.[2]

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of dihalogenated quinolines like this compound lies in their capacity for selective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-halogen bonds allows for a stepwise and controlled introduction of various substituents.

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[4] This principle governs the chemoselectivity observed with dihalogenated quinoline intermediates. The C-Br bond at the 6-position is significantly more reactive than the C-Cl bond at the 4-position, enabling selective coupling at the 6-position while leaving the 4-chloro group intact for subsequent transformations.[4]

G cluster_reactivity Relative Reactivity in Pd-Catalyzed Cross-Coupling C_I C-I Bond C_Br C-Br Bond C_I->C_Br More Reactive C_Cl C-Cl Bond C_Br->C_Cl More Reactive

Figure 1. Relative reactivity of carbon-halogen bonds.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the quinoline core and various aryl or heteroaryl boronic acids. When comparing the 6-bromo and 6-iodo analogues, the iodo-substituted intermediate is expected to react under milder conditions and potentially give higher yields due to the lower bond dissociation energy of the C-I bond. However, the 6-bromo intermediate often presents a good balance of reactivity, stability, and cost-effectiveness.

IntermediateTypical Catalyst SystemBaseTemperature (°C)Typical Yield (%)
Ethyl 4-chloro-6-iodoquinoline-3-carboxylate Pd(dppf)Cl₂K₃PO₄80-9085-95
This compound Pd(dppf)Cl₂ / XPhosK₃PO₄ or Cs₂CO₃90-11075-90
Ethyl 4,6-dichloroquinoline-3-carboxylate (at C-6) Pd(dba)₂ / Buchwald Ligandt-BuOK>110Lower / More challenging

Note: The data in this table is representative and compiled from general principles of Suzuki-Miyaura reactions on analogous halo-heterocycles.[5][6] Actual results may vary based on specific substrates and optimized conditions.

Sonogashira Coupling

The Sonogashira coupling is employed to install alkyne moieties onto the quinoline scaffold, a common strategy in the synthesis of kinase inhibitors.[7] Similar to the Suzuki coupling, the reactivity trend of I > Br > Cl holds true. The 6-iodo derivative will typically couple more efficiently and under milder conditions than the 6-bromo analogue. The 4-chloro position is generally unreactive under standard Sonogashira conditions used for the more reactive halogens.[8]

IntermediateTypical Catalyst SystemBaseTemperature (°C)Typical Yield (%)
Ethyl 4-chloro-6-iodoquinoline-3-carboxylate Pd(PPh₃)₂Cl₂ / CuIEt₃N / DMFRoom Temp to 5080-95
This compound Pd(PPh₃)₂Cl₂ / CuIEt₃N / DMF50-8070-85
Ethyl 4,6-dichloroquinoline-3-carboxylate (at C-6) More advanced catalysts requiredStronger bases>80Low / Requires optimization

Note: This data is representative, based on established principles for Sonogashira couplings.[7][9] Specific outcomes depend on the reaction partners and precise conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in synthetic chemistry. Below are generalized procedures for key cross-coupling reactions.

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the 6-Position

G cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling A 1. Combine Reactants B 2. Degas Mixture A->B C 3. Add Catalyst B->C D 4. Heat Reaction C->D E 5. Work-up D->E F 6. Purify Product E->F

Figure 2. Generalized workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent mixture via syringe.

  • Degas the resulting mixture by bubbling with the inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst to the mixture.

  • Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-4-chloroquinoline-3-carboxylate.

Protocol 2: General Procedure for Selective Sonogashira Coupling at the 6-Position

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Base (e.g., Triethylamine (Et₃N))

  • Anhydrous solvent (e.g., DMF or THF)

Procedure:

  • To a reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.

  • Seal the vessel and evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at the appropriate temperature (50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Drug Discovery: Targeting Signaling Pathways

Quinolines are recognized as "privileged structures" in medicinal chemistry and are core components of numerous kinase inhibitors.[2] For instance, many inhibitors of the Epidermal Growth Factor Receptor (EGFR) feature a 4-anilinoquinoline scaffold. The intermediates discussed here are crucial for synthesizing libraries of such compounds, where diverse substituents at the 6-position, introduced via cross-coupling, can fine-tune the molecule's binding affinity and selectivity.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->Dimer Inhibits

Figure 3. Simplified EGFR signaling pathway targeted by quinoline inhibitors.

Conclusion

The choice between this compound and its halogenated counterparts, primarily the 6-iodo derivative, is a strategic decision in synthetic planning.

  • Ethyl 4-chloro-6-iodoquinoline-3-carboxylate is the most reactive intermediate, favoring milder reaction conditions and often providing higher yields in cross-coupling reactions. It is the preferred choice when maximizing yield and reaction speed is critical, especially with challenging coupling partners.

  • This compound offers a well-rounded profile. It is sufficiently reactive for most standard cross-coupling reactions while being more cost-effective and potentially more stable than its iodo counterpart. It represents an excellent balance of reactivity, cost, and availability for large-scale synthesis and library generation.

  • Ethyl 4,6-dichloroquinoline-3-carboxylate is the least reactive at the 6-position. Its use in selective cross-coupling requires more forcing conditions and specialized catalyst systems, making it a less common choice unless dictated by a specific synthetic design.

Ultimately, the selection of the optimal halogenated quinoline intermediate will depend on the specific goals of the research program, balancing factors such as desired reactivity, cost of goods, and the overall synthetic strategy.

References

Benchmarking the efficiency of different catalysts for quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of quinolines, a foundational scaffold in medicinal chemistry and materials science, is a field of continuous innovation. The choice of catalyst is paramount, directly influencing reaction efficiency, substrate scope, and environmental impact. This guide provides a comparative analysis of various catalytic systems for quinoline synthesis, supported by experimental data, to aid researchers in selecting the optimal methodology for their specific applications.

Data Presentation: Benchmarking Catalyst Performance

The efficiency of different catalysts for quinoline synthesis is summarized in the table below. The data highlights the diversity of catalytic systems, from classical transition metals to modern nanocatalysts and metal-free alternatives, and their performance in various synthetic strategies.

Catalyst TypeCatalystSynthesis MethodSubstratesReaction ConditionsYield (%)Reference
Transition Metal Pd(OAc)₂Oxidative CyclizationAnilines and Aryl Allyl Alcohols10 mol% catalyst, DMSO, 130°C, 12 hup to 88%[1]
[Fe]-pincer complexAcceptorless Dehydrogenative Couplingα-2-Aminoaryl Alcohols and Secondary Alcohols2.0 mol% catalyst, t-BuOK, 1,4-dioxane, 120°C, 24 hup to 94%[2][3]
Cu(OTf)₂Tandem Grignard-type imine addition and Friedel-Crafts alkenylationImines and Alkynes20 mol% catalyst, CH₂Cl₂, Room Temp, 16 hup to 95%[4]
PicAuCl₂[4+2] AnnulationTerminal Arylynes and Nitrones5 mol% catalyst, DCE, 60°C, 3 hHigh[5]
Nanocatalyst Fe₃O₄@SiO₂-SO₃HFour-component condensationAromatic Aldehydes, Cyclohexanone, Malononitrile, and Ammonium Acetate10 mg catalyst, Ethanol, Ultrasonic irradiationHigh[6]
Fe₃O₄ NPs-cellThree-component reactionAromatic Aldehydes, 6-amino-1,3-dimethyluracil, and Dimedone0.04 g catalyst, Water, Reflux, 2 h88-96%[6]
ZnO/CNTFriedländer Condensation2-amino-5-chlorobenzaldehyde and CarbonylsNot specified24-99%[7]
Metal-Free [Msim][OOCCCl₃] (Ionic Liquid)Friedländer Reaction2-aminoaryl ketones and α-methylene carbonylsCatalytic amount, Solvent-freeup to 100%[7]
Trifluoromethanesulfonic acid (TFA)CondensationVinylogous IminesTFA as solvent and catalystHigh[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below, offering a practical guide for laboratory synthesis.

Protocol 1: Palladium-Catalyzed Oxidative Cyclization of Anilines and Allyl Alcohols[1][8]

This protocol describes the synthesis of quinolines from readily available anilines and aryl allyl alcohols using a palladium acetate catalyst.

Materials:

  • Aniline (0.5 mmol)

  • Cinnamic alcohol (0.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 11.2 mg, 10 mol%)

  • Dimethyl sulfoxide (DMSO), 2 mL

  • Oxygen balloon

  • Ethyl acetate

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a test tube, add aniline (0.5 mmol), cinnamic alcohol (0.5 mmol), Pd(OAc)₂ (11.2 mg, 10 mol%), and DMSO (2 mL).

  • Attach an oxygen balloon (1 atm) to the test tube.

  • Stir the reaction mixture magnetically and heat it in an oil bath at 130°C for 12 hours.

  • After cooling to room temperature, quench the reaction by adding 10 mL of water.

  • Extract the aqueous solution with ethyl acetate (3 x 10 mL).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system to obtain the pure quinoline product.

Protocol 2: Iron-Catalyzed Acceptorless Dehydrogenative Coupling[2][3]

This method provides an atom-economical route to quinolines from α-2-aminoaryl alcohols and secondary alcohols using an earth-abundant iron catalyst.

Materials:

  • α-2-Aminoaryl alcohol (0.5 mmol)

  • Secondary alcohol (1.5 mmol)

  • PNP pincer iron complex catalyst (2.0 mol%)

  • Potassium tert-butoxide (t-BuOK, 0.75 equiv.)

  • 1,4-Dioxane (1.0 mL)

Procedure:

  • In a 25 mL sealed tube, combine the α-2-aminoaryl alcohol (0.5 mmol), secondary alcohol (1.5 mmol), iron catalyst (2.0 mol%), and t-BuOK (0.75 equiv.).

  • Add 1,4-dioxane (1.0 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 120°C for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the product through standard workup and purification techniques (e.g., column chromatography).

Protocol 3: Nanocatalyst-Based Friedländer Annulation[6][7]

This protocol exemplifies a green chemistry approach to quinoline synthesis using a reusable magnetic nanocatalyst under solvent-free conditions.

Materials:

  • 2-Aminoaryl ketone (1 mmol)

  • 1,3-Dicarbonyl compound (1.2 mmol)

  • Fe₃O₄-supported ionic liquid nanocatalyst (e.g., Fe₃O₄@SiO₂–SO₃H) (20 mg)

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the 1,3-dicarbonyl compound (1.2 mmol), and the nanocatalyst (20 mg).

  • Stir the reaction mixture at 90°C under solvent-free conditions for the optimized reaction time (typically 15-60 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and add a suitable solvent like ethanol.

  • Separate the magnetic nanocatalyst using an external magnet.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted quinoline.

  • The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks in the benchmarking of catalysts for quinoline synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization start Select Catalyst & Substrates reagents Prepare Reagents & Solvents start->reagents setup Assemble Reaction Apparatus reagents->setup reaction Run Reaction under Defined Conditions (Temp, Time, Atmosphere) setup->reaction monitoring Monitor Progress (TLC, GC/MS) reaction->monitoring workup Work-up & Isolation monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization yield Calculate Yield & Purity characterization->yield optimize Optimize Conditions? yield->optimize optimize->reaction Yes end Final Protocol optimize->end No

Caption: Experimental workflow for catalyst screening in quinoline synthesis.

logical_relationships cluster_catalyst Catalyst Factors cluster_conditions Condition Factors cluster_substrates Substrate Factors cluster_efficiency Efficiency Metrics catalyst Catalyst Properties efficiency Catalyst Efficiency catalyst->efficiency influences c1 Active Metal Center catalyst->c1 c2 Ligand Environment catalyst->c2 c3 Support/Nanostructure catalyst->c3 c4 Acidity/Basicity catalyst->c4 conditions Reaction Conditions conditions->efficiency influences r1 Temperature conditions->r1 r2 Reaction Time conditions->r2 r3 Solvent conditions->r3 r4 Atmosphere conditions->r4 substrates Substrate Scope substrates->efficiency influences s1 Electronic Effects substrates->s1 s2 Steric Hindrance substrates->s2 s3 Functional Group Tolerance substrates->s3 e1 Yield (%) efficiency->e1 e2 Selectivity efficiency->e2 e3 Turnover Number (TON) efficiency->e3 e4 Turnover Frequency (TOF) efficiency->e4

Caption: Factors influencing the efficiency of catalysts in quinoline synthesis.

References

Safety Operating Guide

Proper Disposal of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount for laboratory safety and environmental protection. Ethyl 6-bromo-4-chloroquinoline-3-carboxylate, a halogenated quinoline derivative, requires specific disposal procedures due to its chemical properties. This guide provides essential, step-by-step information for its proper disposal, ensuring operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This compound is known to cause serious eye irritation (H319).[1] All handling should occur in a well-ventilated area or within a chemical fume hood to minimize inhalation of dust or vapors.[2]

Key Safety Measures:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).[2]

  • Body Protection: A laboratory coat is mandatory to prevent skin contact.[3]

  • Respiratory Protection: In case of dust or aerosol formation, use a suitable respirator.[4]

In the event of a spill, avoid dust formation.[2] Contain the spill using an inert absorbent material, such as sand or vermiculite. The collected material should then be placed in a suitable, closed container for disposal.[5]

Operational Plan for Waste Management

A systematic approach to waste collection, segregation, and storage is critical to ensure safety and compliance.

Waste Classification and Segregation

This compound is classified as a halogenated organic compound .[6] It is imperative to segregate this waste stream from other types of chemical waste to prevent potentially hazardous reactions and to facilitate proper disposal.[3][7]

Do NOT mix with:

  • Non-halogenated organic solvents[8]

  • Strong acids or bases[8]

  • Aqueous waste[9]

  • Heavy metals[8]

  • Oxidizing or reducing agents[8]

Waste Collection and Containerization
  • Container Selection: Use a chemically resistant container with a secure, leak-proof lid that is designated for halogenated organic waste.[9]

  • Labeling: Clearly label the waste container as "Halogenated Organic Waste" before adding any material. The label must include the full chemical name: "this compound" and an approximate concentration or quantity.[7][10] Do not use chemical formulas or abbreviations.[10]

  • Collection:

    • Solid Waste: Carefully place solid this compound and any contaminated disposable items (e.g., weighing paper, gloves) directly into the labeled hazardous waste container.[3]

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container suitable for halogenated organic solvents.[3]

  • Container Management: Keep the waste container tightly closed except when adding waste.[7] Do not overfill the container; a general guideline is to not exceed 80% capacity to allow for expansion.[9]

Storage of Waste

Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[9] The storage area should be away from incompatible materials. Ensure the hazardous waste label is clearly visible.[7]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[9] Laboratories must adhere to their institution's specific waste management protocols and all local, state, and federal regulations.

  • Final Preparation: Once the waste container is ready for disposal (approximately 75% full), ensure the lid is securely fastened.[7] Double-check that the label is accurate and complete.

  • Documentation: Maintain a detailed log of the waste, including the chemical name, quantity, and date of accumulation.[9]

  • Professional Disposal: Arrange for the pickup and disposal of the waste by a certified hazardous waste management company.[9] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Provide the disposal company with complete documentation of the waste contents.

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

G Workflow for Disposal of this compound cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Storage & Documentation cluster_3 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in Ventilated Area (Fume Hood) A->B C Classify as 'Halogenated Organic Waste' B->C D Use Designated, Labeled Waste Container C->D E Add Waste to Container (Solid or Liquid) D->E F Keep Container Securely Closed E->F G Store in Designated Waste Accumulation Area F->G H Maintain Waste Log (Contents, Quantity, Date) G->H I Arrange Pickup by Licensed Waste Disposal Service H->I J Disposal via Incineration or Chemical Destruction Plant I->J

References

Personal protective equipment for handling Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a halogenated aromatic compound that requires careful handling to avoid potential health risks. Based on available safety data, it is classified as an eye irritant.[1][2] Due to its chemical structure, it should be handled with the assumption that it may cause skin and respiratory irritation. A comprehensive personal protective equipment (PPE) plan is mandatory when working with this compound.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended PPERationale
Eye and Face Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashes.Protects against splashes and vapors that can cause serious eye irritation.[1][2][3]
Skin Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). A chemically resistant lab coat and closed-toe shoes are also required.[3]Prevents skin contact, which can lead to irritation or absorption of the chemical.
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Minimizes inhalation of dust or vapors, which may cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for mitigating risks associated with handling this compound.

Step 1: Pre-Experiment Preparation

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.

  • Prepare the Workspace: Ensure a chemical fume hood is operational and the work area is clean and uncluttered.[3]

  • Assemble Equipment: Place all necessary equipment and reagents within the fume hood.

  • Don PPE: Equip yourself with the appropriate PPE as outlined in Table 1.

Step 2: Weighing and Dispensing

  • Conduct all weighing and dispensing of the solid compound inside a chemical fume hood to contain any dust.

  • Use appropriate tools, such as a spatula and weighing paper, to minimize the risk of spills.

  • Keep the container of this compound closed when not in use.

Step 3: Experiment Execution

  • Perform all experimental procedures within the chemical fume hood.

  • Keep the fume hood sash at the lowest possible height that allows for comfortable work.

  • Avoid direct contact with the substance. If skin contact occurs, immediately wash the affected area with soap and plenty of water and consult a doctor.[3][4] In case of eye contact, rinse with pure water for at least 15 minutes and seek medical attention.[4]

Step 4: Post-Experiment Cleanup

  • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.

  • Clean Work Area: Decontaminate all surfaces that may have come into contact with the chemical.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation:

  • This compound is a halogenated organic compound. All waste containing this chemical, including unused product, reaction residues, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.

  • Do not mix halogenated waste with non-halogenated waste.

Container Management:

  • Use a designated, leak-proof, and clearly labeled waste container. The label should include "Halogenated Waste" and the chemical name.

  • Keep the waste container tightly closed when not in use and store it in a well-ventilated area, away from incompatible materials.

Disposal Procedure:

  • Follow your institution's hazardous waste disposal procedures.

  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]

Emergency Procedures

Spill Management:

  • Small Spills: For a small spill within a fume hood, wear appropriate PPE, absorb the material with an inert absorbent material (e.g., sand, vermiculite), and place it in the designated halogenated waste container.

  • Large Spills: In the event of a large spill, evacuate the area immediately and alert others. Follow your institution's emergency spill response procedures. Ensure adequate ventilation and remove all sources of ignition.[3]

First Aid:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3][4]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water and consult a doctor.[3][4]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4]

  • Ingestion: If swallowed, seek immediate medical attention.

Visual Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh and Dispense in Hood prep3->handle1 handle2 Perform Experiment in Hood handle1->handle2 clean1 Decontaminate Glassware handle2->clean1 clean2 Collect Halogenated Waste clean1->clean2 clean3 Dispose via Institutional Protocol clean2->clean3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.